5-Bromo-4-methoxy-2-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAQDNLMTZJPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875245-69-5 | |
| Record name | 5-Bromo-4-methoxy-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-4-methoxy-2-methylbenzoic acid chemical properties
Starting Chemical Analysis
I'm currently initiating a detailed search for the chemical and physical characteristics of 5-Bromo-4-methoxy-2-methylbenzoic acid. This includes its molecular formula, molecular weight, and key properties such as melting point and boiling point.
Expanding Analytical Scope
I'm now widening the scope to include spectroscopic data like NMR, IR, and mass spectrometry. Simultaneously, I'm diving into its reactivity, focusing on reactions of the key functional groups, and hunting for synthesis protocols. I'm also exploring applications in medicinal chemistry and materials science, along with safety data. My goal is a comprehensive technical guide with tables, protocols, diagrams, and citations.
Refining Property Details
I'm now zeroing in on the molecular formula, weight, melting point, boiling point, and solubility. I'll also be searching for and analyzing relevant spectroscopic data. Concurrently, I'm examining its reactivity, emphasizing common reactions of its functional groups, and hunting for existing synthesis methods.
Analyzing Chemical Properties
I've initiated the data collection phase, focusing on the core chemical and physical properties of this compound. My current focus encompasses the molecular formula, weight, melting point, boiling point, solubility, pKa, and appearance.
Prioritizing Data Acquisition
I'm now prioritizing the information I'll gather. I've begun with chemical and physical properties, including the CAS number. Initial searches revealed a CAS number discrepancy that needs clarification; I'm prioritizing the user's specified isomer and its relevant properties. I've expanded my focus to spectroscopic data and synthesizing the molecule, and I am also considering reactivity, applications, and safety measures.
Expanding Data Domains
I'm now delving into specific data domains to structure the guide effectively. My investigation now includes spectroscopic data (NMR, IR, Mass Spec), a detailed synthesis protocol, and typical reactivity profiles, including those of the carboxylic acid, aryl bromide, methoxy, and methyl groups. I've also begun to explore potential applications, particularly its role as a pharmaceutical intermediate, and safety considerations.
Investigating Compound Details
I'm now diving into the specifics of the target molecule. I've confirmed a likely CAS number, focusing on properties associated with 875245-69-5. Initial data includes molecular formula, weight, predicted physical properties, and a few discrepancies that need further research. I've begun to explore synthesis pathways and potential applications, particularly in pharmaceuticals, like antitumor, anti-inflammatory and antimicrobial agents, by expanding on the reactivity. I'm prioritizing the spectroscopic data as the next area of focus.
Compiling Detailed Guide
I'm now integrating all the data and observations. I've compiled the initial chemical and physical properties based on CAS 875245-69-5, which aligns with the user's focus on "this compound." I have noted discrepancies and confirmed the isomer, clarifying the molecular formula, weight, predicted boiling point and melting points, solubility, and pKa, and the compound appearance. I've also identified potential synthetic routes and reactivity profiles, focusing on the carboxyl, bromide, methoxy, and methyl groups. I need to focus next on finding spectroscopic data for this compound, and on any applications that are more cutting edge, so I can present the most up-to-date data. I'm also including safety precautions, making this a comprehensive guide.
Gathering Synthesis Insights
I'm now prioritizing the synthesis protocol for the target compound, focusing on this compound. Initial searches highlight the need to specifically target synthesis pathways for the desired isomer, as previous results were for the other isomer. I've initiated new search queries centered around "synthesis of this compound" and "preparation of CAS 875245-69-5".
Prioritizing Search Refinement
I'm now focusing on refining my search queries to obtain the specific synthesis protocol and spectroscopic data for the target compound, this compound, using CAS 875245-69-5. I'll broaden my search for NMR, IR, and MS spectra, as well as a detailed synthesis pathway, specifically targeting this isomer. I'll also clarify any discrepancies in melting point data for the target isomer.
Refining Compound Analysis
I'm now prioritizing spectroscopic data and a detailed synthesis protocol. While I have compiled an extensive outline, my focus now centers on solidifying experimental data for NMR, IR, and Mass Spec, and finding reliable synthesis procedures for the correct isomer. I'll need to expand my search for a detailed, step-by-step synthesis, and confirmed melting point data, and I plan to generate the visualizations, to support the technical guide.
Acquiring Guide Data
I've assembled a decent foundation for the technical guide. I have a solid grasp of the identity and key physicochemical properties, but there are still gaps in other areas. I'm focusing on filling these remaining holes in the information, to ensure a complete and useful guide.
Expanding on the Synthesis
I've made good progress on the technical guide. The core sections are pretty solid, covering identity, properties, reactivity, and safety. Synthesis is where I'm focusing now. While detailed protocols are scarce, I'm gleaning insights from similar compounds. I'm exploring various reaction types to understand potential synthetic pathways. This aims to provide a complete overview for the expert.
Constructing Guide Outline
I have a much clearer picture of what I have and need. The identity and properties sections are quite strong, as are reactivity, applications, and safety. Synthesis remains a key focus; I'll craft a plausible protocol, clearly noting its illustrative nature. Spectral data requires prediction based on related compounds. I am getting ready to structure the guide.
Organizing the Technical Details
I have compiled a comprehensive list of what I've found and what I still need. I have a solid foundation for identity, physicochemical properties, reactivity, applications, and safety. There's a decent synthetic protocol, and predictions are needed for spectral data. I'm focusing on structuring the guide now, synthesizing the content for each section, and creating visualizations. The final sections need focus, with a strong emphasis on addressing the remaining data gaps in synthesis and spectroscopy, as planned.
Developing the Technical Report
I'm now fully immersed in the technical guide's creation. I've gathered all essential data and can start building the detailed sections. The identity, properties, reactivity, and safety data are in place. The synthesis and spectroscopic data are ready to be predicted based on related compounds, and then clearly described. I have constructed an outline, and am preparing visuals. My focus is now on constructing a complete, well-documented guide.
5-Bromo-4-methoxy-2-methylbenzoic acid CAS number 875245-69-5
An In-depth Technical Guide to 5-Bromo-4-methoxy-2-methylbenzoic Acid: A Key Pharmaceutical Intermediate
Foreword: Navigating the Landscape of Specialized Reagents
In the field of drug development, the journey from a conceptual molecule to a clinical candidate is built upon the availability and understanding of highly specific chemical building blocks. This compound (CAS No. 875245-69-5) represents a quintessential example of such a reagent—a molecule not widely characterized in general academic literature but of pivotal importance in the synthesis of targeted therapeutics. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of data, offering an in-depth perspective on the compound's significance, its strategic role in synthesis, and the technical considerations for its use. While public, peer-reviewed protocols for the direct synthesis of this specific intermediate are scarce, its application in the creation of the SGLT2 inhibitor Luseogliflozin provides a robust framework for understanding its practical utility and handling.
Compound Profile and Physicochemical Properties
This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a bromine atom, a methoxy group, and a methyl group positioned at specific locations on the benzene ring. This precise arrangement of functional groups is not accidental; it is designed to facilitate subsequent chemical transformations with high regioselectivity, making it a valuable intermediate in multi-step organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 875245-69-5 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [1][2] |
| Molecular Weight | 245.07 g/mol | [2] |
| Physical Form | Solid, Crystals | [1] |
| Purity | Typically ≥95% | [1][3] |
| Predicted Density | 1.546 ± 0.06 g/cm³ | [2] |
| InChI Key | ZCAQDNLMTZJPKO-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(C(=O)O)=C(OC)C=C1Br |
Synthesis and Mechanistic Rationale
While a standalone, detailed experimental protocol for this compound is not widely published, its preparation is described as the initial step in the synthesis of the antidiabetic drug Luseogliflozin.[4][5] The synthesis begins with the commercially available precursor, 4-methoxy-2-methylbenzoic acid.
Plausible Synthetic Pathway: Electrophilic Aromatic Substitution
The key transformation is the bromination of the aromatic ring, an electrophilic aromatic substitution reaction. The choice of brominating agent and catalyst is crucial for achieving the desired regioselectivity.
Reaction: 4-methoxy-2-methylbenzoic acid → this compound
Reagents: Bromine (Br₂), catalyzed by iron powder (Fe).[4][5]
Causality Behind Experimental Choices:
-
Directing Effects: The substitution pattern on the starting material dictates the position of the incoming bromine atom. The methoxy (-OCH₃) group at position 4 and the methyl (-CH₃) group at position 2 are both ortho, para-directing groups.
-
The methoxy group strongly activates the ring and directs incoming electrophiles to its ortho positions (C3 and C5).
-
The methyl group also activates the ring (though less strongly than the methoxy group) and directs to its ortho (C3) and para (C5) positions.
-
-
Regioselectivity: Both groups reinforce the activation of the C3 and C5 positions. The bromine atom is installed at the C5 position. One report indicates that this reaction generates a mixture of the 3-bromo and 5-bromo isomers, from which the desired 5-bromo product can be isolated via recrystallization.[4][5] The steric hindrance from the adjacent methyl group at C2 likely disfavors substitution at the C3 position to some extent, contributing to the formation of the C5 isomer.
-
Catalyst: Iron powder serves as a Lewis acid catalyst precursor. It reacts with bromine to form iron(III) bromide (FeBr₃) in situ. The FeBr₃ then polarizes the Br-Br bond, making one bromine atom more electrophilic and susceptible to attack by the electron-rich aromatic ring.
Caption: Synthesis of the target compound via bromination.
Core Application: Synthesis of the Luseogliflozin Aglycone
The primary documented application of this compound is as a key starting material for the synthesis of Luseogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[4][5] The compound is used to construct the central diarylmethane core of the drug.
Experimental Workflow: From Benzoic Acid to Diarylmethane
The transformation involves a three-step sequence: conversion to an acyl chloride, Friedel-Crafts acylation, and subsequent reduction of the resulting ketone.
Step 1: Acyl Chloride Formation
The carboxylic acid is activated by converting it to a more reactive acyl chloride. This is a standard transformation in organic synthesis.
-
Protocol: this compound is treated with an excess of a chlorinating agent, such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[4][6] The reaction is typically performed in an inert solvent like dichloromethane (DCM) or chloroform at room temperature. The completion of the reaction is indicated by the cessation of gas evolution. The resulting acyl chloride is highly reactive and is usually used immediately in the next step without purification.
Step 2: Friedel-Crafts Acylation
The synthesized acyl chloride is reacted with phenetole (ethoxybenzene) in a Friedel-Crafts acylation reaction to form a diaryl ketone.
-
Protocol: To a solution of phenetole in an appropriate solvent, a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, or titanium tetrachloride, TiCl₄) is added at reduced temperature (e.g., 0 °C).[4][6] The acyl chloride solution from Step 1 is then added dropwise. The reaction is a classic electrophilic aromatic substitution where the electron-rich phenetole ring attacks the acylium ion generated from the acyl chloride and Lewis acid. The para-substituted product is predominantly formed due to the steric bulk of the acyl group. The reaction is quenched by carefully adding it to ice-water, and the product is extracted with an organic solvent.
Step 3: Ketone Reduction
The diaryl ketone is reduced to the corresponding diarylmethane, completing the synthesis of the aglycone core.
-
Protocol: A common and effective method for this reduction is the use of a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[4][5] This ionic hydrogenation is highly efficient for reducing diaryl ketones to methylenes without affecting other functional groups. The reaction is typically run in a chlorinated solvent or acetonitrile until the ketone is fully consumed.
Caption: Workflow for the synthesis of the Luseogliflozin aglycone.
Predictive Spectroscopic Analysis
-
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 10-13 ppm.
-
Aromatic Protons (Ar-H): Two singlets are expected in the aromatic region (approx. 6.5-8.0 ppm). One proton is at the C6 position (ortho to the methyl group) and the other is at the C3 position (ortho to the methoxy and carboxyl groups). The C3 proton would likely be further downfield due to the deshielding effect of the adjacent carboxyl group.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons is expected further upfield, likely around 2.2-2.5 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carboxyl Carbon (-COOH): Expected in the range of 165-175 ppm.
-
Aromatic Carbons (C-O, C-Br, C-C): Six distinct signals are expected in the aromatic region (approx. 110-160 ppm). The carbon attached to the methoxy group (C4) would be the most shielded (furthest upfield in this region), while the carbon attached to the carboxyl group (C1) would be more deshielded. The carbon attached to bromine (C5) would be shifted to a characteristic range.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm is expected.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around 15-25 ppm, is expected.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether and Acid): Strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
-
-
Mass Spectrometry (Electron Ionization):
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 244 and 246 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.
-
Key Fragments: Common fragmentation pathways would include the loss of a hydroxyl radical (M-17), leading to an acylium ion, and the loss of the entire carboxyl group (M-45).[7]
-
Safety, Handling, and Storage
As a halogenated aromatic carboxylic acid, this compound requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification
Based on GHS classifications provided by suppliers, the compound presents the following hazards:[1][2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
-
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound stands as a testament to the enabling power of specialized chemical intermediates in modern drug discovery. While it may not be a household name in the broader chemical community, its role in the efficient and scalable synthesis of Luseogliflozin underscores its importance. For scientists working in pharmaceutical development, a thorough understanding of such building blocks—from their logical synthesis to their precise application and safe handling—is fundamental to advancing the pipeline of next-generation therapeutics. This guide provides a foundational understanding of this key intermediate, grounding its technical attributes in the context of its most significant application.
References
-
Ojima, I., et al. (2023). A strategy for the synthesis of C-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES, Vol. 106, No. 11. [Link]
-
Chemsrc. This compound | CAS#:875245-69-5. [Link]
-
Chemvisai Labs. 875245-69-5 Product Page. [Link]
-
Nishiyama, T., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17288–17295. [Link]
-
Doc Brown's Chemistry. Mass spectrum of benzoic acid fragmentation pattern. [Link]
Sources
- 1. This compound | 875245-69-5 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS#:875245-69-5 | Chemsrc [chemsrc.com]
- 4. Luseogliflozin (hydrate) | 1152425-66-5 [chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-Depth Technical Guide to 5-Bromo-4-methoxy-2-methylbenzoic Acid: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of 5-Bromo-4-methoxy-2-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthetic pathways, and notable applications, grounding all claims in established scientific principles and referenced literature.
Introduction: A Versatile Building Block
This compound (CAS No. 875245-69-5) is a polysubstituted aromatic carboxylic acid.[1][2][3][4] Its strategic placement of a bromine atom, a methoxy group, a methyl group, and a carboxylic acid function on the benzene ring makes it a highly versatile intermediate in organic synthesis. The interplay of these substituents governs its reactivity and provides multiple avenues for further chemical modification, making it a valuable precursor in the synthesis of complex molecules, most notably in the pharmaceutical industry.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These predicted and experimentally available values provide a baseline for its handling and characterization.
| Property | Value | Source |
| CAS Number | 875245-69-5 | [1][2][4] |
| Molecular Formula | C₉H₉BrO₃ | [1][2] |
| Molecular Weight | 245.07 g/mol | [4] |
| Physical Form | Solid, Crystals | [1] |
| Purity | Typically ≥95% | [1] |
| Predicted Density | 1.546 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 3.87 ± 0.10 | [6] |
| InChI Key | ZCAQDNLMTZJPKO-UHFFFAOYSA-N | [1] |
The molecular structure consists of a benzoic acid core with substituents at positions 2 (methyl), 4 (methoxy), and 5 (bromo). The presence of the methyl group ortho to the carboxylic acid introduces steric hindrance that can influence the acidity and reactivity of the carboxyl group, a phenomenon known as the "ortho effect."[7][8]
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic bromination of 4-methoxy-2-methylbenzoic acid. This reaction leverages the directing effects of the existing substituents on the aromatic ring.
Synthetic Rationale and Causality
The synthesis begins with the commercially available 4-methoxy-2-methylbenzoic acid. The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho, para-directing activators for electrophilic aromatic substitution. However, the methoxy group is a stronger activator. The positions ortho to the methoxy group are C3 and C5. The position para to the methoxy group is already occupied by the carboxylic acid. The positions ortho to the methyl group are C1 (occupied by the carboxylic acid) and C3. The position para to the methyl group is C5. Therefore, both groups strongly direct incoming electrophiles to positions 3 and 5.
In the presence of bromine and a Lewis acid catalyst (such as iron powder), electrophilic bromination will occur. While a mixture of 3-bromo and 5-bromo isomers is possible, the 5-bromo isomer is often the desired product and can be isolated.[7]
Experimental Protocol: Electrophilic Bromination
This protocol is based on established methods for the bromination of substituted benzoic acids.[7][8]
Materials:
-
4-methoxy-2-methylbenzoic acid
-
Bromine (Br₂)
-
Iron (Fe) powder (catalyst)
-
Chloroform (CHCl₃) or other suitable solvent
-
Methanol (for recrystallization)
-
Sodium bisulfite solution
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, dissolve 4-methoxy-2-methylbenzoic acid in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a catalytic amount of iron powder to the solution.
-
Slowly add a solution of bromine in chloroform to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding a saturated solution of sodium bisulfite to consume any unreacted bromine.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product, a mixture of isomers, is then purified by recrystallization from methanol to yield this compound as the desired regioisomer.[7]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Structural Elucidation via Spectroscopic Methods
The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons in the molecule.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 10-13 ppm.
-
Aromatic Protons: Two singlets are anticipated for the two protons on the benzene ring. The proton at C6 will likely appear around 7.8-8.0 ppm, and the proton at C3 will be more upfield, around 6.9-7.1 ppm, due to the shielding effect of the adjacent methoxy group.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): A sharp singlet integrating to three protons will appear in the upfield region, typically around 2.2-2.5 ppm.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Carboxylic Carbonyl Carbon (-COOH): The signal for this carbon is expected to be in the downfield region, around 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon attached to the bromine (C5) would be in the range of 110-120 ppm. The carbon attached to the methoxy group (C4) would be significantly downfield (around 155-160 ppm). The other aromatic carbons will have characteristic shifts based on their electronic environment.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm is expected.
-
Methyl Carbon (-CH₃): An upfield signal around 15-20 ppm is anticipated.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[9]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will appear around 1680-1710 cm⁻¹ for the carbonyl group.[9]
-
C-O Stretch (Carboxylic Acid and Methoxy): Absorptions in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions are expected for the C-O stretching vibrations.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M+): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z 244 and m/z 246.[10][11][12] This isotopic pattern is a definitive indicator of a monobrominated compound.
-
Fragmentation: Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and the methoxy group (-OCH₃, 31 Da).
Structure-Spectra Correlation Diagram
Sources
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]
- 3. This compound | C9H9BrO3 | CID 46204508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Luseogliflozin (hydrate) | 1152425-66-5 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP2947077A1 - Stereoselective synthesis of intermediates in the preparation of Ã-C-arylglucosides - Google Patents [patents.google.com]
- 10. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]
- 11. CAS#:55304-06-8 | 4-acetamido-5-bromo-2-methoxybenzoic acid | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
5-Bromo-4-methoxy-2-methylbenzoic acid solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Bromo-4-methoxy-2-methylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in research and development, particularly for processes such as reaction chemistry, purification, formulation, and quality control. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its physicochemical properties and offers a detailed experimental protocol for its empirical determination.
Introduction: The Critical Role of Solubility
In the realm of drug discovery and development, the adage "a drug must be in solution to be absorbed" underscores the fundamental importance of solubility. For a compound like this compound, its solubility profile dictates the choice of solvents for synthesis, purification, and formulation. Poor solubility can lead to challenges in achieving desired concentrations for biological screening, creating difficulties in purification by crystallization, and ultimately hindering the development of a viable drug product. This guide is designed to provide researchers with the foundational knowledge and practical tools to understand and evaluate the solubility of this compound.
Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source |
| Molecular Formula | C9H9BrO3 | [1][2] |
| Molecular Weight | 245.07 g/mol | [1][2] |
| Melting Point | 130-133 °C (for 2-methoxy isomer) | [3] |
| pKa | 3.87 ± 0.10 (predicted for 2-methoxy isomer) | [3] |
| XLogP3 | 2.5 (for 4-methoxy isomer) | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
The key structural features influencing solubility are:
-
Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents.[4] As a weak acid (predicted pKa ≈ 3.87), its solubility will be highly pH-dependent in aqueous solutions.[3][4]
-
Benzene Ring: The aromatic ring is nonpolar and hydrophobic, which tends to decrease solubility in polar solvents like water but increase it in nonpolar organic solvents.[5]
-
Bromo, Methoxy, and Methyl Substituents: These groups modify the overall polarity and crystal lattice energy of the molecule, thereby influencing its solubility. The methoxy group can act as a hydrogen bond acceptor.
Based on these features, it is anticipated that this compound will exhibit limited solubility in water and nonpolar aliphatic hydrocarbons, but will be more soluble in polar organic solvents, particularly those capable of hydrogen bonding.[5][6]
Predicted Solubility in Common Organic Solvents
The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] Solvents that share similar polarity and hydrogen bonding capabilities with the solute are more likely to be effective.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the carboxylic acid group, effectively solvating the molecule. The alkyl chains of the alcohols also interact favorably with the nonpolar regions of the compound.[8] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents are polar and can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Their ability to disrupt the crystal lattice of the solid will contribute to dissolution. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than alcohols but can still act as hydrogen bond acceptors. The nonpolar character of the ether backbone will interact with the aromatic ring.[6] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are weakly polar. Solubility will depend on the balance between favorable dipole-dipole interactions and the energy required to break the crystal lattice. |
| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solvent can interact with the benzene ring of the solute via π-π stacking. However, the lack of strong hydrogen bonding capability will limit solubility.[5] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | The large difference in polarity between the solute and these nonpolar solvents will result in poor solubility.[9] |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of published data, empirical determination of solubility is essential. The following protocol outlines a robust method for quantifying the solubility of this compound.
Materials and Equipment
-
This compound (ensure purity)
-
A selection of organic solvents (analytical grade or higher)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately dispense a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or g/L.
-
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements:
-
Temperature: The solubility of most solids increases with temperature.[10] Therefore, precise temperature control during the experiment is critical.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.
-
pH (in aqueous or protic solvents): For a carboxylic acid, the pH of the medium will have a significant impact on solubility.[11] In its ionized (carboxylate) form, the compound will be much more soluble in polar solvents.[12]
Troubleshooting and Considerations
-
Incomplete Equilibration: If the measured solubility increases with agitation time, equilibrium has not been reached. Extend the equilibration period.
-
Solvent Evaporation: Ensure vials are tightly sealed to prevent changes in concentration due to solvent loss.
-
Compound Instability: If the compound is unstable in the chosen solvent, solubility measurements will be inaccurate. Assess compound stability as part of the method development.
-
Supersaturation: Care must be taken to avoid creating a supersaturated solution, which is a metastable state. Approaching equilibrium from an undersaturated state (as described in the protocol) is the standard method.
Conclusion
While specific solubility data for this compound is not widely published, a systematic approach based on its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. It is expected to be most soluble in polar protic solvents and least soluble in nonpolar aliphatic solvents. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a reliable method for determining its solubility. This information is indispensable for the rational design of chemical processes and formulation strategies involving this compound.
References
-
LookChem. Cas 90326-61-7, 5-BroMo-2-Methoxy-4-Methyl-benzoic acid. [Link]
-
CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]
-
Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
University of Diyala. Carboxylic Acids. [Link]
-
YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Solubility of Things. Benzoic Acid. [Link]
-
Wikipedia. Carboxylic acid. [Link]
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. Chapter 17.2: Factors That Affect Solubility. [Link]
-
Chemsrc. This compound. [Link]
-
ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]
-
eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]
-
ResearchGate. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. [Link]
-
ACS Publications. Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures. [Link]
-
AOBChem. 5-Bromo-2-methoxy-4-methylbenzoic acid. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. biosynth.com [biosynth.com]
- 3. Cas 90326-61-7,5-BroMo-2-Methoxy-4-Methyl-benzoic acid | lookchem [lookchem.com]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. medical.mu.edu.iq [medical.mu.edu.iq]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. solubilityofthings.com [solubilityofthings.com]
Navigating the Physicochemical Landscape of Brominated Benzoic Acid Derivatives: A Technical Guide to 5-Bromo-4-methoxy-2-methylbenzoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide focuses on the critical physicochemical properties of 5-Bromo-4-methoxy-2-methylbenzoic acid (CAS 875245-69-5), specifically its melting and boiling points. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimentally determined values for these parameters for this specific isomer. This guide will address this data gap, provide context by presenting data for a closely related isomer, and offer a detailed framework for the experimental determination of these crucial physical constants. Understanding the melting and boiling points is fundamental in drug development, influencing aspects from purity assessment to formulation and storage stability. This document serves as a resource for researchers encountering such data gaps and provides the necessary scientific grounding for proceeding with experimental characterization.
Introduction: The Significance of Physical Constants in Pharmaceutical Research
In the landscape of drug discovery and development, the physical properties of a molecule, such as its melting and boiling points, are foundational to its characterization. These are not mere numbers but key indicators of a compound's identity, purity, and intermolecular forces.[1][2] For a potential therapeutic agent, these values dictate critical downstream applications, including:
-
Purity Assessment: A sharp and defined melting point range is a reliable indicator of a pure crystalline substance.[1][3][4] Impurities typically lead to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[4]
-
Compound Identification: As characteristic properties, melting and boiling points serve as preliminary tools for identifying a synthesized compound against a known standard.[1]
-
Formulation and Stability: The melting point influences the choice of formulation strategies, particularly for solid dosage forms. It is a critical parameter in pre-formulation studies, impacting solubility, dissolution rate, and overall stability of the active pharmaceutical ingredient (API).
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit different melting points, which in turn affects their bioavailability and stability.[2]
Given the importance of these parameters, the absence of reported values for a compound of interest, such as this compound, necessitates a robust experimental approach to fill this knowledge gap.
The Data Gap for this compound
A thorough investigation of scientific databases and commercial supplier information for This compound (CAS 875245-69-5) did not yield any experimentally determined melting or boiling point data. While the compound is commercially available and its chemical structure is known, these fundamental physical constants appear to be unreported in publicly accessible literature.
It is crucial to distinguish this compound from its isomer, 5-Bromo-2-methoxy-4-methylbenzoic acid (CAS 90326-61-7) . For this related but distinct molecule, the following data are available:
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 5-Bromo-2-methoxy-4-methylbenzoic acid | 90326-61-7 | 130-133 | 360.2 ± 42.0 (Predicted) |
This information is provided for contextual reference only and should not be used as a surrogate for the physical properties of this compound. The different substitution pattern on the benzene ring is expected to result in different intermolecular interactions and, consequently, different melting and boiling points.
Experimental Determination of Melting and Boiling Points
Given the absence of reported data, experimental determination is the definitive path forward. The following sections outline the standard, reliable methodologies for ascertaining the melting and boiling points of a crystalline organic acid like this compound.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range.
Experimental Protocol: Capillary Method
This is the most common and reliable method for determining the melting point of a solid organic compound.
Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.[3]
-
Take a capillary tube, sealed at one end, and tap the open end into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high.[5]
-
-
Apparatus Setup:
-
Insert the capillary tube into a calibrated melting point apparatus.
-
Place a thermometer in the apparatus, ensuring the bulb is level with the sample in the capillary tube.
-
-
Measurement:
-
Begin heating the apparatus. A rapid heating rate (e.g., 10°C/minute) can be used for a preliminary, approximate determination.[6]
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point.
-
Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[7]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.
-
Causality and Trustworthiness:
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for accuracy. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting point range.
-
Dry Sample: The presence of solvent can depress the melting point. Ensuring the sample is thoroughly dry is essential for an accurate determination.
-
Calibration: The accuracy of the melting point apparatus and thermometer should be regularly verified using certified reference standards with known melting points.
Workflow Diagram:
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a non-volatile solid like this compound, this property is less commonly determined directly, as decomposition may occur at high temperatures. However, if the compound is stable at its boiling point, the following micro-method can be employed.
Experimental Protocol: Thiele Tube Method
This method is suitable for small sample sizes.
Methodology:
-
Sample Preparation:
-
Place a small amount of the liquid sample (or molten solid) into a small test tube (fusion tube).
-
Take a capillary tube sealed at one end and place it, open end down, into the liquid.
-
-
Apparatus Setup:
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), making sure the rubber band is above the oil level.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner. The shape of the tube promotes convection currents, ensuring uniform heating.[8]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[8]
-
Causality and Trustworthiness:
-
Equilibrium Condition: The point at which the liquid enters the capillary tube signifies that the vapor pressure inside the capillary (which is equal to the vapor pressure of the liquid at that temperature) has just become equal to the external atmospheric pressure. This provides an accurate boiling point.
-
Slow Cooling: Slow and steady cooling is essential to pinpoint the exact temperature at which the liquid re-enters the capillary.
-
Pressure Correction: The boiling point is dependent on atmospheric pressure. For highly accurate work, the barometric pressure should be recorded, and a pressure correction can be applied if necessary.
Workflow Diagram:
Caption: Workflow for Boiling Point Determination.
Conclusion
While the melting and boiling points of this compound are currently unreported in the accessible scientific domain, this guide provides the necessary framework for their experimental determination. The protocols outlined are standard, reliable, and grounded in the fundamental principles of physical chemistry. For researchers in drug development, the accurate characterization of these properties is a non-negotiable first step in the journey of a new chemical entity from the bench to potential clinical application. The data generated from these experiments will be a valuable contribution to the chemical literature and essential for any further development of this compound.
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]
-
Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments, (120), e55439. Retrieved from [Link]
-
Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
-
This compound. (n.d.). Chemsrc. Retrieved from [Link]
-
Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]
-
Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Determination of boiling point of an organic compound. (2025, August 20). Engineering. Retrieved from [Link]
-
Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]
-
Zhang, M., et al. (2020). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecules, 25(10), 2349. Retrieved from [Link]
-
Melting Point Solutions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]
-
CAS No : 875245-69-5 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]
-
What is Melting Point?. (n.d.). Mettler Toledo. Retrieved from [Link]
-
875245-69-5|this compound. (n.d.). BIOFOUNT. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C9H9BrO3 | CID 46204508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. aobchem.com [aobchem.com]
- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-4-methoxy-2-methylbenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-methoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid that has garnered significant interest as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl group on the benzoic acid core, imparts specific reactivity and properties that make it a valuable intermediate. This technical guide provides a comprehensive overview of the theoretical properties, synthesis, characterization, and potential applications of this compound, with a focus on its role in drug discovery and development.
Molecular and Physicochemical Properties
This compound, with the CAS Number 875245-69-5, possesses a molecular formula of C₉H₉BrO₃ and a molecular weight of approximately 245.07 g/mol .[1] The strategic placement of its functional groups dictates its chemical behavior and potential for further synthetic modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 875245-69-5 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [2] |
| Predicted Density | 1.546±0.06 g/cm³ | [1] |
| Predicted Boiling Point | 360.2±42.0 °C | LookChem |
| Predicted pKa | 3.87±0.10 | LookChem |
| Heavy Atom Count | 13 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective method involves the regioselective bromination of 4-methoxy-2-methylbenzoic acid.[3]
Synthetic Pathway
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound:
-
Esterification: 4-methoxy-2-methylbenzoic acid is first converted to its methyl ester, methyl 4-methoxy-2-methylbenzoate, to protect the carboxylic acid group.
-
Bromination: The methyl 4-methoxy-2-methylbenzoate is then subjected to electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carefully controlled to ensure regioselective bromination at the 5-position.
-
Hydrolysis: The resulting methyl 5-bromo-4-methoxy-2-methylbenzoate is hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound.
Spectroscopic and Analytical Characterization
Due to the limited availability of experimentally derived spectra in the public domain, predictive models and data from structurally similar compounds are invaluable for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C3 and C6 positions.
-
Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm corresponding to the -OCH₃ group.
-
Methyl Protons: A singlet at approximately δ 2.3-2.5 ppm corresponding to the -CH₃ group.
-
Carboxylic Acid Proton: A broad singlet at δ 10.0-13.0 ppm, which may be exchangeable with D₂O.
¹³C NMR (Predicted):
-
Carbonyl Carbon: A signal around δ 165-175 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the bromine will be significantly shifted.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Methyl Carbon: A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O Stretch (Methoxy and Carboxylic Acid): Bands in the 1200-1300 cm⁻¹ region.
-
C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the carboxylic acid group, methoxy group, and methyl group.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis and purification of this compound.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
This method would serve as a starting point and would require optimization and validation for specific applications.[4]
Reactivity and Potential Applications in Drug Discovery
The functional groups of this compound provide multiple avenues for synthetic transformations, making it a valuable intermediate in medicinal chemistry.
Caption: Reactivity and key applications of this compound.
A prime example of its utility is in the synthesis of Luseogliflozin , a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[3] In this synthesis, the aryl bromide moiety of this compound serves as a handle for a crucial carbon-carbon bond-forming reaction to construct the core structure of the drug.[5]
Beyond SGLT2 inhibitors, this compound is a precursor for a variety of other bioactive molecules, including potential anti-inflammatory, antitumor, and antimicrobial agents.[6]
In Silico Toxicity Assessment
Given the importance of early safety assessment in drug development, in silico toxicity prediction provides a valuable, resource-efficient approach to flag potential liabilities. Quantitative Structure-Activity Relationship (QSAR) models for substituted benzenes and benzoic acids can be employed to estimate the toxicity of this compound.[7][8][9]
Table 3: Predicted Toxicity Profile (Qualitative)
| Toxicity Endpoint | Predicted Outcome | Rationale |
| Mutagenicity (Ames Test) | Possible positive, metabolic activation may be required. | Based on structural alerts for aromatic amines and related compounds.[10] |
| Carcinogenicity | Suspected, pending mutagenicity results. | Often correlates with mutagenicity for this class of compounds.[10] |
| Acute Oral Toxicity | Category 3/4 (Moderate) | Based on QSAR models for substituted benzoic acids.[7][11] |
| Developmental Toxicity | Insufficient data for reliable prediction. | Requires more specific models. |
It is crucial to note that these are predictive, in silico results and must be confirmed by experimental toxicological studies.
Conclusion
This compound is a key chemical intermediate with significant potential in the synthesis of complex organic molecules, most notably in the pharmaceutical sector. Its well-defined reactivity, stemming from its unique substitution pattern, allows for its strategic incorporation into diverse molecular scaffolds. This guide has provided a comprehensive overview of its theoretical properties, synthetic routes, and analytical characterization, highlighting its pivotal role as a building block for important therapeutics like Luseogliflozin. Further experimental investigation into its spectroscopic properties and biological activities will undoubtedly expand its applications in drug discovery and materials science.
References
-
QSAR Study of the Toxicity of Benzoic Acids to Vibrio Fischeri, Daphnia Magna and Carp. Available at: [Link]
-
This compound: A Versatile Compound for Pharmaceutical and Chemical Industries. Available at: [Link]
-
The Synthesis and Applications of this compound in Pharma. Available at: [Link]
-
On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Available at: [Link]
-
3D-QSAR studies on the toxicity of substituted benzenes to Tetrahymena pyriformis: CoMFA, CoMSIA and VolSurf approaches. Available at: [Link]
-
Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. Available at: [Link]
-
A Quantitative Structure−Activity Relationships Model for the Acute Toxicity of Substituted Benzenes to Tetrahymena pyriformis Using Bayesian-Regularized Neural Networks. Available at: [Link]
-
Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. Available at: [Link]
-
Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. Available at: [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Available at: [Link]
-
The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Available at: [Link]
-
strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. Available at: [Link]
-
In silico prediction of toxicity and its applications for chemicals at work. Available at: [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available at: [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available at: [Link]
-
In silico toxicology: computational methods for the prediction of chemical toxicity. Available at: [Link]
-
and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]
-
5-Bromo-2-methoxy-4-methylbenzaldehyde | C9H9BrO2 | CID 65440854 - PubChem. Available at: [Link]
-
Supporting Information for - The Royal Society of Chemistry. Available at: [Link]
- Stereoselective synthesis of intermediates in the preparation of ß-C-arylglucosides.
-
This compound | C9H9BrO3 | CID 46204508 - PubChem. Available at: [Link]
-
Supplementary Information - Beilstein Journals. Available at: [Link]
-
IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. Available at: [Link]
-
Benzoic acid, 4-methoxy-, methyl ester - the NIST WebBook. Available at: [Link]
-
5-Bromo-2-chlorobenzoic acid - the NIST WebBook. Available at: [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available at: [Link]
-
Benzoic acid, 2-amino-4-methyl- - the NIST WebBook. Available at: [Link]
-
A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. biosynth.com [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3D-QSAR studies on the toxicity of substituted benzenes to Tetrahymena pyriformis: CoMFA, CoMSIA and VolSurf approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Role of 5-Bromo-4-methoxy-2-methylbenzoic acid as a pharmaceutical intermediate
An In-depth Technical Guide on the Role of 5-Bromo-4-methoxy-2-methylbenzoic Acid as a Pharmaceutical Intermediate
Introduction: The Unseen Architecture of Modern Pharmaceuticals
In the intricate process of drug development, the final Active Pharmaceutical Ingredient (API) is often the culmination of a multi-step synthetic journey. The unsung heroes of this journey are the pharmaceutical intermediates—stable, well-characterized molecules that serve as critical building blocks.[1][2] this compound (CAS No: 875245-69-5) has emerged as a particularly valuable intermediate. Its strategically positioned functional groups—a carboxylic acid, an aryl bromide, a methoxy ether, and a methyl group—offer a rich palette of chemical reactivity, enabling medicinal chemists to construct complex molecular architectures with precision and efficiency.
This guide provides a comprehensive technical overview of this compound, exploring its synthesis, the strategic utility of its functional groups, and its application in the logical construction of advanced pharmaceutical scaffolds.
| Chemical Profile: this compound | |
| CAS Number | 875245-69-5[3][4] |
| Molecular Formula | C₉H₉BrO₃[3][4] |
| Molecular Weight | 245.07 g/mol [3][4] |
| Synonyms | Benzoic acid, 5-bromo-4-methoxy-2-methyl-[4] |
| Appearance | Typically a white to off-white crystalline powder[5] |
| Key Functional Groups | Carboxylic Acid, Aryl Bromide, Methoxy Ether, Methyl Group |
Section 1: Synthesis and Manufacturing Considerations
The viability of an intermediate is fundamentally tied to its accessibility. A robust and scalable synthesis is paramount. While multiple routes to substituted benzoic acids exist, a common and industrially scalable approach involves the electrophilic bromination of a suitable precursor.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
A logical and field-proven approach is the direct bromination of 4-methoxy-2-methylbenzoic acid. The directing effects of the existing substituents are key to the causality of this strategy. The methoxy group (-OCH₃) and the methyl group (-CH₃) are both ortho-, para-directing activators. The carboxylic acid (-COOH) is a meta-directing deactivator. In this specific arrangement, the position ortho to the powerful activating methoxy group and meta to the carboxyl group is the most sterically accessible and electronically favorable site for bromination, leading to the desired 5-bromo isomer with high regioselectivity.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative methodology based on established chemical principles for analogous compounds.[6][7]
-
Reaction Setup: To a stirred solution of 4-methoxy-2-methylbenzoic acid (1.0 eq) in glacial acetic acid (10 volumes), add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Causality: Glacial acetic acid is a polar protic solvent that can facilitate the polarization of the Br-Br bond in the brominating agent, making the electrophilic bromine more reactive. NBS is often preferred over liquid bromine (Br₂) in industrial settings due to its solid nature, which makes it safer and easier to handle, and it often provides higher selectivity with fewer byproducts.[6]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water (20 volumes). The product will precipitate as a solid.
-
Causality: The product is significantly less soluble in water than in acetic acid. Quenching the reaction in water precipitates the crude product, separating it from the acetic acid and the succinimide byproduct (from NBS).
-
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water. Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[6]
Section 2: The Strategic Importance of Functional Groups in Drug Synthesis
The true value of this compound lies in its capacity to serve as a versatile scaffold. Each functional group provides a specific synthetic "handle" for subsequent transformations.
Caption: Key synthetic transformations of the intermediate.
The Carboxylic Acid Moiety: A Locus for Bioisosteric Modification
The carboxylic acid is a primary site for modification, most commonly through the formation of amides and esters.[8] These functional groups are ubiquitous in approved drugs.
-
Amide Bond Formation: Direct amidation is possible but often requires harsh conditions. A more reliable and self-validating system involves a two-step process:
-
Activation: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7] This step is critical as it transforms the poor leaving group (-OH) into an excellent one (-Cl).
-
Coupling: The resulting acyl chloride readily reacts with a primary or secondary amine to form a stable amide bond, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
-
-
Esterification: Similarly, esterification can be achieved via the acyl chloride intermediate or through classic Fischer esterification with an alcohol under acidic catalysis.[9]
The Aryl Bromide Moiety: A Gateway to Molecular Complexity
The aryl bromide is arguably the molecule's most powerful feature, providing access to a vast array of palladium-catalyzed cross-coupling reactions. These Nobel Prize-winning reactions have revolutionized drug discovery by enabling the precise and predictable formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base forms a new C-C bond.[9] This is a go-to method for introducing new aryl or heteroaryl rings, a common strategy for exploring the binding pockets of biological targets like protein kinases.[8]
-
Buchwald-Hartwig Amination: This reaction couples the aryl bromide with an amine (or alcohol) to form C-N (or C-O) bonds. It is an indispensable tool for synthesizing anilines and aryl ethers, which are key pharmacophores in many CNS and cardiovascular drugs.[1]
-
Halogen-Lithium Exchange: For an alternative C-C bond formation strategy, the aryl bromide can be treated with an organolithium reagent like n-butyllithium at low temperatures.[10] This generates a highly nucleophilic aryllithium species, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to build complex side chains.[10]
Section 3: Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
To illustrate the practical application of this intermediate, we present a hypothetical synthesis of a core scaffold found in many modern kinase inhibitors. This workflow demonstrates the logical integration of the reactions described above.
Objective: Synthesize a 2-methyl-4-methoxy-5-(pyrimidin-5-yl)benzamide derivative.
Caption: Hypothetical synthesis of a drug-like scaffold.
Protocol for Hypothetical Scaffold Synthesis
-
Step 1: Amide Formation
-
Activation: Reflux a solution of this compound (1.0 eq) in thionyl chloride (5.0 eq) for 2 hours.[7] Remove the excess thionyl chloride under reduced pressure. The residue is the crude acyl chloride.
-
Causality: Using excess thionyl chloride drives the reaction to completion and allows it to serve as the solvent. Its volatility makes it easy to remove post-reaction.
-
-
Coupling: Dissolve the crude acyl chloride in dichloromethane (DCM). Add this solution dropwise to a cooled (0 °C) solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in DCM. Stir for 1 hour.
-
Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-substituted-5-bromo-4-methoxy-2-methylbenzamide. Purify by column chromatography.
-
-
Step 2: Suzuki Coupling
-
Reaction Setup: In a flask, combine the bromobenzamide intermediate (1.0 eq), pyrimidine-5-boronic acid (1.2 eq), sodium carbonate (2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Degassing: Add a solvent mixture of dioxane and water (e.g., 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Causality: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Degassing is a critical, self-validating step to prevent catalyst degradation and ensure a high-yielding reaction.
-
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir for 8-12 hours, monitoring by TLC/HPLC.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization.
-
Conclusion
This compound is far more than a simple chemical. It is a highly versatile and strategically designed pharmaceutical intermediate. Its value is derived from the orthogonal reactivity of its functional groups, allowing for the sequential and controlled introduction of molecular diversity. The carboxylic acid provides a reliable anchor point for appending various side chains via robust amide or ester linkages, while the aryl bromide serves as a linchpin for modern cross-coupling chemistry, enabling the construction of complex bi-aryl and hetero-aryl systems that are central to many targeted therapies. For researchers, scientists, and drug development professionals, understanding the multifaceted reactivity of this intermediate is key to unlocking new pathways for the efficient synthesis of next-generation therapeutics.
References
-
Zhang, Y., Ma, X., Shan, X., Zhang, X., Li, J., & Liu, Y. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4, e244–e249. Available at: [Link]
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved January 18, 2026, from [Link]
- Google Patents. (2018). CN109553532A - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
AOBChem. (n.d.). 5-Bromo-2-methoxy-4-methylbenzoic acid. Retrieved January 18, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved January 18, 2026, from [Link]
-
Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Angewandte Chemie International Edition, 54(23), 6688-6728. Available at: [Link]
-
Chem-Impex International, Inc. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved January 18, 2026, from [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. echemi.com [echemi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemimpex.com [chemimpex.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 10. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Bromo-4-methoxy-2-methylbenzoic acid from 4-methoxy-2-methylbenzoic acid
Abstract
This document provides a detailed guide for the synthesis of 5-Bromo-4-methoxy-2-methylbenzoic acid, a key intermediate in pharmaceutical and materials science research.[1][2] The protocol outlines the bromination of 4-methoxy-2-methylbenzoic acid using elemental bromine in an acetic acid solvent system. Emphasis is placed on the underlying principles of electrophilic aromatic substitution, reaction optimization, and safety protocols. This guide is intended for researchers and professionals in drug development and chemical synthesis.
Introduction: Significance and Applications
This compound is a versatile building block in organic synthesis. Its trifunctional nature—a carboxylic acid, an aryl bromide, and activating methyl and methoxy groups—makes it an ideal precursor for a diverse range of more complex molecules. The aryl bromide moiety, in particular, serves as a handle for various cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental in the construction of carbon-carbon bonds in modern medicinal chemistry.[2] The carboxylic acid group can be readily derivatized to amides, esters, and other functionalities, further expanding its synthetic utility.
Mechanistic Insights: The Chemistry Behind the Synthesis
The synthesis of this compound from 4-methoxy-2-methylbenzoic acid is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] In this reaction, an electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.
Key Mechanistic Steps:
-
Generation of the Electrophile: While bromine itself is not highly electrophilic, the polar protic solvent (acetic acid) can help to polarize the Br-Br bond, creating a more potent electrophilic species.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4][5][6]
-
Deprotonation and Re-aromatization: A weak base (such as the acetate ion from the solvent) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.[4][6][7]
Directing Effects of Substituents:
The regioselectivity of the bromination is dictated by the existing substituents on the benzene ring: the methoxy (-OCH₃), methyl (-CH₃), and carboxylic acid (-COOH) groups.
-
Methoxy and Methyl Groups: Both are activating, ortho-, para-directing groups. They donate electron density to the ring, making it more nucleophilic and stabilizing the carbocation intermediate.[3]
-
Carboxylic Acid Group: This is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive.
In the case of 4-methoxy-2-methylbenzoic acid, the powerful activating and directing effects of the methoxy and methyl groups will favor substitution at the positions ortho and para to them. The position para to the methoxy group is already occupied by the methyl group. The positions ortho to the methoxy group are C3 and C5. The C5 position is also ortho to the methyl group, making it the most sterically accessible and electronically favorable site for electrophilic attack.
Experimental Protocol
This protocol is adapted from established procedures for the bromination of substituted benzoic acids.[8]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-methoxy-2-methylbenzoic acid | ≥98% |
| Glacial Acetic Acid | ACS Grade |
| Bromine | ≥99.5% |
| Sodium Thiosulfate | Anhydrous, ≥98% |
| Sodium Bicarbonate | ACS Grade |
| Hydrochloric Acid | Concentrated (37%) |
| Deionized Water | |
| Round-bottom flask with stirring bar | |
| Dropping funnel | |
| Condenser | |
| Ice bath | |
| Buchner funnel and filter paper | |
| pH paper | |
| Standard laboratory glassware |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-methoxy-2-methylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via a dropping funnel over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing an ice-water mixture. If a significant orange/brown color from unreacted bromine persists, add a saturated solution of sodium thiosulfate dropwise until the color disappears.
-
Precipitation: The crude this compound will precipitate out of the aqueous solution.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove any remaining acetic acid and inorganic salts.
-
Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[9][10][11] Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Figure 1: Workflow for the synthesis of this compound.
Safety Precautions
Hazard Analysis:
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is fatal if inhaled.[12] Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield.[12][13][14]
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.[15] Its vapors are irritating to the respiratory system. Handle in a well-ventilated area, preferably a fume hood, and wear appropriate PPE.[14]
-
Hydrochloric Acid: Highly corrosive. Handle with care, wearing appropriate PPE.
Personal Protective Equipment (PPE):
-
Safety goggles and a face shield are mandatory.
-
A chemically resistant lab coat.
-
Heavy-duty, bromine-resistant gloves (e.g., Viton or laminate).
-
Ensure a safety shower and eyewash station are readily accessible.[16]
Waste Disposal:
-
All bromine-containing waste must be neutralized with sodium thiosulfate before disposal.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the bromination.
-
Mass Spectrometry: To determine the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, O-H stretch).
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete reaction; loss of product during work-up. | Increase reaction time; ensure complete precipitation before filtration; minimize transfers. |
| Formation of Dibrominated Product | Use of excess bromine; reaction temperature too high. | Use stoichiometric amounts of bromine; maintain low temperature during bromine addition. |
| Product is Colored | Presence of unreacted bromine or impurities. | Ensure complete quenching with sodium thiosulfate; perform an additional recrystallization. |
Conclusion
The synthesis of this compound via electrophilic bromination of 4-methoxy-2-methylbenzoic acid is a robust and scalable procedure. Careful control of reaction conditions, particularly temperature, and adherence to strict safety protocols are paramount for a successful and safe synthesis. The resulting product is a valuable intermediate for further synthetic transformations in various fields of chemical research.
References
-
Pharmaffiliates. The Synthesis and Applications of this compound in Pharma. [Link]
-
Carl ROTH. Bromine solution - Safety Data Sheet. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Chemistry LibreTexts. Purification of Products. [Link]
-
Labochema. Safety data sheet. [Link]
-
Chemistry LibreTexts. Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Chemistry LibreTexts. Purification of Product Mixtures. [Link]
-
Royal Society of Chemistry. Synthesis of 4-Methoxymethylbenzoic Acid. [Link]
-
Pharmaffiliates. This compound: A Versatile Intermediate for Chemical Synthesis. [Link]
-
Chemistry Steps. Electrophilic Aromatic Substitution – The Mechanism. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]
-
Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. spectrumchemical.com [spectrumchemical.com]
Step-by-step synthesis of Luseogliflozin using 5-Bromo-4-methoxy-2-methylbenzoic acid
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Luseogliflozin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Luseogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] By blocking SGLT2, Luseogliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of Luseogliflozin, commencing from 4-methoxy-2-methylbenzoic acid, which is converted to the key intermediate, 5-Bromo-4-methoxy-2-methylbenzoic acid. The synthesis involves the construction of the characteristic diarylmethane aglycone, followed by its coupling with a protected thiosugar moiety and subsequent deprotection to yield the final active pharmaceutical ingredient.
Overall Synthetic Workflow
The synthesis of Luseogliflozin is a multi-step process that can be logically divided into two main parts: the preparation of the aglycone diarylmethane and the synthesis of the protected thiolactone, followed by their coupling and final deprotection. The workflow is designed to build the molecular complexity in a controlled and efficient manner.
Caption: Overall workflow for the synthesis of Luseogliflozin.
Part A: Synthesis of the Diarylmethane Aglycone
The aglycone portion of Luseogliflozin is a diarylmethane structure, which provides the necessary structural backbone for interaction with the SGLT2 transporter.
Step 1: Bromination of 4-Methoxy-2-methylbenzoic acid
Objective: To regioselectively introduce a bromine atom at the C5 position of the aromatic ring, yielding the key starting material, this compound.
Rationale: The synthesis begins with the commercially available 4-methoxy-2-methylbenzoic acid. Electrophilic aromatic substitution (bromination) is directed by the existing substituents. The methoxy group is a strong activating group and ortho-, para-directing, while the methyl group is a weaker activating ortho-, para-director. The carboxylic acid is a meta-directing deactivator. The position ortho to the methoxy group and meta to the carboxylic acid (C3) and the position ortho to the methyl group and meta to the carboxylic acid (C5) are the most likely sites for bromination. The steric hindrance from the adjacent methyl and carboxyl groups can influence the final product ratio. A mixture of 3- and 5-bromo derivatives is typically formed, from which the desired 5-bromo isomer can be isolated by recrystallization.[3]
Protocol:
-
To a solution of 4-methoxy-2-methylbenzoic acid in a suitable solvent, add a catalytic amount of iron powder.
-
Slowly add bromine to the mixture at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or HPLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine.
-
Extract the product into an organic solvent.
-
Isolate the crude product, which will be a mixture of 3- and 5-bromo isomers.
-
Purify the desired this compound by recrystallization from a solvent such as methanol to yield the pure regioisomer.[3]
| Reagent/Parameter | Condition | Yield | Reference |
| Starting Material | 4-Methoxy-2-methylbenzoic acid | ~34% (isolated) | [3] |
| Reagents | Bromine, Iron (catalyst) | [3] | |
| Purification | Recrystallization from Methanol | [3] |
Step 2: Formation of 5-Bromo-4-methoxy-2-methylbenzoyl chloride
Objective: To convert the carboxylic acid into a more reactive acyl chloride for the subsequent Friedel-Crafts reaction.
Rationale: Carboxylic acids are not sufficiently electrophilic to directly acylate an aromatic ring. Conversion to the highly reactive acyl chloride is a standard procedure to activate the carbonyl group. Oxalyl chloride or thionyl chloride are commonly used for this transformation as their byproducts are gaseous (CO, CO₂, HCl, or SO₂, HCl), which simplifies the work-up.[4][5]
Protocol:
-
Suspend this compound in an inert solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).[4]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[4]
-
Slowly add oxalyl chloride or thionyl chloride at a low temperature (e.g., 0-10 °C).[4]
-
Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases and the reaction is complete.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step without further purification.[1][4]
Step 3: Friedel-Crafts Acylation to Synthesize the Diaryl Ketone
Objective: To couple the acyl chloride with ethoxybenzene to form the (5-Bromo-4-methoxy-2-methylphenyl)(4-ethoxyphenyl)methanone intermediate.
Rationale: This is a classic Friedel-Crafts acylation reaction. A Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), is used to coordinate with the acyl chloride, generating a highly electrophilic acylium ion.[4] This ion is then attacked by the electron-rich ethoxybenzene ring, primarily at the para position due to the directing effect of the ethoxy group and for steric reasons.
Protocol:
-
Dissolve ethoxybenzene in an inert solvent (e.g., CH₂Cl₂).
-
Cool the solution to a low temperature (e.g., 0-10 °C).
-
Carefully add the Lewis acid (e.g., AlCl₃ or TiCl₄) portion-wise.[4]
-
Add a solution of the 5-Bromo-4-methoxy-2-methylbenzoyl chloride (from Step 2) in the same solvent dropwise to the mixture.
-
Stir the reaction at a controlled temperature for several hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solution and purify the resulting ketone by chromatography or recrystallization.
| Parameter | Condition | Yield | Reference |
| Lewis Acid | AlCl₃ or TiCl₄ | 82% (over 2 steps) | [1][3] |
| Acylation Partner | Ethoxybenzene (Phenetole) | [3] | |
| Temperature | 5-25 °C | [4] |
Step 4: Reduction of the Diaryl Ketone to the Diarylmethane Aglycone
Objective: To reduce the carbonyl group of the diaryl ketone to a methylene bridge, forming the final aglycone.
Rationale: The reduction of the diaryl ketone to the corresponding diarylmethane is a crucial step. A common and effective method is ionic hydrogenation using a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[3] This method is generally clean and high-yielding. The mechanism involves the protonation of the carbonyl oxygen by the Lewis acid, followed by hydride transfer from the silane.
Protocol:
-
Dissolve the diaryl ketone from Step 3 in a suitable solvent, such as acetonitrile or dichloromethane.
-
Add triethylsilane to the solution.
-
Slowly add boron trifluoride etherate at a controlled temperature.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction with an aqueous solution, such as sodium bicarbonate.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
The resulting diarylmethane, 1-(5-Bromo-2-methyl-4-methoxybenzyl)-4-ethoxybenzene, is often pure enough for the next step or can be purified by chromatography.
| Reagent/Parameter | Condition | Yield | Reference |
| Reducing System | Et₃SiH / BF₃·OEt₂ | 99% | [1][3] |
| Solvent | Acetonitrile | [1] |
Part B & C: Thiolactone Coupling and Final Synthesis
The second phase of the synthesis involves the stereoselective introduction of the thiosugar moiety.
Step 5: Grignard Reaction with a Protected Thiolactone
Objective: To couple the diarylmethane aglycone with a protected 5-thio-D-glucose derivative.
Rationale: First, a Grignard reagent is prepared from the aryl bromide of the aglycone by reacting it with magnesium metal. This organometallic species is a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of a specially prepared, protected 5-thiolactone.[1][3] This reaction forms a hemithioacetal intermediate. The thiolactone must have its other hydroxyl groups protected, typically with benzyl groups, to prevent side reactions.
Protocol:
-
Grignard Formation: Activate magnesium turnings in anhydrous THF. Add a solution of the diarylmethane bromide (from Step 4) in THF dropwise to initiate the formation of the Grignard reagent.
-
Coupling: In a separate flask, dissolve the protected thiolactone in anhydrous THF and cool to a low temperature.
-
Slowly add the prepared Grignard reagent to the thiolactone solution.
-
Stir the reaction at low temperature until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash, dry, and purify the resulting hemithioacetal, which may exist as a mixture of anomers.[3]
| Parameter | Condition | Yield | Reference |
| Reagents | Mg, Protected Thiolactone | 75% | [1][3] |
| Solvent | Tetrahydrofuran (THF) | [1] |
Step 6: Stereoselective Reduction of the Hemithioacetal
Objective: To reduce the anomeric hydroxyl group of the hemithioacetal to afford the desired β-thioglycoside stereoselectively.
Rationale: The stereochemistry at the anomeric carbon is critical for the biological activity of Luseogliflozin. The reduction of the hemithioacetal is achieved using the same reagent system as in Step 4 (Et₃SiH and BF₃·OEt₂). This combination favors the formation of the thermodynamically more stable β-isomer, where the large aglycone group is in the equatorial position.[3]
Protocol:
-
Dissolve the hemithioacetal (from Step 5) in acetonitrile.
-
Cool the solution and add triethylsilane.
-
Slowly add boron trifluoride etherate.
-
Stir the reaction until the starting material is consumed.
-
Work up the reaction as previously described (quenching, extraction, etc.).
-
Purify the product by column chromatography to isolate the pure β-anomer of the protected thioglycoside.
| Reagent/Parameter | Condition | Yield | Reference |
| Reducing System | Et₃SiH / BF₃·OEt₂ | 77% (β/α > 96:4) | [1][3] |
| Solvent | Acetonitrile | [1][3] |
Step 7: Final Deprotection to Yield Luseogliflozin
Objective: To remove the benzyl protecting groups from the sugar moiety to reveal the final Luseogliflozin molecule.
Rationale: The final step is the global deprotection of the hydroxyl groups on the thiosugar ring. When benzyl ethers are used as protecting groups, they can be efficiently and cleanly removed by catalytic hydrogenation. Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂) are effective catalysts for this transformation.[1][3]
Protocol:
-
Dissolve the protected thioglycoside (from Step 6) in a solvent such as ethanol or methanol.
-
Add the hydrogenation catalyst (e.g., Pd(OH)₂).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until all protecting groups are removed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product, Luseogliflozin, by recrystallization or chromatography to obtain a highly pure solid.
| Reagent/Parameter | Condition | Yield | Reference |
| Catalyst | Pd(OH)₂ (Pearlman's catalyst) | 81% | [1][3] |
| Reagent | Hydrogen (H₂) | [3] | |
| Solvent | Ethanol | [3] |
References
-
Strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors . HETEROCYCLES, Vol. 106, No. 11, 2023. [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors . Pharmaceutical Fronts. [Link]
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors . ACS Omega, 2023, 8, 17288–17295. [Link]
- Preparation method of empagliflozin - CN105153137A.
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors . ResearchGate. [Link]
- Stereoselective synthesis of intermediates in the preparation of ß-C-arylglucosides - EP2947077A1.
Sources
- 1. Luseogliflozin (hydrate) | 1152425-66-5 [chemicalbook.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Role of 5-Bromo-4-methoxy-2-methylbenzoic Acid in the Synthesis of Advanced SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of C-Aryl Glucosides
The landscape of type 2 diabetes treatment has been significantly reshaped by the advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[1][2][3] These drugs operate via an insulin-independent mechanism, preventing glucose reabsorption in the kidneys.[2][4] At the heart of many leading SGLT2 inhibitors, such as Canagliflozin and Empagliflozin, lies a C-aryl glucoside scaffold.[1][5][6] This structural motif confers metabolic stability compared to earlier O-glucoside counterparts like phlorizin.[5][6][7] The synthesis of this crucial scaffold relies on the precise and efficient assembly of a diarylmethane core, which is subsequently coupled to a glucose derivative.
5-Bromo-4-methoxy-2-methylbenzoic acid has emerged as a highly valuable starting material for constructing the aglycone portion of these inhibitors. Its specific substitution pattern—a bromine atom for subsequent coupling, a methoxy group influencing electronic properties, and a methyl group—provides the necessary chemical handles and structural features to build complex drug molecules. This guide elucidates the strategic application of this key intermediate, providing detailed protocols and the scientific rationale behind the synthetic choices.
Core Synthetic Strategy: From Benzoic Acid to Diarylmetane
The primary utility of this compound is as a precursor to the diarylmethane core of SGLT2 inhibitors. The most robust and widely adopted synthetic strategy involves a two-step sequence: Friedel-Crafts acylation followed by a ketone reduction. This pathway is favored for its reliability, scalability, and ability to cleanly generate the desired diarylmethane linkage.[8]
Caption: High-level workflow for diarylmethane synthesis.
Step 1: Friedel-Crafts Acylation - Forging the C-C Bond
The initial and most critical step is the formation of a carbon-carbon bond between the benzoic acid derivative and a second aromatic ring system.
Causality and Expertise: Directly using the benzoic acid for acylation is ineffective. It must first be activated to a more electrophilic species. The standard method is conversion to an acid chloride using reagents like oxalyl chloride or thionyl chloride.[9][10][11] A catalytic amount of dimethylformamide (DMF) is often employed to facilitate this transformation via the formation of a Vilsmeier reagent.
Once the acid chloride is formed, a Lewis acid catalyst is introduced to promote the Friedel-Crafts acylation. While aluminum chloride (AlCl₃) is a traditional choice, titanium tetrachloride (TiCl₄) has been shown to be a cleaner and highly effective alternative, often leading to higher yields and fewer side products.[8] The choice of the aromatic partner is dictated by the target SGLT2 inhibitor. For instance, in the synthesis of canagliflozin, the partner is 2-(4-fluorophenyl)thiophene.[8][9][12]
Caption: Catalytic cycle for Friedel-Crafts acylation.
Step 2: Ketone Reduction - Creating the Methylene Bridge
The second key transformation is the reduction of the diaryl ketone to the corresponding diarylmethane.
Causality and Expertise: Classical reduction methods like Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) are often too harsh for complex pharmaceutical intermediates. The preferred modern method is an ionic hydrogenation, most commonly using triethylsilane (Et₃SiH) as the hydride source and a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) as an activator.[11][13] This system is highly efficient and proceeds under mild conditions, preserving sensitive functional groups. An alternative, effective system is the combination of titanium tetrachloride (TiCl₄) and sodium borohydride (NaBH₄), which also provides clean reduction to the diarylmethane.[8]
Detailed Experimental Protocols
Protocol 1: Synthesis of (5-Bromo-4-methoxy-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone (Diaryl Ketone Intermediate)
This protocol is adapted from established procedures for canagliflozin synthesis.[8][9]
| Parameter | Value/Reagent | Rationale |
| Starting Material | This compound | Provides the core A-ring structure. |
| Activating Agent | Oxalyl Chloride (1.1 eq.) / cat. DMF | Efficiently forms the acid chloride at low temp. |
| Aromatic Partner | 2-(4-fluorophenyl)thiophene (1.0 eq.) | Provides the B-ring for a canagliflozin-type scaffold. |
| Lewis Acid | Titanium Tetrachloride (TiCl₄) (1.5 eq.) | High-yielding and clean catalyst for this acylation.[8] |
| Solvent | Dichloromethane (DCM) | Inert solvent, good for Friedel-Crafts reactions. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add a catalytic amount of DMF (1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
-
Friedel-Crafts Acylation:
-
In a separate flask, dissolve 2-(4-fluorophenyl)thiophene (1.0 eq.) in anhydrous DCM and cool to 0 °C.
-
Slowly add titanium tetrachloride (TiCl₄) (1.5 eq.) to the solution.
-
Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the thiophene/TiCl₄ mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into a mixture of ice and 2N HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography to yield the pure diaryl ketone.
-
Protocol 2: Reduction to 2-((5-Bromo-4-methoxy-2-methylbenzyl))-5-(4-fluorophenyl)thiophene (Diaryl Methane Core)
This protocol utilizes a robust reduction system proven effective for this class of compounds.[8][14]
| Parameter | Value/Reagent | Rationale |
| Starting Material | Diaryl Ketone from Protocol 1 | The product of the acylation step. |
| Reducing System | NaBH₄ (1.5 eq.) / TiCl₄ (1.5 eq.) | A powerful and selective system for ketone to methylene reduction.[8] |
| Solvent | Dichloromethane (DCM) | Common solvent for this type of reduction. |
| Temperature | 0 °C to Room Temperature | Standard conditions for controlling the reduction. |
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the diaryl ketone (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, prepare a suspension of sodium borohydride (NaBH₄) (1.5 eq.) in DCM and cool to 0 °C.
-
Slowly add titanium tetrachloride (TiCl₄) (1.5 eq.) to the NaBH₄ suspension.
-
After stirring for 15 minutes, add the solution of the diaryl ketone dropwise to the reducing agent mixture at 0 °C.
-
-
Reduction:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 3-5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to 0 °C and slowly quench with water.
-
Filter the mixture through a pad of celite to remove titanium salts, washing with DCM.
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude diarylmethane can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.
-
Conclusion: A Versatile and Indispensable Building Block
This compound is a cornerstone intermediate in the synthesis of modern SGLT2 inhibitors. The protocols outlined here, centered on a Friedel-Crafts acylation and subsequent ketone reduction, provide a reliable and scalable pathway to the essential diarylmethane core. The strategic placement of the bromo, methoxy, and methyl groups on the benzoic acid ring is critical, providing the necessary functionality and structural framework for the eventual coupling with a protected glucose moiety to complete the synthesis of these life-changing antidiabetic agents. The understanding and application of these methodologies are fundamental for any researcher or professional engaged in the development of C-aryl glucoside therapeutics.
References
-
Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Medicinal Chemistry Letters.[5][7]
-
Strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. Journal of Synthetic Organic Chemistry, Japan.[1]
-
Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry. PubMed.[6]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.[4][15][16]
-
Process for the preparation of canagliflozin. Google Patents.[9][12]
-
Preparation method of empagliflozin. Google Patents.[10]
-
Processes for the preparation of empagliflozin. Justia Patents.[11]
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega.[8]
-
The synthesis technique of canagliflozin. Google Patents.[17]
-
The method for preparing Dapagliflozin. Google Patents.[13]
-
Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development.[2]
-
Synthetic Strategies toward SGLT2 Inhibitors (Request PDF). ResearchGate.[3]
-
Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene. Google Patents.[14]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2016035042A1 - Process for the preparation of canagliflozin - Google Patents [patents.google.com]
- 10. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. medkoo.com [medkoo.com]
- 13. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 14. CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene - Google Patents [patents.google.com]
- 15. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 16. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 17. CN103980263B - The synthesis technique of canagliflozin - Google Patents [patents.google.com]
Palladium-catalyzed cross-coupling reactions with 5-Bromo-4-methoxy-2-methylbenzoic acid
An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-4-methoxy-2-methylbenzoic Acid
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for synthesizing complex molecular architectures, particularly in the pursuit of novel therapeutic agents.[1][2] The strategic placement of the bromine atom allows for selective functionalization, while the methoxy, methyl, and carboxylic acid moieties offer opportunities for further modification and influence the compound's physicochemical properties.
Palladium-catalyzed cross-coupling reactions represent a revolutionary advancement in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[3][4][5][6] This guide delves into the core principles and practical applications of four key transformations—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as they apply to this specific substrate.
Core Principles of Palladium-Catalyzed Cross-Coupling
At the heart of these transformations lies a catalytic cycle that typically involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[7][8] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions. The general cycle consists of three primary steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[3][4][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: An organometallic coupling partner (e.g., organoboron, organotin) transfers its organic group to the palladium center, displacing the halide. This step is characteristic of reactions like the Suzuki and Sonogashira couplings.[4][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Caption: General Catalytic Cycle for Cross-Coupling.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[9][11] It is an indispensable tool for creating biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[12][13]
Causality Behind Experimental Choices
For this compound, the electron-donating nature of the methoxy and methyl groups can slightly deactivate the aryl bromide towards oxidative addition compared to electron-poor systems. However, this is readily overcome by selecting a suitable catalyst system. The carboxylic acid may interact with the basic conditions, but typically does not require protection, especially with carbonate bases.
Mechanism Visualization
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with various arylboronic acids.[12][14][15]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or 2-MeTHF and water (e.g., 4:1 ratio).[11]
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-110 °C for 4-24 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Est. Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-92% |
| 3-Pyridylboronic acid | PdCl₂(dppf) | - | K₃PO₄ | DMF/H₂O | 110 | 75-88% |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of immense value in organic synthesis.[8][16][17] It proceeds through a distinct catalytic cycle involving carbopalladation followed by β-hydride elimination.[7]
Causality Behind Experimental Choices
A key consideration in the Heck reaction is controlling the regioselectivity of the alkene addition and the subsequent β-hydride elimination to yield the desired isomer. The choice of base, typically an amine like triethylamine, is critical for regenerating the Pd(0) catalyst.[8] For substrates like acrylates, the reaction is generally highly regioselective.
Mechanism Visualization
Caption: Catalytic Cycle of the Heck Reaction.
Experimental Protocol: Heck Reaction
-
Reaction Setup: To a sealed tube or flask, add this compound (1.0 equiv.), the alkene (e.g., butyl acrylate, 1.5 equiv.), a palladium source such as Pd(OAc)₂ (1-3 mol%), and a phosphine ligand like P(o-tol)₃ (2-6 mol%).
-
Solvent and Base: Add a suitable solvent like DMF or acetonitrile, followed by a base such as triethylamine (Et₃N, 2.0-3.0 equiv.).
-
Reaction Execution: Seal the vessel and heat to 80-120 °C for 12-48 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the amine base, followed by water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography.
Data Presentation: Representative Heck Reaction Conditions
| Alkene Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Est. Yield |
| n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 70-85% |
| Styrene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 90 | 65-80% |
| Acrylonitrile | PdCl₂(PPh₃)₂ | - | i-Pr₂NEt | NMP | 120 | 70-88% |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[18][19] It uniquely employs a dual-catalyst system, using both palladium and a copper(I) salt as a co-catalyst.[18][20]
Causality Behind Experimental Choices
The copper(I) co-catalyst is crucial for activating the terminal alkyne, forming a copper acetylide intermediate that readily undergoes transmetalation with the palladium center. The amine base serves both to deprotonate the alkyne and to neutralize the HBr generated during the reaction. Anhydrous and anaerobic conditions are typically required to prevent side reactions like Glaser coupling of the alkyne.[19]
Mechanism Visualization
Caption: Sonogashira Dual Palladium/Copper Catalytic Cycle.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a solvent like THF or DMF.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), the copper co-catalyst (CuI, 2-5 mol%), and an amine base such as triethylamine or diisopropylamine (2.0-4.0 equiv.).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with ethyl acetate and wash with saturated NH₄Cl solution (to remove copper salts), water, and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.
Data Presentation: Representative Sonogashira Conditions
| Alkyne Partner | Palladium Catalyst | Co-Catalyst | Base | Solvent | Temp (°C) | Est. Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-40 | 88-96% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 85-95% |
| 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Et₃N | Acetonitrile | 60 | 80-90% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[21][22] It allows for the coupling of aryl halides with a wide range of primary and secondary amines and has become a staple in medicinal chemistry for synthesizing aryl amines.[6][23]
Causality Behind Experimental Choices
This reaction is highly dependent on the choice of ligand and base.[23] Sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines developed by Buchwald) are often required to facilitate both the oxidative addition and the final reductive elimination step.[6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are necessary to deprotonate the amine and facilitate the catalytic cycle.[21]
Mechanism Visualization
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry vial or flask with a palladium precatalyst (e.g., a G3 palladacycle, 1-2 mol%), a specialized ligand (e.g., XantPhos, 1.5-3 mol%), and a strong base like NaOtBu or LiHMDS (1.4-2.0 equiv.).[24]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Solvent: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction Execution: Seal the vessel and heat to 80-110 °C for 6-24 hours, with stirring.
-
Work-up: Cool the reaction, quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent. Wash the organic layer with brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the target compound using column chromatography.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Amine Partner | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Est. Yield |
| Morpholine | Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 100 | 85-95% |
| Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 75-90% |
| Benzylamine | G3-XPhos Palladacycle | - | LiHMDS | THF | 80 | 80-92% |
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Cross-Coupling Reactions Guide. (n.d.). Millipore Sigma.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026).
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Heck reaction. (n.d.). Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- Sonogashira coupling. (n.d.). Wikipedia.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
- Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl... (n.d.).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- 5-Bromo-2-Methoxy-4-Methyl-benzoic acid synthesis. (n.d.). ChemicalBook.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
- Mizoroki-Heck Reaction. (n.d.). SynArchive.
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. (n.d.). Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. (n.d.). Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
Sources
- 1. nbinno.com [nbinno.com]
- 2. srinichem.com [srinichem.com]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. jmcct.com [jmcct.com]
- 10. nobelprize.org [nobelprize.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. synarchive.com [synarchive.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Carboxylic Acid Modifications of 5-Bromo-4-methoxy-2-methylbenzoic Acid
Introduction
5-Bromo-4-methoxy-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive carboxylic acid group, a bromine atom amenable to cross-coupling reactions, and methoxy and methyl groups that influence its steric and electronic properties, makes it a valuable scaffold for the generation of diverse chemical entities. This guide provides detailed application notes and robust protocols for a range of carboxylic acid modifications of this important synthetic intermediate, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be both reproducible and adaptable, with a focus on explaining the underlying chemical principles to empower users to optimize these transformations for their specific research needs.
I. Esterification to Methyl 5-Bromo-4-methoxy-2-methylbenzoate
The conversion of the carboxylic acid to its corresponding methyl ester is a common and often necessary first step for subsequent functionalization, particularly for palladium-catalyzed cross-coupling reactions where the free carboxylic acid can interfere with the catalyst. The Fischer-Speier esterification is a classical and effective method for this transformation.
Mechanistic Rationale
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol (in this case, methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst. Due to the ortho-methyl group on the benzoic acid, a slight increase in reaction time or temperature may be necessary to overcome minor steric hindrance.[1]
Protocol: Fischer Esterification
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 5-bromo-4-methoxy-2-methylbenzoate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Methanol | Solvent/Reagent | Ester formation |
| Conc. H₂SO₄ | 0.1 - 0.2 | Acid catalyst |
II. Amide Synthesis via Acyl Chloride
Direct conversion of the carboxylic acid to an amide can be efficiently achieved by first activating the carboxylic acid as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. This method is particularly useful for a wide range of amines, including ammonia.
Mechanistic Rationale
Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to generate the acyl chloride with the liberation of sulfur dioxide and hydrogen chloride gas. The resulting acyl chloride is a potent electrophile that readily reacts with amines to form a stable amide bond.
Protocol: Synthesis of 5-Bromo-4-methoxy-2-methylbenzamide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzene or Toluene (anhydrous)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound (1.0 eq) in anhydrous benzene or toluene (10 volumes).[2]
-
Carefully add thionyl chloride (1.5 - 2.0 eq) to the suspension.[2]
-
Heat the reaction mixture to reflux for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.[2]
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a minimal amount of anhydrous benzene or toluene.[2]
-
In a separate beaker, cool a concentrated solution of ammonium hydroxide in an ice bath.
-
Slowly add the solution of the acyl chloride to the cold ammonium hydroxide solution with vigorous stirring.[2]
-
A precipitate will form. Continue stirring for 30-60 minutes in the ice bath.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and air dry to obtain 5-bromo-4-methoxy-2-methylbenzamide. The product can be further purified by recrystallization.[2]
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Thionyl chloride | 1.5 - 2.0 | Acyl chloride formation |
| Ammonium Hydroxide | Excess | Amine source for amidation |
III. Reduction to (5-Bromo-4-methoxy-2-methyl)phenyl)methanol
The reduction of the carboxylic acid group to a primary alcohol provides a benzyl alcohol derivative that can be used in a variety of subsequent chemical transformations. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
Mechanistic Rationale
The reduction of a carboxylic acid with LiAlH₄ proceeds through a series of hydride transfers. Initially, the acidic proton of the carboxylic acid reacts with a hydride to produce hydrogen gas and a lithium carboxylate salt. The aluminum hydride then coordinates to the carbonyl oxygen, and a subsequent hydride transfer occurs. The resulting tetrahedral intermediate collapses, and further reduction of the intermediate aldehyde ultimately leads to the primary alcohol upon acidic workup.[3]
Protocol: Reduction with LiAlH₄
Materials:
-
This compound or its methyl ester
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Ethyl acetate
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF or diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, carefully add solid sodium sulfate decahydrate portion-wise until gas evolution ceases and a granular precipitate forms.
-
Stir the resulting suspension for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude (5-Bromo-4-methoxy-2-methyl)phenyl)methanol.
-
The crude product can be purified by column chromatography on silica gel.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Lithium Aluminum Hydride | 1.5 - 2.0 | Reducing agent |
| Anhydrous THF or Et₂O | - | Anhydrous solvent |
IV. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound (or its methyl ester) is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. For these reactions, it is highly recommended to use the methyl ester derivative to avoid potential complications with the free carboxylic acid.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This reaction is instrumental in the synthesis of biaryl structures.
Workflow for Suzuki-Miyaura Coupling
Sources
Application Notes and Protocols: 5-Bromo-4-methoxy-2-methylbenzoic Acid as a Scaffold for Novel Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Versatile Building Block
In the relentless pursuit of novel anti-inflammatory therapeutics, medicinal chemists are constantly seeking unique molecular scaffolds that offer the potential for developing safer and more efficacious drugs. 5-Bromo-4-methoxy-2-methylbenzoic acid is a promising, yet underexplored, starting material in this endeavor. Its substituted benzoic acid core, featuring a strategically positioned bromine atom and electron-donating methoxy and methyl groups, presents a versatile platform for the synthesis of a diverse array of potential anti-inflammatory agents. The bromine atom serves as a valuable handle for various cross-coupling reactions, enabling the introduction of additional functionalities to modulate the biological activity and pharmacokinetic properties of the resulting molecules. While direct studies on the anti-inflammatory properties of derivatives of this compound are not extensively reported, the structural motifs present in this compound are found in numerous molecules with established anti-inflammatory effects. This suggests its significant potential as a foundational element in the design and synthesis of a new generation of anti-inflammatory drugs.
This technical guide provides a comprehensive overview of the prospective application of this compound in the synthesis of novel anti-inflammatory agents. We will explore a hypothetical synthetic pathway to a novel compound, "Compound X," and detail the protocols for its synthesis and subsequent biological evaluation.
Proposed Mechanism of Action: Targeting Key Inflammatory Pathways
Based on the established anti-inflammatory activity of structurally related brominated and methoxylated aromatic compounds, it is hypothesized that derivatives of this compound could exert their effects by modulating key signaling pathways implicated in the inflammatory response. Notably, the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades are critical regulators of pro-inflammatory gene expression.[1][2][3] Compounds bearing similar structural features have been shown to inhibit the activation of NF-κB and the phosphorylation of MAPK pathway components like ERK and JNK.[1]
Furthermore, the cyclooxygenase-2 (COX-2) enzyme is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[4] The unique electronic and steric properties conferred by the bromo, methoxy, and methyl substituents on the benzoic acid ring could facilitate the design of selective COX-2 inhibitors, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
Synthetic Protocol: From Starting Material to a Novel Anti-Inflammatory Candidate
The following is a proposed synthetic route for the preparation of a novel amide derivative, designated as "Compound X," from this compound. This protocol is based on established and reliable methods for amide bond formation.
Workflow for the Synthesis of Compound X
Caption: Proposed two-step synthesis of Compound X.
Step 1: Synthesis of 5-Bromo-4-methoxy-2-methylbenzoyl chloride
This initial step involves the activation of the carboxylic acid to a more reactive acid chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C) for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 5-Bromo-4-methoxy-2-methylbenzoyl chloride can be used directly in the next step without further purification.
Step 2: Synthesis of Compound X (N-(4-(hydroxymethyl)phenyl)-5-bromo-4-methoxy-2-methylbenzamide)
The activated acid chloride is then reacted with an appropriate amine to form the final amide product.
Materials:
-
5-Bromo-4-methoxy-2-methylbenzoyl chloride (from Step 1)
-
(4-aminophenyl)methanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve (4-aminophenyl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask at 0°C (ice bath).
-
Dissolve the crude 5-Bromo-4-methoxy-2-methylbenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Compound X.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 245.07 | 1.0 |
| Thionyl chloride | 118.97 | 2.0 |
| (4-aminophenyl)methanol | 123.15 | 1.0 |
| Triethylamine | 101.19 | 1.2 |
Table 1: Summary of reactants and their molar equivalents for the synthesis of Compound X.
In Vitro Biological Evaluation Protocols
To assess the anti-inflammatory potential of the newly synthesized Compound X, a series of in vitro assays can be performed. The following are standard protocols for evaluating COX-2 inhibition and the modulation of the NF-κB signaling pathway.
Protocol 1: COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of Compound X to inhibit the activity of the COX-2 enzyme.[2][5]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Celecoxib (positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Compound X in DMSO.
-
In a 96-well plate, add the COX Assay Buffer, human recombinant COX-2 enzyme, and varying concentrations of Compound X or Celecoxib.
-
Incubate the plate at 37°C for 15 minutes.
-
Add the COX Probe and COX Cofactor to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 10-15 minutes.
-
Calculate the rate of the reaction and determine the IC₅₀ value for Compound X.
Protocol 2: NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of Compound X to inhibit the transcriptional activity of NF-κB in response to an inflammatory stimulus.[3][6]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 (or other transfection reagent)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with varying concentrations of Compound X for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of Compound X on NF-κB transcriptional activity.
Visualization of the NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by Compound X.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The proposed synthetic route to Compound X and the outlined biological evaluation protocols provide a solid framework for researchers to explore the potential of this chemical scaffold. Further derivatization of Compound X, guided by structure-activity relationship (SAR) studies, could lead to the discovery of potent and selective anti-inflammatory drug candidates. The exploration of this and other derivatives of this compound is a promising avenue for the development of next-generation therapeutics for a wide range of inflammatory diseases.
References
-
Kim, J., Heo, S.-Y., Kim, E.-A., Kang, N., & Heo, S.-J. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 19(1), 33. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
Bowdish Lab. NF-KBLUCIFERASE ASSAY. (2012). [Link]
-
RayBiotech. NF-kappaB Signaling Pathway. [Link]
-
NCBI. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). [Link]
-
YouTube. Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. (2022). [Link]
-
BYJU'S. Methods of Preparation of Aldehydes. [Link]
-
Zhang, J., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4769. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. assaygenie.com [assaygenie.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bowdish.ca [bowdish.ca]
Application Notes: Evaluating 5-Bromo-4-methoxy-2-methylbenzoic Acid in Antimicrobial Drug Discovery
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a radical diversification of the chemical entities used to combat pathogenic microorganisms. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily acting by disrupting the internal pH and metabolic functions of microbial cells.[1][2][3] The substitution pattern on the aromatic ring—including the number, type, and position of functional groups—plays a critical role in modulating this activity.[1] 5-Bromo-4-methoxy-2-methylbenzoic acid (BMBA) is a substituted benzoic acid derivative that presents a compelling scaffold for investigation. While it is a known intermediate in the synthesis of various bioactive compounds, including some antimicrobials, its intrinsic activity profile is not extensively documented.[4]
These application notes provide a comprehensive framework for researchers to systematically evaluate the antimicrobial potential of BMBA. We present a tiered, logic-driven series of protocols, from initial screening to preliminary mechanism of action and safety profiling. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible data generation.
Compound Profile: this compound (BMBA)
-
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 875245-69-5
-
Molecular Formula: C₉H₉BrO₃
-
Molecular Weight: 245.07 g/mol
-
-
Physicochemical Properties:
Part 1: Primary Screening for Antimicrobial Activity
The initial step is to determine if BMBA exhibits antimicrobial activity and to quantify its potency. The gold-standard methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 1.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Rationale: The broth microdilution method is a quantitative, efficient, and standardized technique that allows for the simultaneous testing of multiple concentrations and bacterial strains in a 96-well plate format, providing reproducible MIC values.[6][8]
Materials & Reagents:
-
This compound (BMBA)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (35-37°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of BMBA in DMSO. Causality: DMSO is used to solubilize the hydrophobic compound. The concentration must be high enough to allow for subsequent dilutions where the final DMSO concentration is non-toxic to the bacteria (typically ≤1%).
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will be further diluted upon addition to the plate.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
In well 1, add 198 µL of CAMHB and 2 µL of the 10 mg/mL BMBA stock solution. Mix well. This creates the starting concentration (e.g., 100 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of BMBA at which there is no visible turbidity (i.e., the first clear well).[6][9]
Protocol 1.2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] This test distinguishes bactericidal (killing) activity from bacteriostatic (inhibitory) activity.
Rationale: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[10] This is a critical parameter for treating severe infections where complete pathogen eradication is necessary.[10]
Procedure:
-
Following MIC Determination: Use the 96-well plate from the MIC assay.
-
Sub-culturing: From the wells showing no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.
-
Plating: Spot the 10 µL aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11] In practice, this is often the lowest concentration plate spot with no more than 1-5 colonies.
Data Presentation:
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| BMBA | S. aureus | e.g., 16 | e.g., 32 | 2 | Bactericidal |
| BMBA | E. coli | e.g., 64 | e.g., >256 | >4 | Bacteriostatic |
| Ciprofloxacin | S. aureus | e.g., 0.5 | e.g., 1 | 2 | Bactericidal |
Part 2: Investigating the Mechanism of Action (MoA)
If BMBA shows promising MIC/MBC values, the next logical step is to investigate its MoA. For benzoic acid derivatives, common mechanisms include cell membrane disruption and inhibition of intracellular targets.[1][2]
Workflow for MoA Investigation
Caption: A logical workflow for investigating the mechanism of action of BMBA.
Protocol 2.1: Cell Membrane Integrity Assay
This assay uses propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live cells.[12] If the cell membrane is compromised, PI enters the cell, binds to DNA, and fluoresces, indicating a loss of membrane integrity.[13][14]
Rationale: This is a rapid and effective method to determine if a compound's primary bactericidal action involves damaging the bacterial cell membrane.[14][15]
Procedure:
-
Bacterial Preparation: Grow bacteria to mid-log phase and wash twice with PBS, resuspending to an OD₆₀₀ of 0.5.
-
Treatment: Aliquot the bacterial suspension into microfuge tubes. Treat with BMBA at concentrations of 1x MIC and 4x MIC. Include a no-drug control and a positive control (e.g., a known membrane-disrupting peptide like melittin).
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Staining: Add PI solution to each tube to a final concentration of 1 µg/mL.[12] Incubate in the dark for 5-10 minutes.[12]
-
Analysis: Analyze the samples using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[12] A significant increase in red fluorescence in the BMBA-treated samples compared to the control indicates membrane damage.[13]
Protocol 2.2: DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and a common target for antibiotics.[16][17]
Rationale: If membrane integrity is not compromised, investigating key intracellular enzymatic targets is the next step. Commercial kits are available that provide a standardized and reliable method for measuring gyrase activity.[16][18][19]
Procedure (Based on a Commercial Kit):
-
Assay Principle: These kits typically measure the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[17][19] Inhibitors prevent this supercoiling.
-
Reaction Setup: In a microplate well, combine the assay buffer, relaxed DNA substrate, purified E. coli DNA gyrase enzyme, and varying concentrations of BMBA.[19]
-
Controls: Include a no-drug control (full supercoiling) and a positive inhibitor control (e.g., novobiocin).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Analysis: The results can be analyzed in two ways:
-
Gel-based: The reaction products are run on an agarose gel. The supercoiled DNA migrates faster than the relaxed DNA. Inhibition is observed as a decrease in the supercoiled band.[19]
-
Fluorescence-based: Some kits use a DNA intercalating dye that fluoresces differently when bound to supercoiled vs. relaxed DNA, allowing for a quantitative reading on a plate reader.[17]
-
Part 3: Selectivity and Preliminary Safety Profiling
A viable antimicrobial candidate must be selectively toxic to microbial cells while exhibiting minimal toxicity to mammalian cells.
Protocol 3.1: Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]
Rationale: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20][21] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ (50% inhibitory concentration).[20][23]
Procedure:
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere for 24 hours.[20]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of BMBA (e.g., from 200 µg/mL down to 0.1 µg/mL). Include a vehicle control (DMSO only) and an untreated control.[20]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.[21]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.[21] Purple formazan crystals will form in viable cells.[24]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[20][24]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Calculating the Selectivity Index (SI)
The SI provides a quantitative measure of a compound's selectivity.
Formula: SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
Interpretation: A higher SI value (ideally >10) indicates greater selectivity for the bacterial target over host cells, suggesting a more promising therapeutic window.
Conclusion and Future Directions
This series of application notes provides a foundational strategy for the initial evaluation of this compound as a potential antimicrobial drug lead. Positive results from this workflow—specifically, potent bactericidal activity (low MIC/MBC), a definable mechanism of action, and a favorable selectivity index—would justify advancing the compound to more complex studies.
Future steps would include:
-
Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains.
-
Lead Optimization: Synthesizing analogues of BMBA to improve potency and selectivity (Structure-Activity Relationship studies).
-
In Vivo Efficacy: Evaluating the compound in established animal models of infection to assess its efficacy in a living system.[25][26][27][28][29]
By following this structured and validated approach, researchers can efficiently and robustly assess the potential of novel chemical scaffolds like BMBA in the critical search for next-generation antimicrobial agents.
References
- Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. (n.d.). ScienceDirect.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
-
Membrane integrity assay using propidium iodide (PI) staining. (n.d.). ResearchGate. Retrieved from [Link]
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich.
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology. Retrieved from [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. Retrieved from [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. Retrieved from [Link]
-
Animal models in the evaluation of antimicrobial agents. (n.d.). ASM Journals. Retrieved from [Link]
-
Bacterial DNA gyrase assay kits. (n.d.). ProFoldin. Retrieved from [Link]
-
DNA Gyrase Assay Kit. (n.d.). CliniSciences. Retrieved from [Link]
-
Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
-
Cell Sensitivity Assays: The MTT Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Minimum bactericidal concentration. (n.d.). Grokipedia. Retrieved from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). Scientific Reports. Retrieved from [Link]
-
DNA gyrase assay kits. (n.d.). ProFoldin. Retrieved from [Link]
-
Bacterial Efficacy Models for Preclinical Research. (n.d.). IBT Bioservices. Retrieved from [Link]
-
What is Benzoic Acid used for?. (2024). Patsnap Synapse. Retrieved from [Link]
-
Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). Frontiers in Microbiology. Retrieved from [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. Retrieved from [Link]
-
Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). Journal of Visualized Experiments. Retrieved from [Link]
-
Membrane integrity assays by measuring propidium iodide (PI) uptake. (n.d.). ResearchGate. Retrieved from [Link]
-
A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. (n.d.). MDPI. Retrieved from [Link]
-
Antimicrobial activity of phenol and benzoic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
-
This compound: A Versatile Compound for Pharmaceutical and Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). Molecules. Retrieved from [Link]
-
Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Retrieved from [Link]
-
This compound: A Versatile Intermediate for Chemical Synthesis. (2025). LinkedIn. Retrieved from [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022). Thieme Connect. Retrieved from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Benzoic Acid used for? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. journals.asm.org [journals.asm.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. grokipedia.com [grokipedia.com]
- 11. microchemlab.com [microchemlab.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bacterial DNA gyrase assay kits [profoldin.com]
- 17. DNA gyrase assay kits [profoldin.com]
- 18. TG1003 | DNA Gyrase Assay Kit Clinisciences [clinisciences.com]
- 19. topogen.com [topogen.com]
- 20. clyte.tech [clyte.tech]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. researchgate.net [researchgate.net]
- 28. ibtbioservices.com [ibtbioservices.com]
- 29. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromo-4-methoxy-2-methylbenzoic Acid as a Versatile Precursor for Advanced Dyes and Pigments
Introduction: Unlocking Chromophoric Potential
In the landscape of synthetic chemistry, the true value of a building block lies in its versatility and the strategic placement of its functional groups. 5-Bromo-4-methoxy-2-methylbenzoic acid is a quintessential example of such a molecule. Its architecture, featuring an aryl bromide, a carboxylic acid, a methoxy group, and a methyl group, presents a rich platform for a multitude of chemical transformations.[1] While it has found utility as a pharmaceutical intermediate, its inherent reactivity makes it an exceptionally valuable precursor for the synthesis of novel dyes and pigments.[1][2]
The strategic positioning of these functional groups allows for a rational design approach to chromophore development:
-
Aryl Bromide (C5-Br): This site is a prime handle for modern cross-coupling reactions, enabling the construction of extended π-conjugated systems essential for color. It is highly amenable to palladium-catalyzed reactions like Suzuki-Miyaura coupling and copper-catalyzed Ullmann condensations.[1]
-
Carboxylic Acid (C1-COOH): This group can be readily modified into esters or amides to tune the solubility and binding properties of the final dye.[1] Crucially, it can also be a precursor to an amino group, opening the pathway to the vast and vibrant class of azo dyes.
-
Methoxy & Methyl Groups (C4-OCH₃, C2-CH₃): These substituents act as auxochromes, modulating the electronic properties of the aromatic ring. They influence the resulting color, lightfastness, and overall stability of the synthesized colorants.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and the scientific rationale behind their application in the development of high-performance dyes and pigments.
Physicochemical Properties
A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 875245-69-5 | [2][3] |
| Molecular Formula | C₉H₉BrO₃ | [3][4][5] |
| Molecular Weight | 245.07 g/mol | [3][6] |
| Melting Point | 130-133 °C | [4] |
| Boiling Point | 360.2±42.0 °C (Predicted) | [4] |
| Density | 1.546±0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.87±0.10 (Predicted) | [4] |
| Appearance | Beige to off-white solid | [7] |
| Storage | Sealed in a dry environment at room temperature. | [4] |
Core Synthetic Strategy I: Azo Dye Synthesis via Amine Intermediacy
Azo dyes, characterized by the (-N=N-) chromophore, are the most widely used class of colorants.[8][9] While this compound does not possess the requisite primary aromatic amine for direct diazotization, it can be efficiently converted into the necessary intermediate, 5-bromo-2-methoxy-4-methylaniline.[7] This multi-step protocol transforms the non-colored precursor into a vibrant azo dye.
Workflow for Azo Dye Synthesis
Caption: Multi-step conversion of the benzoic acid to a final azo dye.
Protocol 1: Synthesis of a Naphthol-Based Azo Dye
This protocol is presented as a four-step sequence. It is critical to proceed from one step to the next with purified intermediates for optimal yield and purity of the final dye.
Step 1: Amidation of the Carboxylic Acid
-
Rationale: The conversion of the carboxylic acid to an amide is the first step towards forming the amine. Thionyl chloride (SOCl₂) creates a highly reactive acid chloride intermediate which readily reacts with ammonia.
-
Procedure:
-
Suspend this compound (10.0 g, 0.041 mol) in benzene (100 mL).
-
Add thionyl chloride (6.0 mL, 0.082 mol) and heat the mixture to reflux for 4 hours.
-
Cool the reaction and evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.
-
Dissolve the residue in dry benzene (50 mL) and add it dropwise to an ice-cooled, concentrated ammonium hydroxide solution (150 mL).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Collect the precipitated solid by vacuum filtration, wash with water (3 x 30 mL) and benzene (2 x 20 mL), and air dry to afford 5-bromo-2-methoxy-4-methylbenzamide.[7]
-
Step 2: Hofmann Rearrangement to the Aniline
-
Rationale: The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom. This is the key step to generate the functionality required for diazotization.
-
Procedure:
-
Prepare a solution of sodium hypobromite by adding bromine (2.1 mL, 0.041 mol) to a cold (0 °C) solution of sodium hydroxide (6.6 g, 0.164 mol) in water (70 mL).
-
Add the 5-bromo-2-methoxy-4-methylbenzamide (9.0 g, 0.037 mol) from Step 1 to the cold hypobromite solution.
-
Warm the mixture to 70-80 °C and stir for 2 hours.
-
Cool the reaction mixture and extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 5-bromo-2-methoxy-4-methylaniline.[7]
-
Step 3: Diazotization of 5-bromo-2-methoxy-4-methylaniline
-
Rationale: Primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a reactive diazonium salt. Maintaining a temperature between 0-5 °C is critical to prevent the decomposition of this unstable intermediate.[8][10][11]
-
Procedure:
-
In a 250 mL beaker, suspend the aniline from Step 2 (4.32 g, 20 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (15 mL).
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.52 g, 22 mmol) in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring for 20 minutes in the ice bath. The resulting clear solution contains the diazonium salt and should be used immediately.[8]
-
Step 4: Azo Coupling with 2-Naphthol
-
Rationale: The diazonium salt is a weak electrophile that reacts with electron-rich coupling components like phenols or anilines. The reaction is typically performed under slightly alkaline conditions to deprotonate the phenol, making it a more potent nucleophile.[8]
-
Procedure:
-
In a 500 mL beaker, dissolve 2-naphthol (2.88 g, 20 mmol) in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution from Step 3 to the alkaline 2-naphthol solution.
-
A deeply colored precipitate of the azo dye will form immediately.
-
Maintain the pH of the reaction mixture between 8 and 9 by adding 10% sodium hydroxide solution as needed.
-
Stir the mixture for an additional 30 minutes as it warms to room temperature.
-
Collect the dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in an oven at 60 °C.
-
Core Synthetic Strategy II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating C-C bonds with high efficiency and functional group tolerance.[12][13] For dye synthesis, it provides a direct route to biaryl structures, which form the backbone of many important chromophores. The C-Br bond in this compound is an ideal starting point for this transformation.[1][14]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of a Biaryl Derivative
-
Rationale: This protocol couples the aryl bromide with an arylboronic acid using a palladium catalyst. The choice of catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) is crucial for an efficient catalytic cycle. The base activates the boronic acid for the transmetalation step.[12][15] A biphasic solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium carbonate (K₂CO₃) (2.5 equiv.)
-
1,4-Dioxane and Deionized Water (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 g, 4.08 mmol), 4-methoxyphenylboronic acid (0.74 g, 4.89 mmol), and potassium carbonate (1.41 g, 10.2 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (141 mg, 0.12 mmol).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and add 50 mL of water.
-
Acidify the aqueous solution with 2M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 5-aryl-4-methoxy-2-methylbenzoic acid derivative.
-
Core Synthetic Strategy III: Ullmann Condensation for Pigments
The Ullmann condensation is a copper-promoted reaction ideal for forming C-N and C-O bonds, often leading to robust, high-molecular-weight structures suitable for pigments.[16][17] Unlike palladium catalysis, Ullmann reactions often require higher temperatures but are a cost-effective alternative for specific transformations.[16][18]
General Workflow for Ullmann Condensation
Caption: General scheme for a copper-catalyzed Ullmann condensation.
Protocol 3: Goldberg C-N Coupling for an Arylamine Pigment Precursor
-
Rationale: This protocol describes a Goldberg reaction, a variant of the Ullmann condensation, to form a C-N bond between the aryl bromide and an aniline derivative.[16] The resulting diarylamine structure can be a key component in certain classes of pigments. Copper(I) iodide is a common catalyst, and a ligand like phenanthroline can facilitate the reaction at lower temperatures than the traditional, ligand-free methods.
-
Procedure:
-
Esterification (optional but recommended): To avoid side reactions with the carboxylic acid, first convert the starting material to its methyl ester using standard methods (e.g., methanol with a catalytic amount of sulfuric acid).
-
In a reaction tube, combine the methyl ester of this compound (1.0 equiv.), an aniline derivative (e.g., aniline, 1.5 equiv.), copper(I) iodide (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a high-boiling polar solvent, such as N,N-Dimethylformamide (DMF).
-
Seal the tube and heat the mixture to 120-150 °C for 24-48 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diarylamine product by column chromatography.
-
Data Summary & Expected Outcomes
The color and properties of the final dyes are highly dependent on the coupling partner or the arylboronic acid used. By varying the substituent R, a library of colors can be generated from the same precursor.
| Synthetic Method | R-Group (on coupling partner) | Expected Product Class | Expected λmax Range (nm) | Observed Color |
| Azo Coupling | 2-Naphthol | Azo Dye | 480 - 520 | Red |
| Azo Coupling | N,N-dimethylaniline | Azo Dye | 410 - 450 | Yellow-Orange |
| Suzuki Coupling | 4-(N,N-diphenylamino)phenyl | Biaryl Stilbene-type | 400 - 440 | Yellow (Fluorescent) |
| Ullmann Coupling | Phenothiazine | Diarylamine Pigment | 450 - 550 | Orange to Deep Red |
Safety and Handling
-
This compound: May cause skin and eye irritation. Harmful if swallowed.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Thionyl chloride is highly corrosive and reacts violently with water. Sodium nitrite is a strong oxidizing agent. Palladium and copper catalysts can be toxic. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a remarkably adaptable platform for the synthesis of diverse chromophoric and pigmentary structures. The strategic presence of an aryl bromide handle and a modifiable carboxylic acid group allows access to vibrant azo dyes through a reliable multi-step pathway, as well as extended π-systems via modern palladium and copper-catalyzed cross-coupling reactions. The protocols outlined herein provide a robust foundation for researchers and scientists to explore the synthesis of novel colorants, leveraging this precursor to fine-tune properties such as color, stability, and solubility for advanced material and drug development applications.
References
-
The Synthesis and Applications of this compound in Pharma. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]
-
Cas 90326-61-7, 5-BroMo-2-Methoxy-4-Methyl-benzoic acid. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 18, 2026, from [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough. Retrieved January 18, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Recent synthetic developments and applications of the Ullmann reaction. A review. (2013). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved January 18, 2026, from [Link]
-
Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. (2024). MDPI. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. (2021). Rasayan Journal of Chemistry. Retrieved January 18, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C9H9BrO3 | CID 46204508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes [mdpi.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Bromo-4-methoxy-2-methylbenzoic acid
Welcome to the technical support guide for the purification of 5-Bromo-4-methoxy-2-methylbenzoic acid (CAS No: 875245-69-5). As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during the purification of this important synthetic intermediate. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
Before selecting a purification strategy, it is crucial to understand the properties of the target compound and the likely impurities.
Physicochemical Properties
A baseline understanding of the physical characteristics of this compound is the first step in a successful purification.
| Property | Value | Source |
| CAS Number | 875245-69-5 / 90326-61-7 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | Beige or off-white solid | [3] |
| Melting Point | 130-133 °C (Predicted) | [2] |
| pKa | 3.87 ± 0.10 (Predicted) | [2] |
Frequently Asked Questions
Q1: What are the most common impurities I should expect in my crude sample?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as 2-methoxy-4-methylbenzoic acid.
-
Brominating Agent Residues: Residual N-bromosuccinimide (NBS) or succinimide if NBS is used.[4]
-
Regioisomers: Isomers where bromine has been added to a different position on the aromatic ring.
-
Over-brominated Products: Di-brominated or other poly-brominated species, especially if the reaction temperature or stoichiometry was not carefully controlled.[4]
-
Residual Solvents: Acetic acid, ethanol, or water are common solvents used in the synthesis.[3]
Q2: Which purification method is generally the most effective for this compound?
A2: For most crude samples of this carboxylic acid, Acid-Base Extraction is a highly effective first-pass purification technique. It specifically leverages the acidic nature of the carboxyl group to separate it from neutral or basic impurities. For higher purity requirements, this is typically followed by Recrystallization .
Q3: Is this compound stable on silica gel?
A3: Benzoic acids can sometimes exhibit "tailing" on standard silica gel columns due to interactions between the acidic proton of the carboxylic acid and the acidic silanol groups (Si-OH) on the silica surface. This can lead to poor separation and low recovery. While purification by column chromatography is possible, it may require optimization, such as deactivating the silica or modifying the mobile phase.[5]
Part 2: Purification Methodologies & Troubleshooting
This section provides detailed protocols and troubleshooting guides for the most common purification techniques.
Decision Workflow for Purification Strategy
The choice of method depends on the nature of the impurities and the desired final purity. The following workflow illustrates a logical approach.
Caption: Decision workflow for selecting a purification method.
Method 1: Acid-Base Extraction
Principle: This technique exploits the acidic nature of the target compound. By treating the crude mixture with a weak base (e.g., sodium bicarbonate), the benzoic acid is deprotonated to form its water-soluble sodium salt (sodium 5-bromo-4-methoxy-2-methylbenzoate). Neutral organic impurities remain in the organic solvent layer and can be separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the pure benzoic acid to precipitate.[6][7]
-
Dissolution: Dissolve the crude solid in an appropriate organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer 2-3 times with fresh NaHCO₃ solution to ensure complete recovery.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~2. A precipitate of the pure product should form.[3]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid on the filter paper with cold deionized water to remove any residual salts.[3]
-
Drying: Dry the purified solid under vacuum or in a desiccator.
Sources
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
Common side reactions in the synthesis of 5-Bromo-4-methoxy-2-methylbenzoic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-methoxy-2-methylbenzoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its preparation. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively design more robust synthetic routes.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound typically involves the electrophilic bromination of 4-methoxy-2-methylbenzoic acid. The substituents on the aromatic ring—a methoxy group (-OCH₃), a methyl group (-CH₃), and a carboxylic acid group (-COOH)—play a crucial role in directing the regioselectivity of the bromination and can also be the source of several side reactions.
The methoxy and methyl groups are activating, ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group. The interplay of these directing effects is a key factor in the outcome of the synthesis.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: My reaction is producing a significant amount of a di-brominated impurity. How can I prevent this?
Question: I am observing a second major product in my reaction mixture, which I suspect is a di-brominated species. What causes this and how can I minimize its formation?
Answer:
Root Cause Analysis: The formation of a di-brominated side product, most likely 3,5-dibromo-4-methoxy-2-methylbenzoic acid, is a common issue. This is due to the strong activating effect of the methoxy group, which makes the aromatic ring highly susceptible to further electrophilic substitution. The initial bromination at the 5-position does not sufficiently deactivate the ring to prevent a second bromination, particularly if there is an excess of the brominating agent or if the reaction is allowed to proceed for too long.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS). Use no more than 1.0 to 1.1 equivalents.
-
Slow Addition: Add the brominating agent slowly and at a low temperature (e.g., 0-5 °C) to maintain control over the reaction rate and minimize localized excesses of the reagent.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated product.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better control over bromination compared to liquid bromine, as it generates bromine in situ at a controlled rate.[1]
Preventative Measures:
-
Perform a small-scale trial reaction to optimize the stoichiometry of the brominating agent and the reaction time.
-
Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized over-concentration of the brominating agent.
FAQ 2: I am getting a mixture of isomers. How can I improve the regioselectivity?
Question: My product appears to be a mixture of bromo-isomers. Why is this happening and what can I do to favor the formation of the desired 5-bromo isomer?
Answer:
Root Cause Analysis: The formation of isomeric impurities arises from the competing directing effects of the substituents on the starting material, 4-methoxy-2-methylbenzoic acid. While the desired 5-bromo isomer is the expected major product due to the combined directing effects of the methoxy and methyl groups, bromination at other positions can occur. The carboxylic acid group directs meta, which would be the 3-position. The methoxy group directs ortho and para, with the para position being blocked. The methyl group also directs ortho and para. The interplay of these effects can lead to minor amounts of other isomers.
Troubleshooting Steps:
-
Solvent Effects: The choice of solvent can influence the regioselectivity of bromination. Less polar solvents can sometimes enhance selectivity.
-
Lewis Acid Catalyst: The type and amount of Lewis acid catalyst (if used) can impact the electrophilicity of the bromine and thus the regioselectivity. Experiment with different Lewis acids (e.g., FeBr₃, AlCl₃) and their stoichiometry.
-
Temperature Control: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product.
Preventative Measures:
-
A thorough understanding of the directing effects of the substituents is crucial for predicting and controlling the regioselectivity.[2][3]
-
Purification techniques such as recrystallization or column chromatography will likely be necessary to separate the desired 5-bromo isomer from other isomeric impurities.
FAQ 3: I have identified a side product resulting from bromination of the methyl group. How can I avoid this?
Question: I've characterized an impurity as 5-bromo-4-methoxy-2-(bromomethyl)benzoic acid. What reaction conditions favor this benzylic bromination and how can I prevent it?
Answer:
Root Cause Analysis: The formation of a benzylic bromide is indicative of a radical bromination pathway. This side reaction is favored by the presence of radical initiators (like AIBN or benzoyl peroxide), exposure to UV light, or high reaction temperatures. N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination.[1][4]
Troubleshooting Steps:
-
Exclude Radical Initiators: Ensure that no radical initiators are present in the reaction mixture unless they are intentionally part of a different synthetic strategy.
-
Protect from Light: Conduct the reaction in the dark or in a flask wrapped in aluminum foil to prevent photochemical initiation of radical reactions.
-
Moderate Temperatures: Avoid excessive heating, as high temperatures can promote homolytic cleavage of the bromine-bromine bond, leading to radical formation.
-
Choice of Brominating Agent: If you are using NBS, be aware of its potential to cause benzylic bromination, especially under conditions that favor radical pathways.[1]
Preventative Measures:
-
Carefully review your reaction setup to eliminate any sources of UV light or unintentional radical initiators.
-
If benzylic bromination is a persistent issue, consider a different brominating agent or reaction conditions that strongly favor electrophilic aromatic substitution.
FAQ 4: My yield is low, and I suspect decarboxylation is occurring. Is this possible and how can I mitigate it?
Question: My overall yield is significantly lower than expected, and I'm having trouble isolating the desired product. Could decarboxylation be a contributing factor?
Answer:
Root Cause Analysis: Decarboxylation of aromatic carboxylic acids can occur under certain conditions, particularly at elevated temperatures or in the presence of certain catalysts.[5] While less common under standard bromination conditions, it can become a significant side reaction if the reaction is overheated. The Hunsdiecker reaction is a classic example of a decarboxylative bromination, though it typically requires specific reagents like silver salts.[6][7]
Troubleshooting Steps:
-
Temperature Control: Strictly control the reaction temperature and avoid prolonged heating.
-
Catalyst Choice: Be mindful of the catalyst used. Some transition metal catalysts are known to promote decarboxylation.
-
pH Control: The stability of the carboxylic acid can be pH-dependent. Ensure the reaction conditions do not favor decarboxylation.
Preventative Measures:
-
Maintain a controlled temperature profile throughout the reaction.
-
If high temperatures are required for the reaction to proceed, consider alternative synthetic routes that operate under milder conditions.
III. Experimental Protocols & Data
Protocol 1: Electrophilic Bromination of 4-methoxy-2-methylbenzoic acid
-
Dissolve 4-methoxy-2-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., acetic acid, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by pouring it into cold water.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 1: Summary of Potential Side Products and their Identification
| Side Product | Structure | Common Cause | Suggested Analytical Technique |
| 3,5-dibromo-4-methoxy-2-methylbenzoic acid | Over-bromination | LC-MS, ¹H NMR | |
| 5-bromo-4-methoxy-2-(bromomethyl)benzoic acid | Benzylic Bromination | LC-MS, ¹H NMR | |
| Isomeric Bromo-products | Lack of Regioselectivity | LC-MS, ¹H NMR, HPLC | |
| 4-methoxy-2-methylphenol | Decarboxylation followed by bromination | GC-MS, LC-MS |
IV. Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways in the Bromination of 4-methoxy-2-methylbenzoic acid
Caption: Competing reaction pathways in the synthesis.
V. References
-
Chemical Science. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. RSC Publishing. [Link]
-
Pharmaffiliates. The Synthesis and Applications of this compound in Pharma. [Link]
-
PMC. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. NIH. [Link]
-
Autechaux. (2025). This compound: A Versatile Intermediate for Chemical Synthesis. [Link]
-
Wiley Online Library. (2020). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis*. [Link]
-
Canadian Journal of Chemistry. DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. [Link]
-
Pearson. What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. [Link]
-
YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. [Link]
-
Thieme Connect. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
The Royal Society of Chemistry. (2020). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pearson.com [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01016A [pubs.rsc.org]
- 7. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-4-methoxy-2-methylbenzoic acid
Welcome to the technical support center for the synthesis of 5-Bromo-4-methoxy-2-methylbenzoic acid (CAS No. 90326-61-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction yields and troubleshooting common issues. Our focus is on explaining the causality behind experimental choices to ensure both high yield and high purity of the final product.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific challenges you might encounter during the synthesis. The typical route involves the electrophilic bromination of a 4-methoxy-2-methylbenzoic acid precursor, often starting from the methyl ester for protective purposes, followed by hydrolysis.
Question 1: My overall yield is significantly lower than the reported ~80-85%. What are the likely causes?
Answer: Low yield is a common issue that can stem from several stages of the synthesis. Let's break down the potential causes and solutions.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Bromination | The electrophilic aromatic substitution may not have gone to completion. This can be due to insufficient brominating agent, low temperature, or short reaction time. The methoxy group is activating, but the carboxylic acid (or ester) is deactivating, requiring controlled conditions. | 1. Stoichiometry Check: Ensure at least a slight molar excess (e.g., 1.05-1.1 equivalents) of the brominating agent (e.g., Br₂) is used. 2. Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material before proceeding with the workup. 3. Extend Reaction Time: If TLC shows the starting material is still present, consider extending the reaction time at room temperature.[1][2] |
| Formation of Isomeric Byproducts | The methoxy and methyl groups direct the electrophilic bromine to specific positions. While the 5-bromo position is electronically and sterically favored, small amounts of other isomers, like the 3-bromo product, can form, complicating purification and reducing the isolated yield of the desired product.[3][4] | 1. Temperature Control: Add the bromine solution drop-wise while keeping the reaction temperature below 25°C to improve regioselectivity.[1] 2. Purification: Isomeric impurities often require careful purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively separate the desired 5-bromo isomer.[3] |
| Incomplete Hydrolysis (Saponification) | If starting from the methyl ester, the saponification step to form the carboxylate salt must be complete. Insufficient base or reaction time will leave unreacted ester, which may be lost during the aqueous workup. | 1. Sufficient Base: Use a significant excess of a strong base like sodium hydroxide (NaOH), typically 2.5-3 equivalents.[1] 2. Ensure Completion: Reflux the reaction mixture for the recommended time (e.g., 30-60 minutes) and confirm the absence of the ester starting material by TLC before acidification.[1] |
| Product Loss During Workup | The final product is precipitated by acidifying the aqueous solution of its sodium salt. If the pH is not optimal, or if the product has some solubility in the aqueous medium, the recovery will be poor. | 1. Optimize pH: Adjust the pH to approximately 2 with a strong acid like concentrated HCl to ensure complete protonation and precipitation of the carboxylic acid.[1] 2. Chilling: Cool the mixture in an ice bath after acidification to minimize the product's solubility in water before filtration. 3. Washing: Wash the filtered solid with cold water to remove inorganic salts without dissolving a significant amount of the product.[1] |
Question 2: My final product is off-color (e.g., beige, brown, or orange) and shows impurities on NMR/LCMS. How can I improve its purity?
Answer: The presence of colored impurities often points to residual bromine or the formation of side products.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Residual Bromine | If liquid bromine is used, a slight excess may remain after the reaction, imparting a yellow or orange color to the crude product. | 1. Quenching: During the workup, after pouring the reaction mixture into water, consider adding a small amount of a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite to quench any unreacted bromine.[2] |
| Oxidation Side Products | Harsh reaction conditions or the use of a very strong brominating agent can sometimes lead to oxidation of the electron-rich aromatic ring.[2] | 1. Milder Brominating Agent: Consider using N-Bromosuccinimide (NBS) instead of liquid bromine. NBS is a solid, easier to handle, and generally provides a milder reaction, reducing the risk of side reactions.[2][5] 2. Temperature Control: Strictly maintain the recommended reaction temperature. |
| Isomeric and Over-Brominated Impurities | As discussed in the low-yield section, these are common byproducts. | 1. Recrystallization: This is the most effective method for purification. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly. The desired product should crystallize out, leaving impurities in the mother liquor.[3] 2. Slurry Wash: For less soluble impurities, suspending the crude solid in a hot solvent in which the impurity is soluble (like acetonitrile to remove succinimide if NBS is used) can be effective.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 4-methoxy-2-methylbenzoic acid or its methyl ester?
A1: Starting with the methyl ester, methyl 4-methoxy-2-methylbenzoate, is often preferred. The ester group is less deactivating than the carboxylic acid group, which can lead to a cleaner and sometimes faster bromination reaction. The subsequent hydrolysis (saponification) is a high-yielding and straightforward step.[1]
Q2: Should I use liquid Bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent?
A2: The choice depends on your laboratory setup, scale, and desired reaction control.
-
Liquid Bromine (Br₂): It is a powerful and cost-effective brominating agent that gives excellent yields.[1] However, it is highly corrosive, toxic, and volatile, requiring handling in a fume hood with extreme care. It is often used in a solvent like acetic acid.
-
N-Bromosuccinimide (NBS): NBS is a solid, making it significantly easier and safer to handle. It is considered a milder brominating agent, which can improve selectivity and reduce the formation of oxidative byproducts.[2] It is often used in solvents like Dimethylformamide (DMF) or acetic acid. For industrial scale-up, NBS is often favored for its handling properties.[5]
Q3: How critical is temperature control during the bromination step?
A3: It is extremely critical. The bromination of activated aromatic rings is a highly exothermic reaction. Uncontrolled temperature can lead to a decrease in regioselectivity (formation of more isomeric byproducts) and an increase in the formation of over-brominated products. Adding the brominating agent slowly and using an ice bath to maintain the temperature below 25°C is crucial for achieving high yield and purity.[1][5]
Q4: How can I monitor the reaction's progress effectively?
A4: Thin Layer Chromatography (TLC) is the most common and effective method. Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) for development. The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
Optimized High-Yield Synthesis Protocol
This protocol is based on the esterification-bromination-hydrolysis route, which has been demonstrated to produce high yields.[1]
Workflow Diagram
Caption: Simplified mechanism of electrophilic bromination.
References
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. Supporting information from a journal article that includes characterization data for related compounds. [Link]
-
11.1. Synthesis of 4-Methoxymethylbenzoic Acid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Details experimental procedures for reactions involving N-bromosuccinimide (NBS). [Link]
-
ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. Describes an industrial process involving bromination of a benzoic acid derivative. [Link]
- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents.
-
Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. Research article on the synthesis of related benzaldehyde derivatives via bromination. [Link]
- WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents. Patent discussing the challenges of brominating benzoic acids with electron-withdrawing groups.
- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents.
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents.
-
A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy - Quick Company. Describes the synthesis of a precursor material, p-Anisic Acid. [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. Full research paper corresponding to reference.[5] [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. Journal article showing an example of a bromo-substituted methoxyphenyl compound. [Link]
-
From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha - ACS Publications. Journal article mentioning the utility of bromo-substituents on aromatic rings to enhance molecular potency. [Link]
Sources
- 1. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. thieme-connect.com [thieme-connect.com]
Technical Support Center: 5-Bromo-4-methoxy-2-methylbenzoic Acid - Impurity Identification and Removal
This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals working with 5-Bromo-4-methoxy-2-methylbenzoic acid. Here, we address common challenges encountered during its synthesis and purification, offering practical, field-proven solutions to ensure the highest purity of your final compound. Our approach is grounded in established analytical and purification methodologies, providing you with a self-validating system for achieving optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Based on typical synthetic routes, which often involve the bromination of a substituted benzoic acid precursor, the most probable impurities include:
-
Unreacted Starting Material: Such as 4-methoxy-2-methylbenzoic acid.
-
Isomeric Byproducts: Bromination occurring at an alternative position on the aromatic ring.
-
Di-brominated Species: Over-bromination leading to the introduction of a second bromine atom.
-
Residual Solvents: Solvents used in the reaction or initial purification steps that are not fully removed.
Q2: My purified this compound has a slight coloration. What could be the cause and how can I remove it?
A2: A persistent color, often yellowish or brownish, can indicate the presence of trace impurities or degradation products. These can sometimes co-crystallize with your product. A highly effective method for color removal is treatment with activated charcoal during recrystallization. The charcoal adsorbs colored impurities, which are then removed via hot filtration. However, use activated charcoal judiciously, as excessive amounts can lead to a decrease in your product yield.[1]
Q3: I am struggling to get my this compound to crystallize. What can I do?
A3: Difficulty in crystallization is a common issue. Here are a few techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. This can create nucleation sites.
-
Seeding: Introduce a very small crystal of pure this compound into the supersaturated solution.
-
Solvent Evaporation: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[1]
Q4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high or if the solution is cooled too rapidly. To remedy this, you can try reheating the solution and adding a small amount of a co-solvent in which your compound is more soluble to lower the supersaturation point. Then, allow the solution to cool more slowly.
Troubleshooting Guide: Impurity Identification and Removal
This section provides a systematic approach to identifying and eliminating common impurities.
Issue 1: Presence of Unreacted Starting Material (4-methoxy-2-methylbenzoic acid)
How to Identify:
-
Thin-Layer Chromatography (TLC): Co-spot your product with the starting material on a TLC plate. The presence of a spot in your product lane that corresponds to the starting material's Rf value indicates contamination.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the starting material will show distinct aromatic proton signals that will be absent or different in the pure product. Look for the characteristic signals of the unbrominated aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram will show a separate peak for the starting material, which will have a different retention time than the desired product.
How to Remove:
Recrystallization is often effective for removing unreacted starting material due to differences in solubility.
Experimental Protocol: Recrystallization
-
Solvent Selection: Common and effective solvents for the recrystallization of substituted benzoic acids include ethanol, methanol, or isopropanol.[2]
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (Optional): If you used activated charcoal or if there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
| Compound | Expected ¹H NMR Aromatic Protons (ppm, indicative) |
| This compound | Two singlets or doublets in the aromatic region |
| 4-methoxy-2-methylbenzoic acid | Three distinct signals in the aromatic region |
Issue 2: Presence of Isomeric and Di-brominated Impurities
How to Identify:
-
TLC: Isomeric and di-brominated impurities will likely have Rf values very close to your product. Using different solvent systems may help to resolve these spots.
-
¹H NMR Spectroscopy: The number and splitting patterns of the aromatic proton signals will differ for each isomer. Di-brominated products will have fewer aromatic protons.
-
HPLC: A well-optimized HPLC method is the most reliable way to separate and quantify these closely related impurities.[3][4]
How to Remove:
When recrystallization is insufficient to separate isomers or di-brominated products, column chromatography is the recommended method.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Use silica gel (200-300 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is typically effective. Start with a low polarity mixture and gradually increase the polarity.
-
Slurry Packing: Prepare a slurry of the silica gel in the initial, low-polarity eluent and pour it into the column. Allow it to pack evenly.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Logical Workflow for Impurity Identification and Removal
Caption: Workflow for identifying and removing impurities.
References
-
SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
ResearchGate. (n.d.). , r09 3. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]
-
Blog Chemical Co.,Ltd. (n.d.). What are the catalytic reactions involving M - Methylbenzoic Acid?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.2.4.2B: Purification of Product Mixtures. Retrieved from [Link]
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
Organic Syntheses Procedure. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. thieme-connect.com [thieme-connect.com]
Stability issues and degradation of 5-Bromo-4-methoxy-2-methylbenzoic acid
Welcome to the technical support center for 5-Bromo-4-methoxy-2-methylbenzoic acid (CAS 875245-69-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues associated with this critical pharmaceutical intermediate. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom, a methoxy group, and a methyl group on the benzoic acid core, makes it a valuable and specialized building block in organic synthesis. A significant application is its use as a key intermediate in the synthesis of Luseogliflozin, a potent SGLT2 inhibitor for the management of type 2 diabetes.[1] The purity and stability of this intermediate are therefore paramount for the successful synthesis of the final active pharmaceutical ingredient (API).
Q2: What are the general storage and handling recommendations for this compound?
A2: Like many substituted benzoic acids, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[2][3] It is crucial to protect it from sources of light, heat, and moisture to prevent degradation. This compound should be kept away from strong oxidizing agents and strong bases, as these can trigger chemical reactions leading to decomposition.[4] When handling, standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn to avoid skin and eye contact.[5]
Q3: What are the primary modes of degradation I should be concerned about?
A3: Based on its functional groups, the primary degradation pathways for this compound are anticipated to be photodegradation, thermal decomposition, and hydrolysis under certain pH conditions. The aromatic ring and its substituents are susceptible to photochemical reactions, while the methoxy and carboxylic acid groups can be affected by heat and pH extremes.
Troubleshooting Guide: Stability and Degradation Issues
This section addresses specific problems you may encounter during your experiments, providing insights into their causes and step-by-step solutions.
Issue 1: Unexpected Impurities in a Recently Purchased or Synthesized Batch
Symptom: HPLC or NMR analysis reveals the presence of unexpected peaks, suggesting your this compound is not as pure as expected.
Potential Cause & Explanation: The most likely impurities arise from the synthetic process. A common route to this compound involves the bromination of a precursor.[6] If the reaction conditions are not carefully controlled, over-bromination can occur, leading to the formation of di-bromo species.[7] Another possibility is the presence of unreacted starting materials or byproducts from other reaction steps.
Troubleshooting Protocol:
-
Confirm the Identity of Impurities: If possible, use mass spectrometry (MS) or other analytical techniques to identify the molecular weight of the impurity peaks. This can help confirm if they are di-brominated or other species.
-
Review Synthesis Conditions (if applicable): If you synthesized the material, pay close attention to the stoichiometry of the brominating agent (e.g., NBS) and the reaction temperature. Higher temperatures can increase the formation of di-bromo impurities.[7]
-
Purification: Recrystallization is often an effective method for purifying substituted benzoic acids. Experiment with different solvent systems to achieve optimal separation.
-
Supplier Communication: If the material was purchased, contact the supplier and provide your analytical data. They may be able to offer insights or a replacement batch.
Issue 2: Loss of Potency or Appearance of New Peaks in Solution Over Time
Symptom: A prepared solution of this compound, when re-analyzed after a period, shows a decrease in the main peak area and the emergence of new, more polar peaks on HPLC.
Potential Cause & Explanation: This is likely due to hydrolytic or oxidative degradation, especially if the solution is aqueous and exposed to light or non-neutral pH. The methoxy group (-OCH₃) is susceptible to cleavage under harsh acidic or basic conditions, a process known as O-demethylation, which would yield 5-bromo-4-hydroxy-2-methylbenzoic acid.[8][9] Phenolic compounds are also more prone to oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution instability.
Issue 3: Discoloration of the Solid Compound (e.g., turning yellow or brown)
Symptom: The white or off-white solid this compound develops a yellowish or brownish tint upon storage.
Potential Cause & Explanation: Discoloration is often a visual indicator of degradation. This can be caused by photodegradation due to exposure to UV or visible light, or slow oxidation.[3] The formation of quinone-like structures from trace phenolic impurities (that may have formed via demethylation) is a common cause of color change in related compounds.
Preventative Measures and Solutions:
-
Opaque Storage: Always store the solid compound in an amber or opaque container to block light.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purity Check: A discolored sample should be re-analyzed for purity before use, as the discoloration indicates that some level of degradation has occurred.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, as recommended by ICH Q1B guidelines.
-
Sample Preparation: Prepare identical solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solutions to the following conditions, aiming for 5-20% degradation. Include a "dark control" sample for each condition, wrapped in aluminum foil.
-
Photostability: Place in a photostability chamber compliant with ICH Q1B guidelines.
-
Acid Hydrolysis: Add 0.1N HCl and heat gently (e.g., 60°C).
-
Base Hydrolysis: Add 0.1N NaOH and keep at room temperature.
-
Oxidative Stress: Add 3% H₂O₂.
-
Thermal Stress: Heat a solution at a higher temperature (e.g., 80°C).
-
-
Analysis: At specified time points, analyze the stressed and control samples by a stability-indicating HPLC method with a photodiode array (PDA) detector.
-
Method Validation: The HPLC method should be able to separate the parent peak from all degradation product peaks.
Caption: Workflow for a forced degradation study.
Summary of Potential Degradation Pathways and Products
| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |
| Light (UV/Vis) | Photodecarboxylation, Photodebromination, Radical reactions | Anisole derivative, Debrominated species, various photoproducts |
| Strong Acid + Heat | O-Demethylation (Hydrolysis of ether) | 5-Bromo-4-hydroxy-2-methylbenzoic acid |
| Strong Base | O-Demethylation, increased susceptibility to oxidation | 5-Bromo-4-hydroxy-2-methylbenzoic acid, oxidized species |
| High Temperature | Thermal Decarboxylation | 4-Bromo-3-methoxy-1-methylbenzene |
| Oxidizing Agents | Ring oxidation, side-chain oxidation | Various oxidized species, potentially quinone-like structures |
References
-
Chemsrc. This compound | CAS#:875245-69-5. [Link]
-
AOBChem. 5-Bromo-2-methoxy-4-methylbenzoic acid. [Link]
-
PubChem. This compound. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Pharmaffiliates. This compound. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
CBSE Academic. SAMPLE PAPER (2023 -24). [Link]
-
Scribd. Organic Chemistry Class 11 Notes by Bharat Panchal. [Link]
-
CBSE Academic. CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER CLASS XII (2025-26)*. [Link]
-
ACS Publications. From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. [Link]
-
Scribd. CBSE Class 12 Sample Paper Chemistry 2025-26 With Solution. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]
-
The Synthesis and Applications of this compound in Pharma. [Link]
Sources
- 1. This compound | C9H9BrO3 | CID 46204508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aobchem.com [aobchem.com]
- 4. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]
- 5. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of Luseogliflozin from 5-Bromo-4-methoxy-2-methylbenzoic acid
Welcome to the technical support center for the synthesis of Luseogliflozin. This resource is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of this SGLT2 inhibitor, starting from the key intermediate, 5-Bromo-4-methoxy-2-methylbenzoic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your synthetic route for higher yields and purity.
Our approach is grounded in scientific principles and practical laboratory experience. We will delve into the causality behind common issues and provide validated protocols and evidence-based solutions to overcome them.
I. Synthetic Pathway Overview
The synthesis of Luseogliflozin from this compound is a multi-step process that involves several key transformations. Understanding the nuances of each step is critical to achieving a high overall yield. The generally accepted synthetic route is outlined below.
Caption: Key stages in the synthesis of Luseogliflozin.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of Luseogliflozin.
Q1: My overall yield is consistently low. What is the most likely cause?
A significant bottleneck in this synthesis is often the initial bromination of 4-methoxy-2-methylbenzoic acid to produce the required 5-bromo isomer. The standard procedure using bromine and an iron catalyst results in a roughly 1:1 mixture of the 3-bromo and 5-bromo regioisomers.[1][2] The subsequent separation by recrystallization leads to a substantial loss of material, with reported yields of the desired 5-bromo isomer being as low as 34%.[1][2] Therefore, optimizing this first step or utilizing an alternative, more regioselective bromination protocol is crucial for improving the overall yield.
Q2: I am observing the formation of multiple byproducts during the Friedel-Crafts acylation. How can I improve the selectivity?
The Friedel-Crafts acylation of ethoxybenzene, a highly activated aromatic ring, can be prone to polysubstitution and the formation of isomeric products if not carefully controlled. The key parameters to optimize are:
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize side reactions.
-
Stoichiometry of Lewis Acid: While a stoichiometric amount of the Lewis acid (e.g., AlCl₃) is required, a large excess can sometimes promote unwanted side reactions.
-
Order of Addition: Adding the acyl chloride to the mixture of ethoxybenzene and Lewis acid is generally preferred to maintain a low concentration of the highly reactive acylium ion.
Q3: The reduction of the benzophenone derivative is incomplete. What can I do?
Incomplete reduction of the diaryl ketone to the methylene bridge is a common issue. The combination of triethylsilane (Et₃SiH) and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is a powerful reducing system, but its effectiveness can be hampered by:
-
Moisture: Both Et₃SiH and BF₃·OEt₂ are sensitive to moisture. Ensure all reagents and solvents are anhydrous.
-
Reagent Quality: Use freshly distilled or high-purity reagents.
-
Reaction Time and Temperature: While the reaction is often rapid, some substrates may require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC or LC-MS.
An alternative and potentially more robust method involves the use of titanium tetrachloride (TiCl₄) and sodium borohydride (NaBH₄), which has been reported to be a cleaner and more cost-effective way to synthesize the diarylmethane core of Luseogliflozin.[3]
Q4: During the Grignard reaction with the thiolactone, I am getting a significant amount of a diol byproduct. How can I favor the formation of the hemithioacetal?
The formation of a diol indicates that the Grignard reagent is adding twice to the thiolactone. To promote the desired single addition to form the hemithioacetal intermediate, consider the following:
-
Stoichiometry: Use a carefully controlled amount of the Grignard reagent (ideally 1.0 to 1.1 equivalents).
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the Grignard reagent.[4]
-
Reverse Addition: Add the Grignard solution slowly to the thiolactone solution to maintain a low concentration of the organometallic reagent.
III. Troubleshooting Guide: In-depth Analysis and Solutions
This guide provides a more detailed examination of specific problems you may encounter during the synthesis and offers targeted solutions.
Issue 1: Poor Regioselectivity in the Bromination of 4-Methoxy-2-methylbenzoic acid
Problem: The initial bromination step to produce this compound results in a low yield of the desired isomer after purification.
Root Cause Analysis: The methoxy group is a strong ortho-, para-directing group, while the methyl and carboxylic acid groups are also directing. This leads to the formation of a mixture of regioisomers, primarily the 3-bromo and 5-bromo products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the bromination step.
Solutions and Protocols:
-
Optimization of Recrystallization: While not ideal, carefully optimizing the recrystallization solvent system and cooling rate can help to maximize the recovery of the desired 5-bromo isomer.
-
Alternative Brominating Agents:
-
N-Bromosuccinimide (NBS): Using NBS in a polar solvent like DMF or acetic acid can sometimes offer better regioselectivity compared to Br₂/Fe. It is a milder and easier-to-handle reagent.
-
Protocol for NBS Bromination:
-
Dissolve 4-methoxy-2-methylbenzoic acid in a suitable solvent (e.g., DMF).
-
Add NBS (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and collect the precipitate by filtration.
-
Recrystallize the crude product to isolate the 5-bromo isomer.
-
-
-
Directed Ortho-Metalation: A more advanced approach involves the use of a directing group to achieve highly regioselective bromination. For benzoic acids, the carboxylic acid group can direct metalation to the ortho position.
-
Protocol for Directed Ortho-Metalation:
-
Protect the carboxylic acid, for example, as a methyl ester.
-
Treat the protected substrate with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to deprotonate the position ortho to the directing group.
-
Quench the resulting anion with a bromine source (e.g., Br₂ or 1,2-dibromoethane).
-
Deprotect the carboxylic acid.
-
-
Issue 2: Low Yield in the Friedel-Crafts Acylation Step
Problem: The reaction between the acyl chloride of this compound and ethoxybenzene gives a low yield of the desired benzophenone derivative.
Root Cause Analysis:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the reagents or solvent will deactivate the catalyst.
-
Sub-optimal Reaction Conditions: Incorrect temperature or stoichiometry can lead to incomplete reaction or the formation of byproducts.
-
Alternative Lewis Acid: While AlCl₃ is commonly used, other Lewis acids might offer better performance for this specific transformation.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst | Use fresh, anhydrous AlCl₃. Consider using TiCl₄ as an alternative Lewis acid.[3] | TiCl₄ is a strong Lewis acid that can be more effective and lead to cleaner reactions in some cases. |
| Solvent | Use anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). | Prevents catalyst deactivation. |
| Temperature | Maintain the reaction temperature between 0 °C and room temperature. | Minimizes the formation of byproducts from the activated ethoxybenzene ring. |
| Stoichiometry | Use at least 1.1 equivalents of the Lewis acid. | Both the acyl chloride and the product ketone can complex with the Lewis acid, so a slight excess is needed. |
Alternative Protocol using TiCl₄: [3]
-
To a solution of 5-Bromo-4-methoxy-2-methylbenzoyl chloride (1.0 equiv) and ethoxybenzene (1.2 equiv) in anhydrous DCM at 0 °C, add TiCl₄ (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully adding it to a mixture of ice and dilute HCl.
-
Extract the product with DCM, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 3: Inefficient Reduction of the Diaryl Ketone
Problem: The reduction of the benzophenone derivative to the corresponding diarylmethane using Et₃SiH and BF₃·OEt₂ is sluggish or gives a low yield.
Root Cause Analysis:
-
Reagent Instability: BF₃·OEt₂ can degrade upon exposure to air and moisture.
-
Steric Hindrance: The bulky nature of the diaryl ketone may slow down the reduction.
An Enhanced and More Efficient Protocol: A recent study has shown that the combination of TiCl₄ and NaBH₄ is a highly effective and economical alternative for the reduction of the diaryl ketone intermediate in the synthesis of Luseogliflozin.[3]
Protocol for TiCl₄/NaBH₄ Reduction: [3]
-
To a stirred suspension of NaBH₄ (2.0 equiv) in anhydrous THF, add the diaryl ketone (1.0 equiv).
-
Cool the mixture to 0 °C and add TiCl₄ (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Issue 4: Lack of Selectivity in the Grignard Reaction with the Thiolactone
Problem: The reaction of the Grignard reagent derived from the aglycone bromide with the protected thiolactone leads to a significant amount of the double-addition product (a diol).
Root Cause Analysis: The initially formed hemithioacetal can be in equilibrium with the ring-opened keto-thiol, which can then react with a second equivalent of the Grignard reagent. Low temperatures and careful control of stoichiometry are essential to trap the reaction at the hemithioacetal stage.
Troubleshooting Workflow for Grignard Reaction:
Caption: Troubleshooting workflow for the Grignard reaction with the thiolactone.
Optimized Protocol for Selective Mono-addition:
-
Prepare the Grignard reagent from the aglycone bromide and magnesium turnings in anhydrous THF under an inert atmosphere.
-
In a separate flask, dissolve the protected thiolactone in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the freshly prepared Grignard solution (1.05 equivalents) to the cooled thiolactone solution via a syringe pump over 30-60 minutes.
-
Stir the reaction at -78 °C for an additional hour after the addition is complete.
-
Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the crude hemithioacetal, which is often used in the next step without extensive purification.
IV. Purification and Impurity Profiling
The purification of Luseogliflozin and its intermediates is crucial for obtaining a high-purity final product. Common impurities can arise from side reactions or incomplete conversions at each step.
Potential Impurities:
-
Regioisomers: From the initial bromination step.
-
Unreacted Starting Materials: At each step of the synthesis.
-
Over-reduced or Partially Reduced Products: From the ketone reduction step.
-
Diol byproduct: From the Grignard reaction.
-
Anomers: From the stereoselective reduction of the hemithioacetal.
-
Degradation products: Luseogliflozin can be metabolized in vivo via O-deethylation, hydroxylation, and glucuronidation, and similar degradation pathways might occur under certain synthetic or storage conditions.[5]
Purification Techniques:
-
Recrystallization: Effective for purifying the this compound and the final Luseogliflozin product.
-
Column Chromatography: Essential for purifying intermediates, especially the benzophenone derivative and the diarylmethane.
-
Preparative HPLC: May be necessary for the final purification of Luseogliflozin to remove trace impurities.
A thorough impurity profiling using techniques like LC-MS and NMR is highly recommended for each batch to ensure the quality and safety of the final active pharmaceutical ingredient.
V. References
-
Handa, M., et al. (2012). Luseogliflozin, an SGLT2 inhibitor, has a therapeutic effect on hyperglycemia and obesity in diabetic mice. European Journal of Pharmacology, 696(1-3), 122-129.
-
Seki, M., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17973-17983.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Pougny, J. R., & Sinaÿ, P. (1978). A novel synthesis of α-C-glycosides. Tetrahedron Letters, 19(35), 3301-3304.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Sasaki, M., et al. (2016). Metabolite profiling and enzyme reaction phenotyping of luseogliflozin, a sodium-glucose cotransporter 2 inhibitor, in humans. Xenobiotica, 46(12), 1057-1067.
-
Yamamoto, K., et al. (2014). Luseogliflozin, a potent and selective SGLT2 inhibitor, improves glycemic control in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled, phase II study. Diabetes, Obesity and Metabolism, 16(8), 703-711.
-
Nomura, S., et al. (2010). Discovery of Luseogliflozin, a Novel, Potent, and Selective SGLT2 Inhibitor, for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters, 1(5), 205-209.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. Metabolite profiling and enzyme reaction phenotyping of luseogliflozin, a sodium-glucose cotransporter 2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Column chromatography vs. recrystallization for 5-Bromo-4-methoxy-2-methylbenzoic acid purification
Welcome to the technical support center for the purification of 5-Bromo-4-methoxy-2-methylbenzoic acid (CAS No. 875245-69-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on choosing between column chromatography and recrystallization for the purification of this compound. Here, we move beyond generic protocols to offer a decision-making framework and detailed troubleshooting advice rooted in the physicochemical properties of substituted benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing between column chromatography and recrystallization for purifying this compound?
A1: The choice between these two powerful purification techniques hinges on several factors: the nature and quantity of impurities, the desired final purity, the required yield, and the scale of the purification. Recrystallization is often a more straightforward, scalable, and cost-effective method if you have a crystalline solid with thermally stable impurities present in moderate amounts. Column chromatography, on the other hand, offers higher resolution and is more effective for removing impurities with similar polarities to the target compound, or for purifying non-crystalline materials.
Q2: I am struggling to find a suitable single solvent for the recrystallization of this compound. What should I do?
Q3: My this compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high. To remedy this, try using a lower-boiling point solvent or a mixed-solvent system. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
Q4: What is a good starting mobile phase for the column chromatography of this compound?
A4: Given the presence of a carboxylic acid group, this compound is a polar compound. For normal-phase silica gel chromatography, a mobile phase consisting of a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a standard choice. A good starting point for gradient elution would be 10-20% ethyl acetate in hexanes, gradually increasing the polarity. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid, leading to sharper peaks and reduced tailing.
Q5: I am observing significant tailing of my compound on the silica gel column. What is the cause and how can I prevent it?
A5: Tailing is a common issue when chromatographing acidic compounds like carboxylic acids on silica gel. This is often due to strong interactions between the acidic analyte and the slightly acidic silanol groups on the silica surface. As mentioned in the previous point, adding a small percentage of a volatile acid, such as acetic acid or formic acid, to your eluent will mitigate this issue by protonating the analyte and minimizing its interaction with the stationary phase, resulting in more symmetrical peaks.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | - Too much solvent was used.- The solution is supersaturated but nucleation has not initiated. | - Evaporate some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| "Oiling out" of the product | - The boiling point of the solvent is too high.- The concentration of the compound is too high. | - Switch to a lower-boiling point solvent.- Use a larger volume of solvent and then slowly evaporate it.- Try a mixed-solvent system. |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the volume of cold solvent used for washing the crystals.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored impurities in the final product | - The impurity co-precipitates with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
Column Chromatography Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Compound elutes too quickly (with the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| Poor separation of the compound from impurities | - The chosen mobile phase does not provide adequate resolution. | - Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase.- Consider using a different stationary phase (e.g., alumina). |
| Broad or tailing peaks | - Strong interaction between the acidic compound and the silica gel. | - Add 0.5-1% acetic acid or formic acid to the mobile phase. |
| Cracked or channeled column bed | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Begin by performing small-scale solubility tests with solvents such as ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/heptane. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
Hot Filtration (if necessary): To remove the activated charcoal or any insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
This protocol assumes the use of standard silica gel as the stationary phase.
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase. If using a gradient, gradually increase the polarity of the mobile phase to elute the compounds. For this compound, a gradient of 10% to 50% ethyl acetate in hexanes (with 0.5% acetic acid) would be a reasonable starting point.
-
Fraction Collection: Collect fractions of the eluent in test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Experimental Workflows
Decision-Making Workflow: Purification Method Selection
Caption: Decision tree for selecting the optimal purification method.
Recrystallization Workflow
Caption: Step-by-step workflow for the recrystallization process.
References
-
Chemsrc. (2023). This compound. Retrieved from [Link]
-
LookChem. (2023). 5-BroMo-2-Methoxy-4-Methyl-benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
Preventing the formation of positional isomers during the synthesis of 5-Bromo-4-methoxy-2-methylbenzoic acid
Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-4-methoxy-2-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing the formation of unwanted positional isomers. Our approach is grounded in mechanistic principles and validated experimental protocols to ensure you can achieve high purity and yield.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound presents a classic regioselectivity challenge in electrophilic aromatic substitution. The starting material, 4-methoxy-2-methylbenzoic acid, possesses three activating groups on the benzene ring: a strongly activating methoxy group (-OCH3), a moderately activating methyl group (-CH3), and a deactivating but ortho-, para-directing carboxylic acid group (-COOH). The interplay of these groups' electronic and steric effects dictates the position of incoming electrophiles, such as bromine. Failure to control these factors can lead to a mixture of positional isomers, complicating purification and reducing the yield of the desired product.
This guide will provide in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Isolating the 5-Bromo Isomer
This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.
Problem 1: My final product is a mixture of bromo-isomers. How can I confirm their identities and improve the selectivity for the 5-bromo product?
Root Cause Analysis:
The formation of multiple isomers during the bromination of 4-methoxy-2-methylbenzoic acid is a common issue. The primary directing groups are the methoxy and methyl groups, which are both ortho-, para-directing. The carboxylic acid group, while deactivating, also directs ortho and para to itself. This complex interplay can lead to bromination at various positions on the aromatic ring. The most common isomers are the desired 5-bromo product and the undesired 3-bromo and 3,5-dibromo products.
Solution:
-
Isomer Identification:
-
Thin Layer Chromatography (TLC): Develop a TLC method to distinguish between the starting material and the different bromo-isomers. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid can often provide good separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive method for identifying the isomers. The substitution pattern on the aromatic ring will result in distinct splitting patterns and chemical shifts for the aromatic protons. For the desired this compound, you would expect to see two singlets in the aromatic region.
-
-
Improving Regioselectivity:
-
Choice of Brominating Agent: The reactivity of the brominating agent is crucial. Highly reactive agents like liquid bromine can lead to over-bromination and poor selectivity. Using a milder brominating agent such as N-Bromosuccinimide (NBS) often provides better control.
-
Solvent Selection: The choice of solvent can influence the reaction's selectivity. Acetic acid is a commonly used solvent for this type of bromination as it can modulate the reactivity of the bromine.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to slow down the reaction rate and improve selectivity by favoring the thermodynamically more stable product.
-
Catalyst: While not always necessary, a Lewis acid catalyst can sometimes be used to enhance selectivity. However, this should be approached with caution as it can also increase the rate of side reactions.
-
Experimental Workflow: Regioselective Bromination
Caption: Workflow for the regioselective bromination of 4-methoxy-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the preferred formation of the 5-bromo isomer?
A1: The regioselectivity of the bromination of 4-methoxy-2-methylbenzoic acid is primarily governed by the directing effects of the substituents on the aromatic ring.
-
Methoxy Group (-OCH3): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.
-
Methyl Group (-CH3): This is a moderately activating, ortho-, para-directing group through an inductive effect.
-
Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.
The positions ortho and para to the strongly activating methoxy group are the most favorable for electrophilic attack. However, the position ortho to the methoxy group (position 3) is sterically hindered by the adjacent methyl group. Therefore, the incoming electrophile (bromine) will preferentially attack the position para to the methoxy group, which is position 5.
Directing Group Influence Diagram
Caption: The interplay of directing groups and steric hindrance favoring 5-bromo isomer formation.
Q2: Are there any alternative synthetic routes that avoid the direct bromination of 4-methoxy-2-methylbenzoic acid?
A2: Yes, if direct bromination proves to be problematic, alternative strategies can be employed. One such strategy involves a directed ortho-metalation (DoM) approach. This method offers excellent regiocontrol but requires the use of strong bases like n-butyllithium at low temperatures.
Simplified Directed ortho-Metalation (DoM) Pathway
-
Protection: The carboxylic acid group is first protected, for example, as an ester.
-
Lithiation: The protected compound is treated with a strong base (e.g., n-BuLi). The base will selectively deprotonate the most acidic aromatic proton, which is often adjacent to a directing metalating group. In this case, the methoxy group can direct the lithiation to the 5-position.
-
Quenching with an Electrophile: The resulting aryllithium species is then quenched with an electrophilic bromine source (e.g., 1,2-dibromoethane or CBr4) to introduce the bromine atom at the desired position.
-
Deprotection: The protecting group is removed to yield the final product.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety is paramount in any chemical synthesis. When working with the reagents involved in the synthesis of this compound, the following precautions should be taken:
-
Bromine/NBS: Bromine is highly corrosive, toxic, and a strong oxidizing agent. N-Bromosuccinimide is a lachrymator and is harmful if swallowed or inhaled. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye burns. Handle with care in a fume hood.
-
Solvents: Organic solvents such as hexanes, ethyl acetate, and ethanol are flammable. Ensure there are no ignition sources nearby.
-
Quenching: The quenching of the reaction with water can be exothermic. Add water slowly and with cooling if necessary.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than liquid bromine, reducing side products. |
| Solvent | Glacial Acetic Acid | Modulates bromine reactivity and is a good solvent for the starting material. |
| Temperature | 0-5 °C | Slows the reaction rate, enhancing selectivity for the thermodynamic product. |
| Reaction Time | 2-4 hours | Sufficient time for completion while minimizing over-bromination. Monitor by TLC. |
| Purification | Recrystallization (Ethanol/Water) | Effective method for removing unreacted starting material and isomers. |
References
- Bromination of Aromatic Compounds. Organic Chemistry, 5th ed., Paula Yurkanis Bruice.
-
Directed ortho Metalation. Chemical Reviews. [Link]
Validation & Comparative
A Comparative Guide to Alternative Precursors for the Synthesis of Luseogliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Luseogliflozin and its Synthesis
Luseogliflozin, with its characteristic C-aryl glucoside structure, presents a unique synthetic challenge due to the presence of a thiopyran ring in its glucose moiety.[1][2] The core of its synthesis, like other gliflozins, revolves around the strategic formation of a carbon-carbon bond between a complex aglycone and a sugar derivative.[3][4] The efficiency, scalability, and cost-effectiveness of the overall synthesis are heavily dependent on the choice of starting materials—the precursors for both the aglycone and the thio-sugar components. This guide will dissect and compare the established and potential alternative precursors for each of these key fragments.
Aglycone Precursors: A Tale of Two Strategies
The aglycone of Luseogliflozin is a substituted diarylmethane moiety. The primary disclosed route to this fragment begins with a commercially available substituted benzoic acid.
Primary Precursor: 4-Methoxy-2-methyl-benzoic Acid
The most documented industrial synthesis of the Luseogliflozin aglycone commences with 4-methoxy-2-methyl-benzoic acid.[1][2] This precursor undergoes a series of transformations to construct the final diarylmethane structure required for coupling with the thio-sugar moiety.
Experimental Workflow:
-
Bromination: The initial step involves the bromination of 4-methoxy-2-methyl-benzoic acid, typically using bromine in the presence of a Lewis acid catalyst like iron powder. This reaction yields a mixture of regioisomers that require separation.[2]
-
Acyl Chloride Formation: The resulting bromo-benzoic acid is then converted to its more reactive acyl chloride, commonly using oxalyl chloride or thionyl chloride.[2]
-
Friedel-Crafts Acylation: The acyl chloride is subsequently used to acylate ethoxybenzene in a Friedel-Crafts reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to form a diaryl ketone.[2][4]
-
Reduction: The final step in the aglycone synthesis is the reduction of the diaryl ketone to the corresponding diarylmethane. This is often achieved using a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a strong acid like boron trifluoride etherate (BF₃·OEt₂).[2][4]
Diagram of the Primary Aglycone Synthesis Workflow:
Caption: Workflow for the synthesis of the Luseogliflozin aglycone from 4-methoxy-2-methyl-benzoic acid.
Performance Analysis:
| Parameter | Performance Data | Citation |
| Overall Yield | Moderate; separation of regioisomers after bromination can lower the effective yield of the desired isomer. | [2] |
| Scalability | The use of classical reactions like Friedel-Crafts acylation is well-established for large-scale production. | [4] |
| Purity | The diaryl ketone intermediate is typically a crystalline solid, facilitating purification by recrystallization. | [1] |
| Reagent Cost & Availability | 4-Methoxy-2-methyl-benzoic acid is a commercially available starting material. | [2] |
| Safety & Environmental | The use of bromine, oxalyl chloride, and strong Lewis acids requires careful handling and waste management. | [4] |
Alternative Strategy: Dibromobenzyl Alcohol Precursor
An alternative approach to the aglycone involves starting with a dibromobenzyl alcohol.[4] This strategy aims to introduce the glucose moiety earlier in the synthetic sequence.
Conceptual Workflow:
-
Protection: The hydroxyl group of the dibromobenzyl alcohol is protected.
-
Lithium-Halogen Exchange & Glycosylation: One of the bromine atoms undergoes lithium-halogen exchange, and the resulting organolithium species is reacted with the protected thio-sugar.
-
Aryl Coupling: The remaining bromine atom is then used in a cross-coupling reaction to introduce the second aryl group.
Comparative Advantages:
-
Convergent Synthesis: This approach is more convergent, potentially leading to a shorter overall synthesis.
-
Avoidance of Friedel-Crafts: It circumvents the need for a potentially harsh Friedel-Crafts acylation step.
Challenges:
-
Selective Reactions: Achieving selective lithium-halogen exchange and subsequent reactions can be challenging.
-
Precursor Availability: The specific dibromobenzyl alcohol may be less readily available than the benzoic acid derivative.
Thio-Sugar Precursors: The Heart of Luseogliflozin's Uniqueness
The defining feature of Luseogliflozin is its thiopyranose ring. This necessitates the use of a sulfur-containing sugar precursor, a departure from the gluconolactones commonly employed in the synthesis of other gliflozins.[3][5]
Primary Precursor: Protected 5-Thio-D-glucose Lactone (Thiolactone)
The key sugar precursor for Luseogliflozin is a protected 5-thio-D-glucose lactone.[2][4] This intermediate is prepared from 5-thio-D-glucose penta-O-acetate, which itself can be synthesized from D-glucurono-3,6-lactone in a multi-step process.[2]
Experimental Workflow for Thiolactone Preparation:
-
Selective Deprotection: The anomeric acetyl group of 5-thio-D-glucose penta-O-acetate is selectively removed.
-
Anomeric Protection: The resulting anomeric hydroxyl group is protected, for example, as a tetrahydropyranyl (THP) ether.
-
Deacetylation: The remaining acetyl groups are removed.
-
Benzylation: The free hydroxyl groups are then protected as benzyl ethers.
-
Deprotection and Cyclization: The anomeric protecting group is removed, and the resulting thio-sugar is cyclized to the desired thiolactone.
Diagram of the Thiolactone Synthesis Workflow:
Caption: Workflow for the preparation of the protected 5-thio-D-glucose lactone precursor.
Coupling and Final Steps:
The aglycone, prepared as a Grignard reagent from its corresponding bromide, is reacted with the protected thiolactone. This addition reaction forms a hemithioacetal, which is then stereoselectively reduced to the thioglycoside. A final global debenzylation via hydrogenation yields Luseogliflozin.[2]
Performance Analysis:
| Parameter | Performance Data | Citation |
| Stereoselectivity | The reduction of the hemithioacetal intermediate is reported to be highly stereoselective, favoring the desired β-anomer. | [2] |
| Yield | The coupling and reduction steps generally proceed in good yields. | [2] |
| Scalability | The multi-step synthesis of the thiolactone precursor can be a bottleneck for large-scale production. | [2] |
| Protecting Groups | The use of benzyl protecting groups requires a final hydrogenation step for their removal. | [4] |
Alternative Sugar Precursors: Exploring New Frontiers
While the thiolactone route is well-established, other sugar electrophiles, commonly used for other C-aryl glucosides, could potentially be adapted for Luseogliflozin synthesis.
1. Protected Glucal Epoxides:
A patent has described the use of protected glucal epoxides as versatile intermediates for the stereoselective synthesis of β-C-arylglucosides, including Luseogliflozin.[6]
Conceptual Advantage:
-
Stereocontrol: The epoxide ring opening can be highly stereoselective, providing excellent control over the anomeric center.
-
Direct C-Glycosylation: This method allows for a more direct formation of the C-glycosidic bond.
Potential Challenges:
-
Synthesis of Thio-glucal Epoxide: The synthesis of the corresponding thio-glucal epoxide would be a novel and potentially challenging step.
-
Reaction Conditions: The reaction of the aglycone nucleophile with the thio-epoxide would require careful optimization.
2. Glycosyl Halides:
The use of glycosyl halides as electrophiles for C-glycosylation is a classical approach. An α-glucosyl bromide, for instance, could be reacted with an arylzinc reagent derived from the aglycone.[4]
Conceptual Advantage:
-
Direct Coupling: This method offers a direct route to the C-glycoside.
Potential Challenges:
-
Stereoselectivity: Reactions with glycosyl halides can often lead to mixtures of α and β anomers, necessitating careful control of reaction conditions or the use of neighboring group participation to favor the desired β-isomer.[7]
-
Stability: Glycosyl halides can be less stable than lactones.
3. Continuous Flow Synthesis with Methanesulfonylation Intermediates:
A recent patent application discloses a method for the synthesis of gliflozins, including Luseogliflozin, using a continuous flow reactor.[8] This innovative approach involves the formation of a methanesulfonylation intermediate.
Conceptual Advantage:
-
Enhanced Safety and Control: Flow chemistry allows for precise control over reaction parameters, improving safety and reproducibility.
-
Improved Efficiency: Continuous processing can lead to higher throughput and potentially better yields compared to batch processes.
Potential Challenges:
-
Specialized Equipment: Requires investment in continuous flow reactor technology.
-
Process Optimization: The development and optimization of a continuous flow process can be complex.
Conclusion and Future Perspectives
The synthesis of Luseogliflozin is a testament to the ingenuity of modern medicinal and process chemistry. While the established route utilizing 4-methoxy-2-methyl-benzoic acid and a protected 5-thiolactone is robust and scalable, there is significant room for innovation.
The exploration of alternative precursors, such as glucal epoxides and the implementation of advanced manufacturing technologies like continuous flow synthesis, holds the promise of more efficient, cost-effective, and sustainable routes to this important therapeutic agent. For researchers in drug development, a thorough understanding of these alternative synthetic strategies is crucial for optimizing existing processes and designing the next generation of SGLT2 inhibitors. The modularity of these synthetic approaches also opens up avenues for the creation of novel analogs for future drug discovery programs.[7]
References
- Murakata, M., & Nagase, M. (2023). Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors. Heterocycles, 106(12), 1777-1815.
- Kim, Y., et al. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 439-443.
-
American Chemical Society. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Publications. Available at: [Link]
- Wrodnigg, T. M., et al. (2025). The Synthesis of Aryl-β-C-Glycosides from Native Saccharides. Chemistry – A European Journal, 31(e202501216).
- López-López, C., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 446-464.
-
ResearchGate. (2025). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of SGLT2 Inhibitors: The Role of Key Intermediates. Available at: [Link]
- Sasikala, C. V. A., et al. (2023). Synthetic Approaches to Gliflozins: A Comprehensive Overview. Synthesis, 55(24), 3935-3954.
-
ResearchGate. (n.d.). Synthetic Approaches to Gliflozins: A Comprehensive Overview. Available at: [Link]
-
Thieme E-Journals. (n.d.). Synthetic Approaches to Gliflozins: A Comprehensive Overview. Available at: [Link]
- Lek Pharmaceuticals dd. (2015). Stereoselective synthesis of intermediates in the preparation of ß-C-arylglucosides. Google Patents. EP2947077A1.
- LG Chem, Ltd. (2021). Method for synthesis of gliflozin by using methanesulfonylation intermediate in continuous reaction process. Google Patents. WO2021101003A1.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Luseogliflozin (hydrate) | 1152425-66-5 [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. EP2947077A1 - Stereoselective synthesis of intermediates in the preparation of Ã-C-arylglucosides - Google Patents [patents.google.com]
- 7. The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2021101003A1 - Method for synthesis of gliflozin by using methanesulfonylation intermediate in continuous reaction process - Google Patents [patents.google.com]
5-Bromo-4-methoxy-2-methylbenzoic acid vs. other starting materials for SGLT2 inhibitors
An In-Depth Comparative Guide to Starting Materials for SGLT2 Inhibitor Synthesis: 5-Bromo-4-methoxy-2-methylbenzoic Acid vs. Key Alternatives
Introduction: The Synthetic Challenge of C-Aryl Glucoside SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) inhibitors, a prominent class of drugs for treating type II diabetes, have revolutionized glycemic control.[1][2] Marketed drugs such as Canagliflozin, Dapagliflozin, and Empagliflozin are all C-aryl glucosides, characterized by a glucose moiety attached to an aglycone through a metabolically stable carbon-carbon bond.[3][4] This structural feature, while crucial for therapeutic efficacy and stability against enzymatic hydrolysis, presents a significant synthetic challenge.[5] The core task for process chemists is to forge this C-C bond stereoselectively and efficiently, a goal that heavily influences the choice of starting materials.
This guide provides a comparative analysis of synthetic strategies for SGLT2 inhibitors, focusing on the utility of This compound as a key precursor for Canagliflozin, and contrasting it with alternative starting materials used in the synthesis of other major 'gliflozins'. We will dissect the causality behind synthetic choices, present comparative data, and provide detailed experimental protocols to offer researchers and drug development professionals a clear perspective on the landscape of SGLT2 inhibitor manufacturing.
Route 1: this compound as a Precursor for Canagliflozin
This compound is a highly functionalized aromatic building block pivotal in the synthesis of Canagliflozin. Its structure contains the core aromatic pattern of the drug and features a bromine atom, which serves as a handle for key bond-forming reactions. The synthesis of the diarylmethane aglycone of Canagliflozin often involves this acid as a starting point.[6]
Synthetic Strategy Overview
The general strategy involves converting the carboxylic acid into a more reactive species (like an acid chloride) to facilitate a Friedel-Crafts acylation with a suitable aromatic partner (e.g., 2-(4-fluorophenyl)thiophene). This reaction constructs the diaryl ketone, a key intermediate. Subsequent reduction of the ketone to a methylene group furnishes the final diarylmethane aglycone, which is then coupled with the glucose moiety.[6][7]
Experimental Protocol: Friedel-Crafts Acylation to Diaryl Ketone
This protocol details the formation of the diaryl ketone intermediate, a critical step in building the aglycone. The causality for using a Lewis acid like TiCl₄ is to activate the acid chloride and the aromatic substrate for electrophilic aromatic substitution.[7]
-
Acid Chloride Formation: To a suspension of this compound (1.0 eq) in an anhydrous solvent like CHCl₃, add a catalytic amount of DMF. Add oxalyl chloride (1.1 eq) dropwise at 6-10°C. Stir the mixture at room temperature for 10-12 hours until the reaction is complete (monitored by TLC). Evaporate the solvent under reduced pressure to obtain the crude acid chloride.[8]
-
Friedel-Crafts Reaction: Dissolve the crude acid chloride in CH₂Cl₂. In a separate flask, add TiCl₄ (1.5 eq) to CH₂Cl₂ at 10°C. To this Lewis acid solution, add a solution of 2-(4-fluorophenyl)thiophene (1.0 eq) over 15 minutes, maintaining the temperature.[8]
-
Reaction Execution: Add the acid chloride solution to the reaction mixture at 8-12°C over 15 minutes. Stir at this temperature for 3 hours.[8]
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude diaryl ketone by recrystallization or column chromatography to yield the desired product.[7]
Route 2: Alternative Starting Materials for Dapagliflozin and Empagliflozin
The syntheses of other major SGLT2 inhibitors like Dapagliflozin and Empagliflozin often start from different, though structurally related, haloaromatic compounds. A common strategy involves the direct coupling of a pre-formed diarylmethane aglycone with a protected glucose derivative.[5][9] This approach avoids the ketone reduction step post-coupling.
Alternative Starting Material: 5-Bromo-2-chlorobenzoic acid derivatives
For Dapagliflozin, a key intermediate is 5-bromo-2-chloro-4'-ethoxydiphenylmethane .[10][11] For Empagliflozin, a similar diarylmethane, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran , is used.[12] These diarylmethanes are typically synthesized via Friedel-Crafts acylation of a substituted benzoic acid (like 5-bromo-2-chlorobenzoic acid) followed by reduction.[8][13]
The core advantage here is that the complex aglycone is fully assembled before the sensitive glycosylation step. The bromine atom on this aglycone is then activated for coupling, usually via a lithium-halogen exchange at cryogenic temperatures.
Experimental Protocol: Lithium-Halogen Exchange and Glycosylation
This protocol describes the crucial C-C bond formation between the aryllithium species and the protected gluconolactone. The choice of an organolithium reagent like n-BuLi is necessary to perform the halogen-metal exchange, creating a potent nucleophile. The extremely low temperature (-78°C) is critical to prevent side reactions and decomposition of the aryllithium intermediate.[10][11]
-
Reaction Setup: Under an inert argon atmosphere, dissolve the diarylmethane intermediate (e.g., 5-bromo-2-chloro-4'-ethoxydiphenylmethane, 1.0 eq) in an anhydrous solvent mixture (e.g., THF/Toluene).[10][11]
-
Aryllithium Formation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.0-1.2 eq) dropwise, ensuring the internal temperature does not rise above -70°C. Stir for 1 hour at -78°C to ensure complete lithium-halogen exchange.[10]
-
Coupling: In a separate flask, dissolve 2,3,4,6-tetrakis-O-trimethylsilyl-D-gluconolactone (1.1 eq) in anhydrous toluene.[14] Add this solution to the aryllithium mixture at -78°C.
-
Reductive Quench: After the coupling reaction is complete (monitored by TLC), quench the reaction by adding a pre-cooled solution of methanesulfonic acid in methanol. This protonates the intermediate and begins the removal of the silyl protecting groups.
-
Final Reduction and Deprotection: The resulting hemiacetal is then reduced in the subsequent step, often using a reducing agent like triethylsilane (Et₃SiH) in the presence of a Lewis acid (e.g., BF₃·OEt₂), to yield the final C-aryl glucoside product after workup and purification.[5]
Comparative Analysis
The choice between these synthetic routes and their corresponding starting materials involves a trade-off between several key process parameters.
| Parameter | Route 1 (Canagliflozin via Ketone) | Route 2 (Dapagliflozin via Aryllithium) | Rationale & Causality |
| Starting Material | This compound | 5-Bromo-2-chlorobenzoic acid derivatives | Both are functionalized haloaromatics. Route 1's starting material is more complex but tailored specifically for the final product structure. |
| Key C-C Formation | Friedel-Crafts Acylation | Aryllithium addition to gluconolactone | Friedel-Crafts is a classic, robust reaction. The aryllithium route is highly effective but operationally demanding due to cryogenic conditions.[5][7] |
| Scalability | Generally more scalable. Friedel-Crafts and subsequent reductions can be performed at moderate temperatures. | Challenging. The requirement for cryogenic temperatures (-78°C) for the lithium-halogen exchange is energy-intensive and difficult to manage on an industrial scale.[11] | |
| Overall Yield | Can be high, but involves more steps for the aglycone synthesis post-coupling. | Often very efficient, with the key coupling and reduction steps proceeding in good yield. | The convergence of the aryllithium route can lead to higher overall yields if the cryogenic step is well-controlled. |
| Safety/Green Profile | Avoids large-scale use of highly pyrophoric organolithium reagents. Uses strong Lewis acids (e.g., AlCl₃, TiCl₄) which require careful handling and waste management.[7] | Heavily reliant on pyrophoric n-BuLi and cryogenic conditions, posing significant safety and energy consumption concerns.[15] | Route 1 presents fewer acute safety hazards but has challenges related to Lewis acid waste. Route 2's primary hurdle is the safe handling of n-BuLi at scale. |
| Stereoselectivity | Stereochemistry is set during the reduction of the intermediate lactol, which is generally well-controlled to favor the desired β-anomer.[5] | The reduction of the hemiacetal intermediate is also highly stereoselective, driven by kinetic anomeric effects that favor the formation of the β-C-glucoside.[5] | Both routes achieve excellent stereocontrol at the anomeric center through similar mechanisms involving the stereoselective reduction of a hemiacetal or related intermediate. |
Conclusion
The synthesis of SGLT2 inhibitors showcases a fascinating interplay between molecular complexity and process chemistry.
-
The use of This compound in the synthesis of Canagliflozin represents a strategy where a highly specific building block is elaborated through robust, industrially familiar reactions like Friedel-Crafts acylation. This pathway offers advantages in scalability and avoids the hazards of large-scale cryogenic organometallic chemistry.
-
Conversely, the use of simpler starting materials like 5-bromo-2-chlorobenzoic acid to build a complete diarylmethane aglycone before coupling, as seen in the synthesis of Dapagliflozin, is a more convergent approach. While highly efficient, its reliance on lithium-halogen exchange at very low temperatures presents significant challenges for cost-effective and safe industrial-scale production.[11]
Ultimately, the "best" starting material is contingent on the specific target molecule and the manufacturer's capabilities regarding cost, safety, and scale. As the demand for SGLT2 inhibitors continues, research into greener, more efficient, and safer synthetic routes, potentially avoiding pyrophoric reagents and cryogenic conditions, will remain a high-priority area in pharmaceutical process development.[15]
References
- A strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. (2023). RSC Medicinal Chemistry.
- Aguillón, A. R., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development.
- Understanding the Synthesis of SGLT2 Inhibitors: The Role of Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Kim, Y., et al. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Medicinal Chemistry Letters.
- Synthesis method of dapagliflozin. (n.d.).
- Kim, Y., et al. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. PMC - NIH.
- The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. (2014). PubMed.
- Synthetic Strategies toward SGLT2 Inhibitors. (2018). Organic Process Research & Development.
- 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis. (n.d.). ChemicalBook.
- Ohtake, Y., et al. (2016). Development of a Scalable Synthesis of Tofogliflozin.
- The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. (2014).
- Ohtake, Y., et al. (2016). Development of a Scalable Synthesis of Tofogliflozin. PubMed.
- Synthesis method of Empagliflozin intermediate. (n.d.).
- Facile and green synthesis of dapagliflozin. (n.d.).
- Rao, K. V., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. PMC - NIH.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). Thieme Connect.
- Synthesis process for empagliflozin. (2018).
- This compound: A Versatile Intermediate for Chemical Synthesis. (2025).
- Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. (n.d.). Semantic Scholar.
- Preparation method of empagliflozin. (2015).
- Synthetic route for dapagliflozin synthesis reported
- Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. (2014). PubMed.
- Dapagliflozin – structure, synthesis, and new indications. (2021).
- Empagliflozin synthesis. (n.d.). ChemicalBook.
- The synthetic method of Dapagliflozin. (2019).
- Synthesis method of dapagliflozin. (2015).
- New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). American Chemical Society.
- Synthesis method of canagliflozin. (n.d.).
- GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. (2020). NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Synthesis method of dapagliflozin - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN109400561A - The synthetic method of Dapagliflozin - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of Synthetic Routes to C-Aryl Glucoside SGLT2 Inhibitors
A Technical Guide for Drug Development Professionals
Abstract
The development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin, Canagliflozin, and Empagliflozin, has marked a paradigm shift in the management of type 2 diabetes mellitus. The therapeutic success of these agents hinges on their C-aryl glucoside structure, which confers high stability against enzymatic hydrolysis compared to natural O-glucosides.[1] However, the stereoselective construction of the C-C bond between the anomeric carbon of glucose and the aryl aglycone is a formidable synthetic challenge. This guide provides a comparative analysis of the principal synthetic strategies, evaluating them on metrics of stereocontrol, yield, scalability, and substrate scope to inform rational route design in drug discovery and process development.
Introduction: The Stereochemical Hurdle in C-Glucoside Synthesis
The core challenge in synthesizing SGLT2 inhibitors is the creation of the C-glycosidic bond with the correct (β) stereochemistry.[2] Unlike O-glycosides, where anomeric control is well-established, forming a C-C bond at the anomeric center often leads to mixtures of α and β anomers, complicating purification and reducing overall yield. The primary synthetic strategies have evolved from classical organometallic additions to more refined and robust transition-metal-catalyzed methods.[3][4]
This guide will dissect and compare three foundational approaches:
-
Organometallic Addition to Gluconolactones: A direct but often stereochemically indiscriminate approach.
-
Friedel-Crafts Glycosylation: An electrophilic substitution strategy effective for electron-rich arenes.
-
Transition-Metal-Catalyzed Cross-Coupling: A modern, highly versatile, and stereocontrolled method.
Comparative Analysis of Key Synthetic Strategies
Route 1: Organometallic Addition to Gluconolactones
This is one of the most established methods, involving the nucleophilic attack of an aryllithium or Grignard reagent on a protected D-gluconolactone.[3][5] The resulting lactol intermediate is then stereoselectively reduced to furnish the desired β-C-glucoside.
The process begins with the protection of D-gluconolactone's hydroxyl groups, typically with benzyl or silyl ethers. An organometallic reagent, generated in situ via lithium-halogen exchange or Grignard formation, is added to the lactone carbonyl. The crucial final step is the diastereoselective reduction of the anomeric hydroxyl group.[6][7]
Caption: General workflow for the organometallic addition approach.
The critical step for stereocontrol is the reduction of the lactol intermediate. The addition of the organometallic reagent to the planar carbonyl is typically not stereoselective. However, reduction with a bulky hydride source like triethylsilane (Et₃SiH) in the presence of a Lewis acid (e.g., BF₃·OEt₂) preferentially delivers the hydride from the sterically less hindered equatorial position, leading to the desired axial C-H bond of the β-anomer.[6][7] This thermodynamic control is the cornerstone of this route's viability for producing SGLT2 inhibitors like Dapagliflozin and Empagliflozin.[7][8]
Route 2: Friedel-Crafts Glycosylation
This approach utilizes the principles of electrophilic aromatic substitution, where a glycosyl donor (acting as an electrophile) reacts with an electron-rich aryl nucleophile.[4][9] This method avoids the use of highly reactive and often cryogenic organometallic reagents.
A glucose derivative is first activated to form a potent electrophile, such as a glucosyl halide or triflate. This activated sugar is then reacted with the aryl aglycone in the presence of a Lewis acid catalyst. The synthesis of Canagliflozin has been achieved using this strategy.[6]
Caption: General workflow for the Friedel-Crafts glycosylation approach.
Stereoselectivity in Friedel-Crafts glycosylation is often directed by neighboring group participation. If the C-2 position of the glucose donor has an acyl protecting group (like acetate), it can form a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the anomeric carbon, forcing the incoming aryl nucleophile to attack from the β-face, resulting in high β-selectivity.[2] The major limitation of this method is its restriction to electron-rich arenes, as electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack.[1][2]
Route 3: Transition-Metal-Catalyzed Cross-Coupling
Representing the cutting edge of C-glycoside synthesis, this strategy employs transition metals (primarily palladium and nickel) to couple a glycosyl donor with an aryl partner.[10][11] These methods offer superior functional group tolerance and stereochemical fidelity.
The reaction typically couples a glycosyl halide or pseudohalide with an aryl organometallic reagent (e.g., arylboronic acids in Suzuki coupling or arylzinc reagents in Negishi coupling). Recent advances also allow for the direct C-H activation of arenes, further streamlining the process.[10]
Caption: Catalytic cycle for a Suzuki-type cross-coupling reaction.
The high stereoselectivity of these reactions is a key advantage. Most cross-coupling reactions proceed with retention of configuration at the anomeric center. Therefore, if one starts with a pure β-glucosyl halide, the product will be the pure β-C-glucoside. This avoids the formation of anomeric mixtures that often plague other methods. The development of new ligands has enabled these reactions to proceed under mild conditions, making them highly practical for complex molecule synthesis.[11]
Head-to-Head Performance Comparison
| Parameter | Organometallic Addition | Friedel-Crafts Glycosylation | Transition-Metal Cross-Coupling |
| Stereoselectivity (β:α) | Variable; dependent on reduction step[1] | Good to Excellent (with participating groups)[2] | Excellent (retention of configuration)[10][12] |
| Overall Yield | Moderate | Moderate to High | High to Excellent[11] |
| Substrate Scope | Broad aryl scope, limited by functional groups sensitive to strong bases/nucleophiles[1] | Limited to electron-rich arenes[1][2] | Very broad; high functional group tolerance[10] |
| Scalability | Moderate; requires cryogenic conditions and pyrophoric reagents | Good; avoids highly reactive organometallics | Good to Excellent; mild conditions but catalyst cost can be a factor |
| Key SGLT2 Inhibitors | Dapagliflozin, Empagliflozin[7][8] | Canagliflozin[6] | Dapagliflozin, Canagliflozin, Empagliflozin[11] |
Detailed Experimental Protocol: Synthesis of Dapagliflozin Core via Organometallic Addition
This protocol is representative of the industrial synthesis of Dapagliflozin, focusing on the key C-C bond formation and stereoselective reduction steps.[7]
Objective: To synthesize the protected Dapagliflozin precursor via aryllithium addition to a protected gluconolactone followed by stereoselective reduction.
Materials:
-
Aryl Bromide (1-chloro-2-(4-ethoxybenzyl)-5-bromobenzene)
-
2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone
-
n-Butyllithium (n-BuLi) in hexanes
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanesulfonic acid (MsOH)
-
Methanol (MeOH), Toluene, Tetrahydrofuran (THF)
-
Anhydrous reaction vessel, Argon atmosphere
Procedure:
-
Aryllithium Formation: Dissolve the aryl bromide (1.0 eq) in a mixture of anhydrous toluene and THF (e.g., 7:3 v/v). Cool the solution to -78 °C under an argon atmosphere. Add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour to ensure complete lithium-halogen exchange.
-
Nucleophilic Addition: To the cold aryllithium solution, add a pre-cooled (-78 °C) solution of 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone (1.2 eq) in toluene dropwise. Stir the reaction at -78 °C for 2-3 hours.
-
Quenching and Methanolysis: Quench the reaction by adding a solution of methanesulfonic acid (MsOH) in methanol. Allow the mixture to warm to room temperature. This step simultaneously quenches the reaction and removes the silyl protecting groups, forming the methyl C-aryl glucoside intermediate.
-
Stereoselective Reduction: After workup and isolation of the intermediate, dissolve it in a suitable solvent like acetonitrile/dichloromethane. Cool the solution to -40 °C. Add triethylsilane (Et₃SiH, 2.0 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq).
-
Reaction Monitoring & Workup: Stir the reaction at low temperature until TLC or HPLC analysis shows complete consumption of the starting material. Quench the reaction carefully with an aqueous basic solution (e.g., saturated NaHCO₃).
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by crystallization to yield the final C-aryl glucoside core of Dapagliflozin.[7][13]
Self-Validation Note: The success of this protocol relies on strict anhydrous conditions and precise temperature control, especially during the formation and reaction of the aryllithium species. The diastereoselectivity of the reduction step should be confirmed by NMR analysis of the crude product.
Conclusion and Future Perspectives
The synthesis of C-aryl glucoside SGLT2 inhibitors has progressed from challenging organometallic additions to highly efficient and stereospecific transition-metal-catalyzed methods.
-
The Organometallic Addition route, while historically significant and still used in large-scale manufacturing, presents challenges in stereocontrol that are overcome only by a carefully optimized reduction step.[3][6]
-
Friedel-Crafts reactions offer a simpler, non-cryogenic alternative but are limited by the electronic requirements of the aryl substrate.[2][9]
-
Transition-Metal Cross-Coupling represents the most versatile and stereocontrolled platform, enabling the synthesis of a vast array of analogues with high efficiency and functional group tolerance, making it the preferred method in modern medicinal chemistry.[11][14]
Future innovations will likely focus on further enhancing the practicality and sustainability of these routes. The development of base-metal catalysts (e.g., iron, copper) to replace precious palladium, the application of C-H activation logic to reduce pre-functionalization steps, and the transition to continuous flow manufacturing processes will undoubtedly define the next generation of syntheses for these vital antidiabetic agents.
References
-
Title: Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis Source: National Institutes of Health URL: [Link]
-
Title: Modular and Stereoselective Synthesis of C-Aryl Glycosides via Catellani Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors Source: Yakugaku Zasshi URL: [Link]
-
Title: Stereoselective synthesis of C-aryl glycosides via radical-enabled 1,4-Ni migration: glycosyl chlorides as coupling partners Source: Chemical Science URL: [Link]
-
Title: Stereoselective Synthesis of C-Aryl-α-Glycosides by Reductive C(sp2)–C(sp3) Cross-Coupling Reaction Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Synthetic Strategies toward SGLT2 Inhibitors Source: Organic Process Research & Development URL: [Link]
-
Title: EFFECTIVE FRIEDEL-CRAFTS ACYLATIONS OF O- AND C-ARYLGLYCOSIDES WITH TRIFLIC ACID Source: HETEROCYCLES URL: [Link]
-
Title: Recent Advances in Aryl C-Glycoside Synthesis Source: ResearchGate URL: [Link]
-
Title: The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides Source: Chemistry – A European Journal URL: [Link]
-
Title: Dapagliflozin – structure, synthesis, and new indications Source: Pharmacia URL: [Link]
-
Title: A Concise and Efficient Synthesis of Dapagliflozin Source: ResearchGate URL: [Link]
-
Title: New Ligand Development for Nickel-Catalyzed Reductive Cross-Coupling Enabling Practical Synthesis of SGLT‑2 Inhibitors Source: Organic Process Research & Development URL: [Link]
-
Title: Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction Source: The Journal of Organic Chemistry URL: [Link]
Sources
- 1. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 8. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Stereoselective synthesis of C -aryl glycosides via radical-enabled 1,4-Ni migration: glycosyl chlorides as coupling partners - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01241D [pubs.rsc.org]
- 11. figshare.com [figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction | CoLab [colab.ws]
The Strategic Synthesis of Canagliflozin: A Cost-Effectiveness Analysis of 5-Bromo-4-methoxy-2-methylbenzoic Acid as a Key Intermediate
In the competitive landscape of pharmaceutical manufacturing, the selection of a synthetic route is a critical decision that profoundly impacts the final cost and market viability of a drug. This guide provides a detailed cost-effectiveness analysis of utilizing 5-Bromo-4-methoxy-2-methylbenzoic acid as a key building block in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[1][2][3][4] We will objectively compare a synthetic pathway commencing with a closely related benzoic acid derivative to a prominent alternative route, supported by experimental data, detailed protocols, and a thorough cost analysis of starting materials.
Introduction: The Economic Imperative in Pharmaceutical Synthesis
The journey of a drug from laboratory discovery to patient accessibility is fraught with scientific and economic challenges. A significant portion of the final cost of a pharmaceutical product is attributed to its manufacturing process. Therefore, the development of efficient, scalable, and cost-effective synthetic routes is paramount. The choice of starting materials, the number of synthetic steps, reaction yields, and the cost of reagents and catalysts are all critical variables in this complex equation.
This compound and its structural analogs are versatile intermediates in organic synthesis.[5] Their utility stems from the presence of multiple functional groups that allow for a variety of chemical transformations. This guide will focus on the practical application of a derivative of this benzoic acid in the synthesis of the SGLT2 inhibitor, Canagliflozin, providing a tangible case study for its cost-effectiveness.
Comparative Analysis: Two Synthetic Pathways to Canagliflozin
We will analyze two distinct and viable synthetic routes to Canagliflozin.
Route 1: The Benzoic Acid Approach
This route utilizes 5-bromo-2-methylbenzoic acid, a compound structurally similar to our topic molecule, as a key starting material. The synthesis involves a Friedel-Crafts acylation, a reduction, and subsequent coupling with a protected glucose derivative.
Route 2: The Alternative Boronic Acid Approach
This alternative pathway commences with 4-fluorophenylboronic acid and 2-methyl-5-bromothiophene, employing a Suzuki coupling reaction to form a key intermediate, followed by a series of transformations to yield Canagliflozin.
The logical flow of these two synthetic strategies is depicted in the following diagram:
Figure 1: Comparative workflow of the two synthetic routes to Canagliflozin.
In-Depth Analysis of Performance and Cost
A thorough evaluation of each route requires a detailed examination of reaction yields, conditions, and the cost of all necessary materials.
Performance Comparison: Yield and Reaction Conditions
| Step | Route 1: Benzoic Acid Approach | Route 2: Alternative Boronic Acid Approach | Causality Behind Experimental Choices |
| Key C-C Bond Formation | Friedel-Crafts Acylation | Suzuki Coupling | The Friedel-Crafts reaction is a classic method for forming aryl ketones but can be limited by substrate scope and harsh Lewis acid catalysts. The Suzuki coupling offers milder conditions and broader functional group tolerance, often leading to higher yields.[6] |
| Yield of Key Intermediate | ~86% for acylation, ~77% for reduction | ~93% for Suzuki coupling | The palladium-catalyzed Suzuki coupling is known for its high efficiency and selectivity in forming biaryl compounds. |
| Overall Yield (estimated) | ~47% (optimized process) | Reported up to 70% or more in some patents | The higher efficiency of the Suzuki coupling and potentially fewer challenging purification steps contribute to a higher overall yield in the alternative route. |
| Reaction Conditions | Requires strong Lewis acids (AlCl₃), potentially harsh conditions. | Milder conditions with a palladium catalyst and a base. | The choice of a palladium catalyst in Route 2 allows for more controlled and selective bond formation under less forcing conditions compared to the strong Lewis acid required for the Friedel-Crafts reaction in Route 1. |
Cost Analysis of Starting Materials and Reagents
The economic viability of a synthetic route is heavily dependent on the cost of its starting materials and reagents. The following table provides an estimated cost comparison based on currently available market prices. Prices are subject to fluctuation and are provided for comparative purposes.
| Material | Route 1: Benzoic Acid Approach (per mole of Canagliflozin) | Route 2: Alternative Boronic Acid Approach (per mole of Canagliflozin) |
| Key Starting Material | 5-Bromo-2-methylbenzoic acid (proxy: 5-Iodo-2-methylbenzoic acid ~ $100/kg) | 4-Fluorophenylboronic acid (~ |
| Catalyst | AlCl₃ (relatively inexpensive) | Palladium(II) acetate (~$109/g) |
| Other Key Reagents | Thionyl chloride, Triethylsilane, BF₃·OEt₂, n-BuLi | N-Bromosuccinimide (~ |
| Protected Glucose | 2,3,4,6-Tetra-O-trimethylsilyl-D-glucono-1,5-lactone (~€322/100g) | 2,3,4,6-Tetra-O-trimethylsilyl-D-glucono-1,5-lactone (~€322/100g) |
| Estimated Total Material Cost | Lower to Moderate | Moderate to Higher |
Analysis of Cost-Effectiveness:
While the starting materials for the Benzoic Acid Approach (Route 1) may appear more economical at a glance, the higher overall yield reported for the Alternative Boronic Acid Approach (Route 2) can significantly offset the higher initial cost of the boronic acid and the palladium catalyst. A higher yield translates to less wasted starting material and a greater output of the final product from the same amount of input, which is a critical factor in large-scale manufacturing.
Furthermore, the milder reaction conditions of the Suzuki coupling in Route 2 can lead to cost savings in terms of energy consumption and potentially less specialized equipment required to handle harsh reagents. The operational simplicity can also reduce labor costs and increase throughput.
Experimental Protocols
To provide a practical basis for this comparison, detailed experimental protocols for key steps in both synthetic routes are outlined below.
Route 1: Benzoic Acid Approach - Synthesis of 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene
This protocol is adapted from a reported synthesis of a key Canagliflozin intermediate.[6][7][8]
Step 1: Friedel-Crafts Acylation
Sources
- 1. medkoo.com [medkoo.com]
- 2. Cost-Effectiveness Analysis of Canagliflozin 300 mg Versus Dapagliflozin 10 mg Added to Metformin in Patients with Type 2 Diabetes in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. aobchem.com [aobchem.com]
- 6. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20170044129A1 - Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 8. CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of SGLT2 Inhibitors: Unraveling the Influence of Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a cornerstone in the management of type 2 diabetes mellitus with expanding roles in heart failure and chronic kidney disease. Beyond a surface-level comparison of clinical trial data, we delve into the critical but often overlooked aspect of how the synthetic origins of these drugs—specifically the precursors and manufacturing routes—can influence their final physicochemical properties and, by extension, their therapeutic efficacy and safety.
Introduction: The Rise of SGLT2 Inhibitors and the Significance of Their Synthesis
SGLT2 inhibitors, including prominent members like canagliflozin, dapagliflozin, and empagliflozin, have revolutionized the treatment landscape for metabolic and cardiovascular diseases.[1][2] Their primary mechanism involves the inhibition of SGLT2 in the proximal renal tubules, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2] However, the journey from a chemical precursor to a clinically effective drug is fraught with complexities. The chosen synthetic pathway can introduce subtle but significant variations in the final active pharmaceutical ingredient (API), such as the presence of process-related impurities or different polymorphic forms, which can have profound implications for the drug's performance.
This guide will navigate the intricate relationship between the synthetic precursors of major SGLT2 inhibitors and their clinical efficacy. We will explore the common synthetic strategies, the potential for process-related impurities, the impact of polymorphism, and the analytical methodologies required to ensure the quality and consistency of these vital medications.
The Synthetic Landscape of SGLT2 Inhibitors
The core structure of most SGLT2 inhibitors features a C-glucoside scaffold, which presents unique synthetic challenges. The formation of the carbon-carbon bond between the glucose moiety and the aglycone is a critical step, and various strategies have been developed to achieve this with high stereoselectivity and yield.
Common Synthetic Precursors and Routes
The synthesis of SGLT2 inhibitors typically involves the coupling of a protected glucose derivative with a functionalized aromatic aglycone. Key precursors often include:
-
Protected Gluconolactones: These are frequently used as the electrophilic glucose source.
-
Aryl Halides or Boronic Acids: These serve as the precursors for the aglycone portion, which is unique to each SGLT2 inhibitor. For instance, the synthesis of canagliflozin involves a thiophene-containing aryl fragment, while dapagliflozin and empagliflozin utilize different substituted phenyl precursors.[3][4][5][6]
A general synthetic approach is illustrated below:
Sources
A Comparative Guide to the Synthesis of 5-Bromo-4-methoxy-2-methylbenzoic Acid: Scalability and Industrial Viability
This guide provides an in-depth comparison of the primary synthetic routes to 5-Bromo-4-methoxy-2-methylbenzoic acid, a key intermediate in the pharmaceutical industry. We will delve into the scalability and industrial viability of each route, offering a critical analysis supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is its role as a key intermediate in the production of Luseogliflozin, a potent SGLT2 inhibitor for the management of type 2 diabetes[1]. The strategic placement of its functional groups—a carboxylic acid, an aryl bromide, a methoxy group, and a methyl group—renders it a versatile substrate for a range of chemical transformations, including cross-coupling reactions and carboxylic acid modifications[2]. The growing demand for such therapeutics necessitates the development of efficient, scalable, and cost-effective synthetic routes to this intermediate.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for this compound are prevalent:
-
Route A: Direct Electrophilic Bromination of 4-methoxy-2-methylbenzoic acid. This is a straightforward approach that introduces the bromine atom onto the aromatic ring in a single step.
-
Route B: Multi-step Synthesis from Simpler, Readily Available Precursors. This strategy involves a sequence of reactions to construct the target molecule, often starting from less complex and potentially cheaper raw materials.
Route A: Direct Electrophilic Bromination
This approach is predicated on the regioselective bromination of 4-methoxy-2-methylbenzoic acid. The electron-donating nature of the methoxy and methyl groups directs the electrophilic substitution to the desired position.
Caption: Workflow for the direct bromination synthesis of this compound.
-
Dissolution: Dissolve 4-methoxy-2-methylbenzoic acid in a suitable solvent such as concentrated sulfuric acid or acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Bromination: Cool the solution and add the brominating agent (e.g., liquid bromine or N-Bromosuccinimide) dropwise while maintaining a low temperature to control the reaction rate and minimize side-product formation.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water to remove residual acid, and then purify by recrystallization from a suitable solvent like ethanol to obtain the final product.
| Parameter | Value | Reference |
| Starting Material | 4-methoxy-2-methylbenzoic acid | [1] |
| Brominating Agent | Bromine or N-Bromosuccinimide | [3] |
| Solvent | Acetic acid or Sulfuric acid | [4] |
| Yield | Typically high, can exceed 80% | [5] |
| Purity | >98% after recrystallization | [1] |
-
Advantages: This route is attractive due to its simplicity and high atom economy. The single-step nature of the core reaction reduces processing time and equipment occupancy.
-
Challenges: The use of corrosive and hazardous reagents like bromine and concentrated sulfuric acid necessitates specialized handling and equipment, which can increase capital and operational costs. The formation of isomeric impurities, although manageable through controlled reaction conditions, can complicate purification on an industrial scale.
Route B: Multi-step Synthesis from Dimethyl Terephthalate
An alternative, multi-step approach can be devised starting from inexpensive and readily available feedstocks like dimethyl terephthalate. This route, while longer, may offer advantages in terms of cost of raw materials and avoidance of highly corrosive reagents in the initial steps. A similar multi-step synthesis has been successfully scaled up for a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, demonstrating the industrial feasibility of such strategies[3][6][7].
Caption: Conceptual workflow for a multi-step synthesis of a substituted benzoic acid.
-
Nitration: Introduction of a nitro group onto the aromatic ring of dimethyl terephthalate.
-
Hydrolysis: Conversion of one of the ester groups to a carboxylic acid.
-
Hydrogenation: Reduction of the nitro group to an amine.
-
Esterification: Protection of the carboxylic acid group.
-
Bromination: Introduction of the bromine atom.
-
Diazotization and further modification: Conversion of the amino group to other functionalities as needed to arrive at the final product structure.
| Parameter | Value | Reference |
| Starting Material | Dimethyl terephthalate | [6][7] |
| Key Steps | Nitration, Hydrolysis, Hydrogenation, Esterification, Bromination, Diazotization | [3][6] |
| Overall Yield | A 6-step process for a similar compound yielded 24% overall. | [3][6][7] |
| Purity | High purity can be achieved through purification at intermediate stages. | [6] |
-
Advantages: This route starts from a very cheap and abundant raw material. It may also offer more flexibility in introducing various substituents and can potentially be adapted for the synthesis of a library of related compounds. The use of less hazardous reagents in some steps might be possible.
-
Challenges: The multi-step nature of this synthesis leads to a lower overall yield and significantly increases the process mass intensity (PMI), a key metric in green chemistry. The numerous steps also translate to longer production cycles, higher labor costs, and more complex process control.
Green Chemistry Perspective
When evaluating synthetic routes for industrial application, a "green" perspective is crucial. This involves considering factors like atom economy, energy efficiency, use of renewable feedstocks, and waste minimization[8][9].
| Green Chemistry Principle | Route A: Direct Bromination | Route B: Multi-step Synthesis |
| Atom Economy | High | Low |
| Waste Generation | Moderate (acidic waste) | High (multiple steps) |
| Energy Consumption | Low | High |
| Use of Hazardous Substances | High (Bromine, H2SO4) | Varies by step, but potentially lower overall |
| Process Complexity | Low | High |
Conclusion and Recommendation
For the industrial-scale synthesis of this compound, the Direct Electrophilic Bromination (Route A) appears to be the more viable option, provided that the challenges associated with handling hazardous materials can be effectively managed. Its high yield, simplicity, and superior atom economy make it a more attractive choice from both an economic and environmental standpoint compared to a lengthy multi-step synthesis.
However, for specialized applications or when the cost of the starting material for Route A is prohibitively high, the Multi-step Synthesis (Route B) could be considered, especially if it can be optimized to improve the overall yield and reduce the number of steps. Continuous process improvements and the adoption of greener reagents and catalysts could further enhance the industrial feasibility of both routes.
Ultimately, the choice of synthetic route will depend on a comprehensive evaluation of factors including the cost and availability of raw materials, the scale of production, the available infrastructure, and the specific regulatory and environmental constraints of the manufacturing site.
References
-
Pharmaffiliates. The Synthesis and Applications of this compound in Pharma. [Link]
-
Pharmaffiliates. This compound: A Versatile Intermediate for Chemical Synthesis. [Link]
-
Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme. [Link]
-
ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
- Google Patents. Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
Gujarat Pollution Control Board. ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. [Link]
-
Research Association of Interdisciplinary Jurisprudence. Green Chemistry: New Methods for Organic Synthesis and Applications. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 440. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
International Journal of Chemical Studies. Green methods for synthesis of various Heterocycles: Sustainable approach. [Link]
-
ResearchGate. An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. [Link]
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
AOBChem. 5-Bromo-2-methoxy-4-methylbenzoic acid. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 8. raijmr.com [raijmr.com]
- 9. rjpbcs.com [rjpbcs.com]
A Comparative Review of Synthetic Strategies for Novel SGLT2 Inhibitors
This guide provides an in-depth technical review and comparison of synthetic strategies for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a cornerstone in the management of type 2 diabetes. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the chemical intricacies and strategic considerations behind the synthesis of these blockbuster drugs. We will explore the evolution from early O-glucosides to the more stable and clinically prevalent C-glucosides, and touch upon the less common N-glucosides, offering a comprehensive overview of the synthetic landscape.
Introduction: The Rise of SGLT2 Inhibitors
The sodium-glucose co-transporter 2 (SGLT2), primarily located in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate.[1] Its inhibition presents a unique, insulin-independent mechanism for lowering blood glucose levels by promoting urinary glucose excretion.[2] This novel therapeutic approach has led to the development of a class of drugs known as gliflozins, which have demonstrated significant efficacy in glycemic control, along with cardiovascular and renal benefits.[3]
The journey of SGLT2 inhibitors began with the natural product phlorizin, an O-glucoside found in the bark of apple trees.[4] However, its lack of selectivity for SGLT2 over SGLT1 and its metabolic instability, due to hydrolysis of the O-glycosidic bond, rendered it unsuitable as a drug candidate.[4] This led to the exploration of more stable C-glucoside analogs, which now dominate the clinical landscape. This guide will dissect and compare the synthetic strategies that have enabled the large-scale production of these life-changing medications.
The Chemical Landscape of SGLT2 Inhibitors
SGLT2 inhibitors can be broadly categorized based on the nature of the glycosidic linkage:
-
O-Aryl Glucosides: The first generation of SGLT2 inhibitors, inspired by phlorizin. These compounds are characterized by an oxygen-linked glycosidic bond. While synthetically accessible, they are often susceptible to enzymatic cleavage.[5][6]
-
C-Aryl Glucosides: The current gold standard for SGLT2 inhibitors. The carbon-carbon bond between the glucose moiety and the aglycone provides enhanced metabolic stability.[2] The synthesis of this C-C bond is a key challenge and a major focus of synthetic efforts.
-
N-Aryl Glucosides: A less common class of SGLT2 inhibitors where the glucose unit is attached to the aglycone via a nitrogen atom. These compounds are also being explored for their potential therapeutic benefits.
The general structure of most clinically approved SGLT2 inhibitors features a glucose or modified glucose core attached to a diarylmethane aglycone. Strategic variations in the aglycone portion have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.[7]
Comparative Analysis of Synthetic Strategies for C-Aryl Glucosides
The construction of the C-aryl glucoside core is the pivotal step in the synthesis of most modern SGLT2 inhibitors. Several key strategies have emerged, each with its own set of advantages and challenges.
Strategy 1: Aryl Organometallic Addition to Gluconolactone
This is one of the most widely employed and versatile methods for forging the crucial C-C bond. The general workflow involves the reaction of a protected gluconolactone with an aryl organometallic reagent, followed by reduction of the resulting lactol.
Caption: General workflow for C-aryl glucoside synthesis via organometallic addition to gluconolactone.
Causality Behind Experimental Choices:
-
Protection of Gluconolactone: The hydroxyl groups of the gluconolactone are typically protected as silyl ethers (e.g., trimethylsilyl) to prevent side reactions with the highly reactive organometallic reagent. This protection is crucial for directing the nucleophilic attack to the lactone carbonyl.
-
Generation of the Organometallic Reagent: Lithium-halogen exchange using organolithium reagents like n-butyllithium is a common method to generate the nucleophilic aryl species from an aryl bromide or iodide. Low temperatures (typically -78 °C) are essential to prevent side reactions and ensure the stability of the organolithium intermediate.[5]
-
Stereoselective Reduction: The reduction of the intermediate hemiketal to the desired β-C-glucoside is a critical step. The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in combination with a reducing agent like triethylsilane (Et₃SiH), promotes the formation of an oxocarbenium ion intermediate. The subsequent axial attack of the hydride from the less sterically hindered α-face preferentially yields the thermodynamically more stable β-anomer.[2]
Comparative Data for C-Aryl Glucoside Synthesis:
| SGLT2 Inhibitor | Key Starting Materials | Key Reaction Steps & Conditions | Overall Yield | Purity | Reference(s) |
| Dapagliflozin | 5-bromo-2-chloro-4'-ethoxydiphenylmethane, D-glucono-δ-lactone | 1. Silylation of gluconolactone. 2. Lithium-halogen exchange with n-BuLi at -78°C. 3. Addition to silylated gluconolactone. 4. Reduction with Et₃SiH/BF₃·OEt₂. 5. Deprotection. | ~79% (improved route) | >99.7% | [4][8] |
| Canagliflozin | 2-(4-fluorophenyl)-5-iodothiophene, Protected D-glucono-δ-lactone | 1. Friedel-Crafts acylation to form the aglycone. 2. n-BuLi mediated C-arylation. 3. Reductive demethoxylation. | Not explicitly stated in a single source, but involves multi-step synthesis. | High purity achievable through optimization. | [3][9] |
| Empagliflozin | (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, Protected D-glucono-δ-lactone | 1. I/Mg exchange of aryl iodide. 2. Addition to gluconolactone. 3. In situ treatment with HCl/MeOH. 4. Reduction with Et₃SiH/AlCl₃. | ~50% (overall) | >99% | [10][11] |
| Bexagliflozin | 5-Iodo-2-chlorobenzoic acid derivative, D-gluconolactone-[¹³C₆] (for labeled synthesis) | 1. Aryllithium formation. 2. Addition to gluconolactone. 3. Stereoselective reduction with BF₃·OEt₂. 4. Cocrystallization for purification. | ~57% (for labeled analog) | High purity | [1][12] |
Experimental Protocol: A Representative Synthesis of a Dapagliflozin Intermediate
This protocol is a generalized representation based on published procedures.[5]
-
Preparation of the Aryllithium Reagent: To a solution of 5-bromo-2-chloro-4'-ethoxydiphenylmethane (1.0 eq) in anhydrous THF/toluene (1:4) under an argon atmosphere at -78 °C, a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Coupling Reaction: A solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.1 eq) in anhydrous toluene is added dropwise to the aryllithium solution at -78 °C. The reaction is stirred for an additional hour at this temperature.
-
Quenching and Methylation: A solution of methanesulfonic acid (2.0 eq) in methanol is added to the reaction mixture at -78 °C. The reaction is then allowed to warm to room temperature and stirred for 16 hours.
-
Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl C-aryl glucoside intermediate.
Alternative and Emerging Synthetic Strategies
While the organometallic addition to gluconolactone is a dominant strategy, other innovative approaches have been developed to address challenges related to scalability, cost, and green chemistry.
Friedel-Crafts-based Approaches
For some SGLT2 inhibitors, Friedel-Crafts acylation or alkylation reactions are employed to construct the aglycone moiety before its coupling with the glucose unit. This approach can be advantageous for creating specific substitution patterns on the aromatic rings. For instance, a "green" synthesis of dapagliflozin has been reported that utilizes a one-pot Friedel-Crafts acylation and ketalization.[13]
Synthesis of O-Aryl Glucosides
Although less common for clinically approved drugs, the synthesis of O-aryl glucosides remains relevant for research and the development of novel analogs. These syntheses often involve the coupling of a protected glycosyl bromide with a phenolic aglycone under basic conditions. Recent research has focused on synthesizing novel O-glucoside derivatives with enhanced anti-heart failure activity.[5][6]
Experimental Protocol: General Synthesis of O-Glucoside Derivatives [6]
-
Coupling: A solution of the phenolic aglycone (1.0 eq), 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide in a biphasic solvent system (e.g., dichloromethane and aqueous sodium hydroxide) is stirred vigorously at room temperature for 12-28 hours.
-
Deprotection: The resulting acetylated O-glucoside is then deacetylated using a base such as lithium hydroxide in a mixture of methanol and water to afford the final O-glucoside inhibitor.
Synthesis of N-Aryl Glucosides
The synthesis of N-aryl glucosides typically involves the reaction of a glycosyl amine with an appropriate aglycone. While detailed experimental protocols for N-glucoside SGLT2 inhibitors are less prevalent in the literature, computational studies suggest their potential as effective inhibitors.
Caption: Conceptual workflow for the synthesis of N-aryl glucoside SGLT2 inhibitors.
Industrial Scale-Up and Green Chemistry Considerations
The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges, including cost-effectiveness, safety, and environmental impact. Pharmaceutical companies continuously strive to optimize synthetic routes to reduce the number of steps, minimize the use of hazardous reagents, and improve overall efficiency.[2]
Key Considerations for Industrial Synthesis:
-
Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste.
-
Crystallization-Induced Purification: The use of crystalline intermediates or final products allows for purification through recrystallization, avoiding costly and time-consuming chromatographic methods.[8]
-
Atom Economy and E-Factor: Green chemistry metrics such as atom economy and E-factor (mass of waste per mass of product) are increasingly used to evaluate the environmental footprint of a synthetic process.
-
Catalytic Processes: The use of catalytic rather than stoichiometric amounts of reagents is a key principle of green chemistry.
Conclusion and Future Perspectives
The synthetic strategies for SGLT2 inhibitors have evolved significantly, driven by the need for metabolic stability, efficacy, and cost-effective large-scale production. The C-aryl glucosides have emerged as the dominant class, with the organometallic addition to gluconolactones being a cornerstone of their synthesis. However, ongoing research continues to explore novel synthetic routes that are more efficient, safer, and environmentally benign. The development of new catalytic methods and the application of flow chemistry are likely to play a significant role in the future of SGLT2 inhibitor synthesis. Furthermore, the exploration of less common scaffolds, such as N-glucosides and other glucose mimetics, may lead to the discovery of next-generation SGLT2 inhibitors with improved therapeutic profiles.
References
-
Aguillón, A. R., Mascarello, A., Segretti, N. D., de Azevedo, H. F. Z., Guimarães, C. R. W., & Miranda, L. S. M. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 467–488. [Link]
-
Balkanski, S. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 591–596. [Link]
-
Han, W., et al. (2025). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Advances, 15, 21922. [Link]
-
Hu, X., et al. (2025). Research progress on synthesis of SGLT-2 inhibitor ertugliflozin. ResearchGate. [Link]
-
Kilaru, G. G. K., et al. (2024). Efficient and Facile Synthesis of Bexagliflozin: An SGLT-2 Inhibitor. ChemistrySelect. [Link]
-
Metil, D. S., et al. (2018). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development, 22(1), 27–39. [Link]
-
Murakata, M., & Nagase, M. (2023). STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. HETEROCYCLES, 106(12), 1777. [Link]
-
Sriram, D., et al. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 132(1), 42. [Link]
-
Wang, X., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters, 16(16), 4090–4093. [Link]
-
Metil, D. S., et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development. [Link]
-
Balkanski, S. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia. [Link]
-
EMAN. (n.d.). Advances in SGLT2 Inhibitors for Type 2 Diabetes Management. Publish. [Link]
-
Guo, C., et al. (2014). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. Bioorganic & Medicinal Chemistry, 22(12), 3414–3422. [Link]
-
ResearchGate. (n.d.). An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue. Semantic Scholar. [Link]
-
Hu, L., et al. (n.d.). Facile and green synthesis of dapagliflozin. ResearchGate. [Link]
-
Muntode, B. B., et al. (2025). Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug. Carbohydrate Research. [Link]
- WO2018207113A1 - A process for the preparation of sglt2 inhibitors and intermediates thereof - Google P
-
Liu, Y., et al. (2025). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Advances. [Link]
-
Yu, J.-H., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development. [Link]
-
ResearchGate. (2017). REPRINT. [Link]
- WO2016035042A1 - Process for the preparation of canagliflozin - Google P
- CN104478839A - Synthesis method of dapagliflozin - Google P
-
Eureka | Patsnap. (n.d.). Synthesis process for empagliflozin. [Link]
-
Murakata, M., & Nagase, M. (2023). STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. HETEROCYCLES. [Link]
- CN103980263B - The synthesis technique of canagliflozin - Google P
-
ResearchGate. (n.d.). Synthetic route for dapagliflozin synthesis reported from literature. [Link]
-
Wang, X., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. [Link]
-
El-Kattan, A. F., et al. (2015). Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754). Journal of Labelled Compounds and Radiopharmaceuticals, 58(3), 136–141. [Link]
-
Hesk, D., et al. (2014). Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. Journal of Labelled Compounds and Radiopharmaceuticals, 57(13), 676–682. [Link]
-
Wang, X., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters. [Link]
-
Constable, D. J. C., et al. (2015). Towards a holistic approach to metrics for the 21st century pharmaceutical industry. Green Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. [Link]
-
Cureus. (n.d.). Head-to-Head in Heart Failure: Comparative Insights on Empagliflozin and Dapagliflozin. [Link]
-
Haider, K., et al. (2019). Synthetic Strategy and SAR Studies of C-glucoside Heteroaryls as SGLT2 Inhibitor: A Review. European Journal of Medicinal Chemistry, 184, 111773. [Link]
-
Green Chemistry. (n.d.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scite.ai [scite.ai]
- 4. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 5. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Synthesis process for empagliflozin - Eureka | Patsnap [eureka.patsnap.com]
- 11. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of C-Aryl Glucosides: Navigating Key Intermediates
Introduction
C-aryl glucosides represent a class of glycomimetics where a carbon-carbon bond connects the anomeric center of a glucose moiety to an aromatic ring.[1] This structural feature imparts significant metabolic stability by rendering them resistant to enzymatic and chemical hydrolysis, a common liability for their naturally occurring O-glycoside counterparts.[1][2] This enhanced stability, coupled with a wide spectrum of biological activities—including anticancer, antioxidant, antiviral, and hypoglycemic effects—has positioned C-aryl glucosides as privileged scaffolds in modern drug discovery.[1][2] A notable success in this area is the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors like Dapagliflozin and Canagliflozin, which are blockbuster drugs for the treatment of type 2 diabetes.[3][4]
Despite their value, the stereoselective construction of the anomeric C-C bond remains a formidable challenge in synthetic chemistry.[5][6] The choice of synthetic strategy is intrinsically linked to the nature of the key glycosyl intermediate employed. This guide provides a comparative analysis of the most prevalent synthetic routes, categorized by their core intermediates: glycosyl halides, glycals, glycosyl esters, lactones, and anomeric nucleophiles. We will delve into the mechanistic underpinnings, stereochemical control, and practical considerations of each approach to equip researchers in medicinal chemistry and drug development with the insights needed to select the optimal pathway for their target molecules.
General Synthetic Strategies
The synthesis of C-aryl glucosides can be broadly approached by forming the critical C(sp³)–C(sp²) bond. The choice of the key intermediate dictates the type of reaction employed, ranging from transition-metal-catalyzed cross-couplings to nucleophilic additions and radical reactions. The following diagram illustrates the convergence of these diverse pathways from a common glucose starting material to the target C-aryl glucoside.
Caption: Overview of synthetic pathways to C-aryl glucosides.
Synthesis via Glycosyl Halides
Glycosyl halides, particularly bromides and chlorides, are classic electrophilic glycosyl donors. Their transformation into C-aryl glucosides has been revolutionized by the advent of transition-metal catalysis, which enables the coupling of these precursors with a wide array of arylmetallic reagents.
Mechanism and Stereoselectivity
Recent breakthroughs have focused on iron- and nickel-catalyzed cross-coupling reactions.[4][7] A prominent mechanism involves the generation of a glycosyl radical intermediate.[4][7] For instance, in iron-catalyzed systems, the reaction proceeds through the formation of an aryliron species, which then traps the glycosyl radical generated from the halide.[4]
The stereochemical outcome is a critical aspect of these reactions. Density functional theory (DFT) calculations have revealed that the anomeric diastereoselectivity is often governed by the relative stability of the conformers of the glycosyl radical intermediate.[7] This allows for stereoselective bond formation, which is a significant advantage over methods that might yield anomeric mixtures.
Advantages and Disadvantages
-
Advantages: This method demonstrates high functional group compatibility and can be applied to a diverse range of aryl, heteroaryl, and vinyl metal reagents.[4][7] The use of earth-abundant and less toxic iron catalysts is a significant benefit from a green chemistry perspective.[4]
-
Disadvantages: The preparation of the requisite aryl organometallic reagents (e.g., Grignard or organozinc reagents) can sometimes be challenging, especially for complex aromatic systems. The stability of the glycosyl halide donor also needs careful consideration.
Synthesis via Glycals
Glycals are cyclic enol ethers derived from sugars and serve as versatile building blocks for C-glycoside synthesis. Their double bond provides a handle for various addition and coupling reactions.
Mechanism and Stereoselectivity
The Heck coupling reaction is a powerful tool for the synthesis of C-aryl glucosides from glycals.[8] This palladium-catalyzed reaction involves the coupling of the glycal with an aryl halide. The stereoselectivity of the Heck reaction can often be controlled by the choice of protecting groups on the sugar moiety. A suitable protecting group at the C3-hydroxyl function can direct the organopalladium reagent to attack the least sterically hindered face of the glycal ring, typically resulting in the formation of the β-anomer.[8] Other methods, such as the Hiyama cross-coupling using silicon-based synthons, have also been developed for the mild, protecting-group-free introduction of aromatic substituents.[9]
Advantages and Disadvantages
-
Advantages: Glycals are readily accessible starting materials. The reactions, particularly modern variations, can be highly stereoselective.[10] Some protocols even work under air without the need for specialized inert-atmosphere equipment, enhancing accessibility.[10]
-
Disadvantages: The initial product of a Heck-type reaction is a pseudo-glucoside (a C-glycosyl-alkene), which requires a subsequent reduction step to afford the final saturated C-glucoside. This adds a step to the overall sequence.
Caption: Simplified workflow for C-aryl glucoside synthesis via a glycal intermediate.
Synthesis via Glycosyl Esters
Glycosyl esters, including acetates and more specialized redox-active esters, have emerged as highly effective precursors for C-aryl glucoside synthesis, particularly through radical-based mechanisms.
Mechanism and Stereoselectivity
This modern approach often employs photoredox catalysis in conjunction with nickel catalysis.[11] The reaction is initiated by the single-electron reduction of a redox-active glycosyl ester (e.g., a dihydropyridine derivative). This triggers a cascade involving C–O bond homolysis and decarboxylation to generate a glycosyl radical.[11][12] This radical then engages in a cross-coupling cycle with an aryl halide, catalyzed by nickel, to form the desired C-C bond.
This strategy overcomes several limitations of traditional methods and is particularly useful for preparing challenging structures like β-aryl nucleoside analogues and 2-deoxysugars from readily available carbohydrate precursors.[11]
Advantages and Disadvantages
-
Advantages: The starting glycosyl esters are often stable and easily prepared from the corresponding anomeric hydroxyl groups.[11] The method exhibits broad scope and excellent functional group tolerance, avoiding the need for pre-formed, sensitive organometallic reagents.[11][13]
-
Disadvantages: The requirement for specialized photoredox equipment and photocatalysts might be a barrier for some laboratories. The development of these methods is relatively recent, and optimization may be required for new substrates.
Synthesis via Lactones
The use of gluconolactones represents a more classical approach, relying on the electrophilicity of the lactone carbonyl.
Mechanism and Stereoselectivity
This strategy typically involves the nucleophilic addition of an aryl organometallic reagent, such as an aryllithium or Grignard reagent, to the protected gluconolactone.[3] This addition forms a hemiacetal intermediate, which is not isolated but is subsequently reduced in the same pot. The stereoselective reduction of this intermediate, often using a silane reagent like triethylsilane in the presence of a Lewis acid, furnishes the final C-aryl glucoside.[14] The stereochemical outcome of the reduction step is crucial and can often be directed to favor the desired anomer.
Advantages and Disadvantages
-
Advantages: This is a direct and often high-yielding method for constructing the C-aryl glucoside core. The starting lactones are readily available via oxidation of glucose.
-
Disadvantages: The method is generally limited by the functional group compatibility of the highly reactive aryl organometallic reagents, which precludes many electrophilic and acidic functional groups.[11] The reaction often requires strictly anhydrous conditions and cryogenic temperatures.
Synthesis via Anomeric Nucleophiles (e.g., Glycosyl Stannanes)
In a strategic reversal of polarity, the anomeric carbon can be rendered nucleophilic. This approach enables highly stereospecific cross-coupling reactions.
Mechanism and Stereoselectivity
The Stille cross-coupling reaction between an anomeric nucleophile, such as a glycosyl stannane, and an aryl halide is a prime example of this strategy.[5][6] A key feature of this reaction is that the transmetalation step proceeds with retention of configuration at the anomeric center.[15] Consequently, the anomeric configuration of the starting glycosyl stannane is transferred to the C-aryl glucoside product with very high fidelity.[5] This allows for the synthesis of either the α or β anomer, provided the corresponding anomerically pure stannane can be prepared.[6]
Advantages and Disadvantages
-
Advantages: The reaction offers excellent and predictable stereochemical control, which is a significant advantage over methods where stereoselectivity is difficult to achieve.[5][15] The glycosyl stannanes are often configurationally stable and tolerate a range of functionalities, including free hydroxyl groups.[5]
-
Disadvantages: The primary drawback is the toxicity and stoichiometric waste associated with organotin reagents. The preparation of anomerically pure glycosyl stannanes can also be non-trivial.
Comparative Summary Table
| Key Intermediate | Typical Reaction Type | Stereoselectivity & Control | Typical Yields | Key Advantages | Key Disadvantages |
| Glycosyl Halide | Fe/Ni-Catalyzed Cross-Coupling | Good to Excellent (β often favored); controlled by radical intermediate stability.[7] | Moderate to High | High functional group tolerance; uses earth-abundant metals.[4] | Requires pre-formed organometallic reagents; halide stability. |
| Glycal | Pd-Catalyzed Heck/Hiyama Coupling | Good to Excellent (β favored); directed by C3-protecting group.[8][10] | Moderate to High | Readily available starting material; some methods are air-stable.[10] | Requires a subsequent reduction step; potential for side reactions. |
| Glycosyl Ester | Photoredox/Ni-Catalyzed Radical Coupling | Good to Excellent (often β); dependent on catalytic cycle.[11] | Good to High | Broad scope; avoids sensitive organometallics; stable precursors.[11][13] | Requires specialized photochemical equipment. |
| Lactone | Nucleophilic Addition & Reduction | Good to Excellent; controlled by the stereoselectivity of the reduction step.[14] | Good to High | Direct, often one-pot procedure from readily available lactones. | Poor functional group tolerance due to highly reactive nucleophiles.[11] |
| Anomeric Stannane | Pd-Catalyzed Stille Coupling | Excellent (Stereospecific); determined by the configuration of the stannane.[5][6] | Good to High | Predictable and high-fidelity stereochemical transfer.[5][15] | Toxicity and waste associated with organotin reagents. |
Experimental Protocols
Protocol 1: Iron-Catalyzed Cross-Coupling of a Glycosyl Halide
Adapted from Adak, L. et al., J. Am. Chem. Soc. 2017.[7]
This protocol describes a diastereoselective iron-catalyzed cross-coupling for the synthesis of an acetyl-protected C-aryl glucoside.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Glycosyl Donor)
-
Arylmagnesium Bromide (Aryl Nucleophile, 1.5 equiv)
-
Iron(II) Chloride (FeCl₂, 10 mol%)
-
(R,R)-TMS-SciOPP ligand (11 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add FeCl₂ (10 mol%) and the TMS-SciOPP ligand (11 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the iron-catalyst complex.
-
In a separate flame-dried flask, dissolve the 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equiv) in a mixture of anhydrous THF and DMF.
-
Cool the glycosyl bromide solution to -20 °C.
-
Slowly add the arylmagnesium bromide solution (1.5 equiv) to the glycosyl bromide solution and stir for 10 minutes.
-
Add the pre-formed iron-catalyst solution to the reaction mixture via cannula.
-
Allow the reaction to stir at -20 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired C-aryl glucoside.
Protocol 2: Photoredox-Catalyzed Coupling of a Glycosyl Ester
Conceptualized based on Wei, Y. et al., Angew. Chem. Int. Ed. 2021.[11]
This protocol outlines a general procedure for the synthesis of C-aryl glucosides via a dual photoredox and nickel-catalyzed reaction.
Materials:
-
Redox-Active Glycosyl Ester (e.g., DHP-ester, 1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
NiCl₂·glyme (5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, 6 mol%)
-
Iridium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%)
-
Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Anhydrous Acetonitrile
Procedure:
-
In a glovebox, add the redox-active glycosyl ester, aryl bromide, NiCl₂·glyme, dtbbpy, and the iridium photocatalyst to an oven-dried vial equipped with a magnetic stir bar.
-
Add anhydrous acetonitrile followed by DIPEA.
-
Seal the vial with a cap containing a Teflon septum.
-
Remove the vial from the glovebox and place it approximately 5-10 cm from a blue LED lamp (450 nm).
-
Irradiate the reaction mixture with stirring at room temperature. Use a small fan to maintain ambient temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Once complete, remove the light source and dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a short plug of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to afford the target C-aryl glucoside.
Conclusion and Future Outlook
The synthesis of C-aryl glucosides has evolved significantly, moving from classical stoichiometric reactions to sophisticated catalytic systems that offer unprecedented control and efficiency. The choice of key intermediate—be it a halide, glycal, ester, lactone, or anomeric nucleophile—fundamentally defines the synthetic strategy, each with a distinct profile of advantages and limitations.
For targets with sensitive functional groups, modern cross-coupling methods utilizing glycosyl halides or esters under iron or dual photoredox/nickel catalysis offer a superior approach. For rapid construction where functional group tolerance is less of a concern, the classical lactone addition route remains viable. When absolute stereochemical control is paramount, the stereospecific Stille coupling of anomeric stannanes is a powerful, albeit less green, option.
Future developments will likely focus on expanding the scope and practicality of these methods. The pursuit of more sustainable catalysts, milder reaction conditions, and protecting-group-free strategies will continue to drive innovation. As our synthetic toolbox expands, the ability to rapidly and stereoselectively synthesize diverse libraries of C-aryl glucosides will undoubtedly accelerate the discovery of next-generation therapeutics.
References
-
Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. National Institutes of Health. [Link]
-
A Review: Synthesis of Aryl C-Glycosides Via the Heck Coupling Reaction. Taylor & Francis Online. [Link]
-
Synthesis of Aryl C-Glycosides via Iron-Catalyzed Cross Coupling of Halosugars: Stereoselective Anomeric Arylation of Glycosyl Radicals. ACS Publications. [Link]
-
Mechanistic elucidation of enzymatic C-glycosylation: facilitation by proton transfer to UDP-glucose. PubMed Central. [Link]
-
Crystal Structures of the C-Glycosyltransferase UGT708C1 from Buckwheat Provide Insights into the Mechanism of C-Glycosylation. National Institutes of Health. [Link]
-
Synthesis of C-Aryl Glycosides by Glycosyl C(sp3)–C(sp2) Stille Cross-Coupling. Thieme Connect. [Link]
-
Structure, activity, synthesis and biosynthesis of aryl-C-glycosides. National Genomics Data Center. [Link]
-
Recent Advances in Aryl C-Glycoside Synthesis. ResearchGate. [Link]
-
Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. MDPI. [Link]
-
Creating glycoside diversity through stereoselective carboboration of glycals. PubMed Central. [Link]
-
Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. National Institutes of Health. [Link]
-
C-Glycosylation. ResearchGate. [Link]
-
Synthesis of Aryl-C-Glycosides. ChemistryViews. [Link]
-
Proposed mechanism for C‐alkyl glycosylation. ResearchGate. [Link]
-
C-Aryl Glycoside Synthesis Under Air. ChemistryViews. [Link]
-
Strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. Semantic Scholar. [Link]
-
Occurrence and synthesis strategies for C-aryl glycosides. ResearchGate. [Link]
-
C−H arylation of glycosides for the C‐aryl glycoside synthesis. ResearchGate. [Link]
-
Synthesis of C-Aryl and C-Alkyl Glycosides Using Glycosyl Phosphates. ACS Publications. [Link]
-
Evolution of a Reagent-Controlled Strategy for β-Selective C-Glycoside Synthesis. Wiley Online Library. [Link]
-
Diastereoselective Synthesis of Aryl C‐Glycosides from Glycosyl Esters via C−O Bond Homolysis. NSF Public Access Repository. [Link]
-
Chemical glycosylation. Wikipedia. [Link]
-
Synthesis of Aryl C-Glycosides via Iron-Catalyzed Cross Coupling of Halosugars: Stereoselective Anomeric Arylation of Glycosyl Radicals. Kyoto University. [Link]
-
The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides. National Institutes of Health. [Link]
-
C-Arylglucoside synthesis: Triisopropylsilane as a selective reagent for the reduction of an anomeric C-phenyl ketal. ResearchGate. [Link]
-
Recent advances in aryl C-glycoside synthesis. PubMed. [Link]
-
Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides. PubMed Central. [Link]
-
Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. ResearchGate. [Link]
-
Synthesis of O-spiroketal C-arylglucoside scaffold 312. ResearchGate. [Link]
-
Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides. ACS Figshare. [Link]
Sources
- 1. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Aryl C-Glycosides via Iron-Catalyzed Cross Coupling of Halosugars: Stereoselective Anomeric Arylation of Glycosyl Radicals - 京都大学 化学研究所 [kuicr.kyoto-u.ac.jp]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of Aryl-C-Glycosides - ChemistryViews [chemistryviews.org]
- 10. C-Aryl Glycoside Synthesis Under Air - ChemistryViews [chemistryviews.org]
- 11. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolution of a Reagent-Controlled Strategy for β-Selective C-Glycoside Synthesis | NSF Public Access Repository [par.nsf.gov]
- 13. Diastereoselective Synthesis of Aryl C ‐Glycosides from Glycosyl Esters via C−O Bond Homolysis | NSF Public Access Repository [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. acs.figshare.com [acs.figshare.com]
A Senior Application Scientist's Guide to the Bromination of 4-methoxy-2-methylbenzoic Acid: A Comparative Analysis of Brominating Agents
For researchers and professionals in the fields of pharmaceutical development and materials science, the precise functionalization of aromatic compounds is a cornerstone of innovation. The introduction of bromine atoms into molecules like 4-methoxy-2-methylbenzoic acid can dramatically alter their biological activity and material properties, making the selection of the appropriate brominating agent a critical decision. This guide provides an in-depth, objective comparison of common brominating agents for this specific substrate, supported by experimental data and mechanistic insights to empower you to make the most informed choice for your synthetic needs.
Mechanistic Considerations: Directing Effects in a Polysubstituted Arene
The regiochemical outcome of the electrophilic aromatic substitution (EAS) on 4-methoxy-2-methylbenzoic acid is governed by the interplay of the directing effects of its three substituents.
-
The methoxy group (-OCH₃) at the C4 position is a powerful activating group and an ortho, para-director.
-
The methyl group (-CH₃) at the C2 position is also an activating group and an ortho, para-director.
-
The carboxylic acid group (-COOH) at the C1 position is a deactivating group and a meta-director.
The cumulative effect of these groups directs the incoming electrophile (Br⁺) to the positions most activated by the electron-donating groups and not significantly deactivated by the electron-withdrawing group. In this case, the C3 and C5 positions are the most electron-rich and sterically accessible sites for bromination.
Caption: Directing effects on 4-methoxy-2-methylbenzoic acid.
Comparative Analysis of Brominating Agents
The choice of brominating agent not only influences the yield and purity but can also determine the viability of the final product, particularly concerning the potential for decarboxylation.
| Brominating Agent | Typical Conditions | Expected Yield | Purity & Selectivity | Key Considerations |
| Bromine in Acetic Acid (Br₂/AcOH) | Room temperature | Good to Excellent | High regioselectivity for the C5 position. Lowers the risk of over-bromination compared to more reactive systems. | A classic and effective method. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂. The reaction is typically clean, with minimal side products when conducted at controlled temperatures. |
| N-Bromosuccinimide (NBS) | 0°C to room temperature in DMF or Acetonitrile | Good to Excellent | High regioselectivity. NBS is a milder source of electrophilic bromine, which can prevent unwanted side reactions like oxidation or decarboxylation. | An excellent choice for substrates sensitive to strong acids or oxidation. The solid nature of NBS makes it easier and safer to handle than liquid bromine. The succinimide byproduct is generally easy to remove during workup.[1][2] |
| Pyridinium Tribromide (PBr₃) | Room temperature in a suitable solvent | Good | Similar to Br₂/AcOH, with high regioselectivity. | A solid, stable, and safer alternative to liquid bromine. It delivers bromine in a more controlled manner, which can be advantageous for preventing over-bromination.[3][4] |
| Tetrabutylammonium Tribromide (Bu₄NBr₃) | Elevated temperatures (e.g., 100°C) in Acetonitrile | High (for the decarboxylated product) | High regioselectivity for bromination, but can induce decarboxylation. | The high temperature required for this reagent can lead to the loss of the carboxylic acid group, yielding the brominated arene instead of the desired benzoic acid. This is a critical consideration if the carboxylic acid functionality is to be retained.[5] |
Experimental Protocols
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol is adapted from a procedure for a structurally similar substrate and is expected to yield the desired 5-bromo-4-methoxy-2-methylbenzoic acid with high purity.[6]
-
In a well-ventilated fume hood, dissolve 4-methoxy-2-methylbenzoic acid (1.0 eq) in glacial acetic acid.
-
To this solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise with constant stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is a milder alternative, designed to minimize side reactions.[1]
-
Dissolve 4-methoxy-2-methylbenzoic acid (1.0 eq) in dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General experimental workflow for bromination.
Conclusion and Recommendations
The selection of a brominating agent for 4-methoxy-2-methylbenzoic acid is a nuanced decision that hinges on the desired outcome and experimental constraints.
-
For a reliable, high-yielding synthesis where the carboxylic acid group must be retained, Bromine in Acetic Acid or N-Bromosuccinimide are the recommended choices. NBS offers the advantage of being a milder and safer reagent, potentially leading to a cleaner reaction profile.
-
Pyridinium Tribromide serves as a good, safer alternative to liquid bromine and is expected to provide similar results to the Br₂/AcOH system.
-
Tetrabutylammonium Tribromide should be used with caution, as the elevated temperatures often required can induce decarboxylation, which may be a desired transformation in some synthetic routes but is a significant side reaction if the benzoic acid moiety is to be preserved.
Ultimately, the optimal choice will depend on the specific requirements of your synthesis, including scale, safety considerations, and the desired purity of the final product. It is always recommended to perform small-scale trial reactions to optimize conditions for your specific setup.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
LookChem. (n.d.). Cas 39416-48-3, Pyridinium tribromide. Retrieved from [Link]
-
Ross, N. A., & MacMillan, D. W. C. (2015). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Angewandte Chemie International Edition, 54(4), 1173–1176. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
Filo. (2023). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. books.rsc.org [books.rsc.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-4-methoxy-2-methylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the proper management and disposal of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-4-methoxy-2-methylbenzoic acid (CAS No: 875245-69-5), a halogenated aromatic carboxylic acid. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:
While comprehensive toxicological data for this specific compound is limited, related brominated and methoxylated benzoic acid derivatives are known to cause skin and eye irritation.[2][4][5] Therefore, it is prudent to handle this compound with the assumption that it may also cause irritation upon contact.
The core principle behind the disposal protocol for this compound is rooted in its chemical structure: it is a halogenated organic compound .[6] The presence of a carbon-bromine bond classifies it as a substance that requires specific disposal methods to prevent the release of persistent and potentially toxic compounds into the environment. Regulations, such as those from the Environmental Protection Agency (EPA), strictly limit the landfilling of halogenated organic wastes.[7]
Table 1: Hazard and Safety Information for this compound
| Property | Information | Source(s) |
| CAS Number | 875245-69-5 | [1][8] |
| Molecular Formula | C₉H₉BrO₃ | [1][9] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1][3] |
| Primary Route of Entry | Ingestion | [5][10] |
| Potential Hazards | May cause skin and eye irritation.[2][4][5] Thermal decomposition can release irritating gases and vapors.[4] | [2][4][5] |
| Incompatible Materials | Strong oxidizing agents | [5] |
Part 2: Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound for disposal:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[2]
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. Place the collected material into a designated, labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor or the designated safety officer.
Part 3: Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is segregation and incineration . Due to its classification as a halogenated organic compound, it must not be disposed of in regular trash or down the drain.[11] Landfilling of such wastes is heavily restricted.[7]
Step 1: Waste Segregation
Proper segregation is the most critical step in a compliant waste management program. Mixing halogenated with non-halogenated waste streams needlessly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[11]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."[6][12]
-
Causality: This segregation is mandated by regulations and is essential for the final disposal method. Halogenated compounds require high-temperature incineration with specific off-gas treatment (scrubbing) to neutralize acidic gases like hydrogen bromide (HBr) that are formed during combustion.[13][14]
Step 2: Containerization
The integrity of the waste container is vital to prevent leaks and exposure.
-
Action: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. The container must have a secure, tightly-fitting lid.[12]
-
Causality: A robust and properly sealed container prevents the release of chemical dust and protects it from moisture or reaction with other substances.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a key safety feature.
-
Action: Label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard: "Toxic" or "Harmful if Swallowed"
-
The accumulation start date.
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, and it is essential for tracking and manifest documentation by the licensed waste disposal company.
Step 4: Storage
Waste must be stored safely pending collection.
-
Action: Store the sealed and labeled container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[5]
-
Causality: Safe storage minimizes the risk of accidental spills, reactions, and exposure to laboratory personnel.
Step 5: Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Action: Arrange for pickup of the waste container by your institution's contracted hazardous waste disposal service.
-
Causality: These specialized companies operate permitted incineration facilities designed to destroy halogenated organic compounds in an environmentally sound manner.[13][15] Incineration at high temperatures breaks down the molecule, and the resulting acidic gases are neutralized in a scrubber system.[14][16][17]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Emission Measurements During Incineration of Waste Containing Bromine. (2014). Nordic Council of Ministers.
- Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot inciner
- TITLE 35: ENVIRONMENTAL PROTECTION. (n.d.). Illinois Pollution Control Board.
- Section 729. (n.d.). Illinois Pollution Control Board.
- Cas 90326-61-7, 5-BroMo-2-Methoxy-4-Methyl-benzoic acid. (n.d.). Lookchem.
- 4 - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Hazardous Waste Variations by State Matrix. (n.d.).
- 5-Bromo-4-chloro-2-methoxybenzoic acid - Safety D
- 875245-69-5, this compound Formula. (n.d.). ECHEMI.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPIS.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (n.d.). EPA NEPIS.
- SAFETY D
- 2-Amino-5-bromo-4-methoxybenzoic acid SDS, 169045-04-9 Safety D
- 2 - SAFETY DATA SHEET. (2009). [Source not explicitly named, likely a chemical supplier].
- hazardous waste segregation. (n.d.). [Source not explicitly named, likely a university EHS department].
- Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilis
- Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2025).
- This compound | CAS#:875245-69-5. (2025). Chemsrc.
- 5-bromo-2-methoxy-4-methylbenzoic acid | 90326-61-7. (n.d.). Biosynth.
- 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. (n.d.). PubChem.
- Guidelines for Solvent Waste Recycling and Disposal. (2022). [Source not explicitly named, likely a waste management company].
- Hazardous Materials Disposal Guide. (2019). Nipissing University.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. pcb.illinois.gov [pcb.illinois.gov]
- 8. This compound | CAS#:875245-69-5 | Chemsrc [chemsrc.com]
- 9. Cas 90326-61-7,5-BroMo-2-Methoxy-4-Methyl-benzoic acid | lookchem [lookchem.com]
- 10. fishersci.com [fishersci.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. norden.org [norden.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
